Beclomethasone 21-Acetate 17-Propionate
Description
Structure
3D Structure
Properties
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35ClO7/c1-6-23(33)35-27(22(32)14-34-16(3)29)15(2)11-20-19-8-7-17-12-18(30)9-10-24(17,4)26(19,28)21(31)13-25(20,27)5/h9-10,12,15,19-21,31H,6-8,11,13-14H2,1-5H3/t15-,19-,20-,21-,24-,25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDHWBQNKRZOEW-JLWJLQCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)C(=O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35ClO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5534-08-7 | |
| Record name | Beclomethasone 21-acetate 17-propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005534087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BECLOMETHASONE 21-ACETATE 17-PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/079D7HW2CR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Beclomethasone 21-Acetate 17-Propionate mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of Beclomethasone 21-Acetate 17-Propionate
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Executive Summary
This compound, a synthetic corticosteroid, functions as a prodrug that is metabolically activated to exert potent anti-inflammatory effects. Its mechanism of action is multifaceted, primarily mediated through its active metabolite, Beclomethasone 17-Monopropionate (B-17-MP), which exhibits a high affinity for the glucocorticoid receptor (GR). This guide delineates the complete mechanistic journey, from metabolic activation to the intricate genomic and non-genomic signaling pathways that culminate in the suppression of inflammatory responses. We will explore the molecular interactions, quantitative potency, and the standard experimental protocols used to validate its efficacy, providing a comprehensive resource for professionals in the field.
Introduction: Beclomethasone Esters as Therapeutic Corticosteroids
Synthetic glucocorticoids are a cornerstone in the management of a wide array of inflammatory and autoimmune diseases, including asthma and allergic rhinitis[1][2]. Beclomethasone esters, such as Beclomethasone Dipropionate (BDP) and the related this compound, are designed as prodrugs to enhance topical potency and minimize systemic adverse effects[3]. The therapeutic efficacy of these compounds is not derived from the parent molecule but from its rapid conversion in the body to a highly active metabolite[3][4]. This guide focuses on the intricate molecular processes that underpin the anti-inflammatory activity of this compound, leveraging the extensive research conducted on its close analog, BDP.
Pharmacokinetic Profile and Metabolic Activation: The Prodrug Advantage
The defining pharmacokinetic feature of beclomethasone esters is their role as prodrugs. This compound itself has a relatively weak affinity for the glucocorticoid receptor[3]. Upon administration, particularly via inhalation, it is rapidly absorbed and extensively hydrolyzed by esterase enzymes present in tissues like the lung and liver[4][5][6].
This enzymatic action cleaves the ester groups, primarily at the 21-position and subsequently at the 17-position, leading to the formation of its principal active metabolite: Beclomethasone 17-Monopropionate (B-17-MP) [5][7]. B-17-MP is the primary mediator of the drug's therapeutic action, possessing a significantly higher binding affinity for the glucocorticoid receptor than the parent compound[6][8]. Further metabolism can produce the inactive beclomethasone (BOH) molecule, which is then eliminated[5]. This targeted activation at the site of inflammation is a key design principle for maximizing local efficacy while reducing systemic exposure.
Caption: Metabolic activation of the this compound prodrug.
The Molecular Target: The Glucocorticoid Receptor (GR)
The physiological and pharmacological actions of corticosteroids are mediated by the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor[9]. The GR protein has three primary domains: an N-terminal transactivation domain (NTD), a central DNA-binding domain (DBD), and a C-terminal ligand-binding domain (LBD)[9][10].
In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex, which includes heat shock proteins like Hsp90 and Hsp70, and immunophilins[11][12]. This complex maintains the receptor in a conformation that is ready for ligand binding but prevents its translocation to the nucleus[12].
Core Mechanism of Action: Genomic Pathways
The classical and most well-understood actions of glucocorticoids are genomic, involving the direct regulation of gene transcription. These effects typically have a delayed onset of 4-24 hours as they require de novo protein synthesis[1]. This pathway is initiated when the active metabolite, B-17-MP, diffuses across the cell membrane and binds to the LBD of the cytoplasmic GR.
This binding triggers a conformational change in the GR, causing it to dissociate from the chaperone protein complex. The now-activated GR-ligand complex dimerizes and translocates into the nucleus, where it modulates gene expression through two primary mechanisms: transactivation and transrepression[10][11].
Transactivation
The activated GR dimer can directly bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) , located in the promoter regions of target genes[9]. This binding recruits coactivator proteins and the transcriptional machinery, leading to the upregulation of genes that encode anti-inflammatory proteins. Key examples include:
-
Annexin A1 (Lipocortin-1): Inhibits phospholipase A2, thereby blocking the production of inflammatory mediators like prostaglandins and leukotrienes[12][13].
-
Interleukin-10 (IL-10): An anti-inflammatory cytokine that suppresses the activity of various immune cells.
Transrepression
Transrepression is considered the major mechanism behind the anti-inflammatory effects of glucocorticoids[1]. Instead of binding directly to DNA, the activated GR monomer interacts with and inhibits the activity of other transcription factors. This "tethering" mechanism prevents these factors from activating pro-inflammatory genes[9]. The primary targets for transrepression are:
-
Nuclear Factor-kappa B (NF-κB)
-
Activator Protein-1 (AP-1)
By inhibiting NF-κB and AP-1, the GR effectively shuts down the transcription of a vast array of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules[12].
Caption: The genomic signaling pathway of the Glucocorticoid Receptor (GR).
Core Mechanism of Action: Non-Genomic Pathways
In addition to the slower genomic effects, glucocorticoids can exert rapid, transcription-independent actions[14][15]. These non-genomic effects occur within minutes and are mediated through several proposed mechanisms[15][16]:
-
Membrane-Bound GRs (mGRs): A subset of GRs located at the plasma membrane can interact directly with and modulate intracellular signaling cascades, such as the mitogen-activated protein (MAP) kinase pathway[1][14].
-
Cytosolic GR Interactions: The activated cytosolic GR can directly interact with and alter the function of key signaling proteins and kinases without translocating to the nucleus[15].
-
Physicochemical Membrane Interactions: At high concentrations, corticosteroids can intercalate into cellular membranes, altering their properties and the function of membrane-associated proteins[1].
These rapid pathways contribute to effects like the swift inhibition of T-cell receptor signaling and the potentiation of α1-adrenergic action on bronchial smooth muscle[1].
Caption: Simplified overview of non-genomic glucocorticoid signaling pathways.
Quantitative Potency Assessment
The anti-inflammatory potency of a corticosteroid is determined by several factors, chief among them being its binding affinity for the glucocorticoid receptor.
Receptor Binding Affinity
The affinity of a ligand for the GR is a primary determinant of its intrinsic activity. The active metabolite, B-17-MP, exhibits a very high affinity for the human GR, which is significantly greater than that of the parent drug and many other corticosteroids[6][8]. The Relative Receptor Affinity (RRA) is often measured in competitive binding assays with dexamethasone used as a reference (RRA = 100).
| Compound | Relative Receptor Affinity (RRA) vs. Dexamethasone | Source(s) |
| Dexamethasone | 100 | [17] |
| Beclomethasone Dipropionate (BDP) | ~50 | [6] |
| Beclomethasone 17-Monopropionate (B-17-MP) | ~1345 | [6][17] |
| Budesonide | ~855 | [17] |
| Fluticasone Propionate | ~1775 | [17][18] |
| Mometasone Furoate | ~2244 | [17] |
Table 1: Comparative Relative Receptor Affinities (RRA) for the Human Glucocorticoid Receptor. Data compiled from multiple sources highlight the high potency of the active metabolite B-17-MP.
Key Experimental Protocols for Mechanistic Elucidation
Validating the mechanism and potency of corticosteroids requires robust and reproducible experimental models. The following protocols represent industry-standard methods.
Protocol: Glucocorticoid Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity (RRA) of a test compound (e.g., B-17-MP) for the glucocorticoid receptor.
Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [³H]dexamethasone) for binding to the GR in a cytosolic preparation.
Methodology:
-
Prepare Cytosol: Homogenize human lung tissue or cultured A549 cells in a buffer to isolate the cytosolic fraction containing the GR.
-
Incubation: Incubate aliquots of the cytosol with a constant concentration of [³H]dexamethasone and varying concentrations of the unlabeled test compound (or a reference standard like dexamethasone).
-
Separation: After incubation reaches equilibrium, separate receptor-bound from free radioligand using a method like dextran-coated charcoal adsorption.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Analysis: Plot the percentage of inhibition of [³H]dexamethasone binding against the logarithm of the competitor concentration. Calculate the IC₅₀ (concentration causing 50% inhibition). The RRA is calculated as: (IC₅₀ of Dexamethasone / IC₅₀ of Test Compound) x 100.
Protocol: In Vitro Cytokine Release Assay
Objective: To measure the anti-inflammatory efficacy of a compound by quantifying its ability to inhibit the production of pro-inflammatory cytokines from immune cells.
Principle: Human peripheral blood mononuclear cells (PBMCs) or a cell line like THP-1 are stimulated with lipopolysaccharide (LPS) to induce the production of cytokines like TNF-α and IL-6. The assay measures the dose-dependent inhibition of this response by the test corticosteroid.
Caption: Experimental workflow for an in vitro cytokine release assay.
Methodology:
-
Cell Culture: Isolate PBMCs from healthy donor blood or culture THP-1 monocytes.
-
Treatment: Seed cells in a 96-well plate and pre-incubate for 1 hour with a range of concentrations of the test compound.
-
Stimulation: Add LPS (a potent immune stimulator) to all wells except the negative control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C to allow for cytokine production and secretion.
-
Quantification: Centrifuge the plate and collect the supernatant. Measure the concentration of TNF-α or IL-6 in the supernatant using a validated Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Analysis: Plot the cytokine concentration against the drug concentration to determine the IC₅₀ value, representing the potency of the compound.
Protocol: In Vivo Vasoconstrictor Assay (McKenzie-Stoughton)
Objective: To assess the topical anti-inflammatory potency of a corticosteroid in humans.
Principle: The potency of topical corticosteroids correlates with their ability to cause cutaneous vasoconstriction, which results in visible skin blanching or pallor[19][20]. This assay is a standard bioequivalence method[20][21].
Methodology:
-
Subject Selection: Enroll healthy volunteers with normal, non-sunburned skin on their forearms.
-
Application: Apply small, defined amounts of the test corticosteroid formulations to marked sites on the volar forearm. A vehicle control and reference standards of known potency are applied to adjacent sites.
-
Occlusion: Cover the application sites with an occlusive dressing for a set period (e.g., 6-18 hours) to enhance penetration.
-
Assessment: After removing the dressing and cleaning the skin, visually assess the degree of skin blanching at each site at specified time points (e.g., 2, 4, 6 hours post-removal).
-
Scoring: Grade the blanching on a standardized scale (e.g., 0 = no blanching, 4 = maximal blanching).
-
Analysis: The mean score for the test product is compared to the reference standards to determine its potency classification (e.g., low, medium, high, super-potent).
Conclusion
The mechanism of action of this compound is a sophisticated, multi-step process that exemplifies modern corticosteroid design. As a prodrug, it relies on metabolic activation to its highly potent metabolite, B-17-MP, ensuring targeted activity. B-17-MP then engages with the glucocorticoid receptor to orchestrate a powerful anti-inflammatory response through both genomic and non-genomic pathways. The primary genomic actions—transactivation of anti-inflammatory genes and, more critically, transrepression of pro-inflammatory transcription factors like NF-κB—effectively suppress the inflammatory cascade. This in-depth understanding of its molecular pharmacology, validated by quantitative binding and functional assays, is crucial for the continued development and optimization of corticosteroid therapies.
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Pharmacology of Beclomethasone Dipropionate. (2023, October 26). YouTube. Retrieved from [Link] (General MOA overview)
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GOV.UK. (n.d.). beclometasone dipropionate/formoterol fumarate dihydrate pressurised inhalation solution. Retrieved from [Link] (Metabolism information)
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Dr. Oracle. (n.d.). How is the potency of topical steroids measured?. Retrieved from [Link] (Vasoconstrictor assay information)
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An In-Depth Technical Guide to the In Vitro Glucocorticoid Receptor Binding Affinity of Beclomethasone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Section 1: Foundational Principles of Glucocorticoid Action and Beclomethasone Metabolism
Glucocorticoids are a cornerstone of anti-inflammatory therapy, exerting their effects by binding to the intracellular glucocorticoid receptor (GR).[1][2] Upon ligand binding, the GR translocates from the cytoplasm to the nucleus, where it modulates the transcription of target genes.[1][3][4] This process ultimately leads to the suppression of pro-inflammatory pathways.
Beclomethasone dipropionate (BDP), the diester form often formulated in inhaled products, is a prodrug with a relatively weak affinity for the GR.[5][6] Its therapeutic efficacy is contingent upon its metabolic activation. Inhaled BDP is rapidly hydrolyzed by esterase enzymes present in the lungs and other tissues into its primary active metabolite, Beclomethasone 17-monopropionate (B-17-MP).[5][7][8] This metabolic conversion is a critical activation step, as B-17-MP exhibits a significantly higher binding affinity for the GR compared to the parent compound.[8][9][10] Further metabolism can lead to the formation of Beclomethasone 21-monopropionate (B-21-MP) and beclomethasone, which are considered less active.[7][9]
Understanding this metabolic pathway is paramount for accurately interpreting in vitro binding data and correlating it with in vivo efficacy. The primary determinant of Beclomethasone's topical anti-inflammatory potency is the high GR binding affinity of B-17-MP.
Caption: Metabolic activation of Beclomethasone Dipropionate (BDP).
Section 2: Quantitative Analysis of Glucocorticoid Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a key determinant of its potency. In the context of glucocorticoids, this is typically quantified using in vitro competitive radioligand binding assays.[11][12][13] These assays measure the ability of an unlabeled steroid (the competitor) to displace a radiolabeled ligand, such as [3H]dexamethasone, from the GR.[11][14][15] The results are often expressed as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). For comparative purposes, relative binding affinity (RBA) is frequently used, with dexamethasone typically set as the reference standard with an RBA of 100.[16]
Table 1: Comparative Glucocorticoid Receptor Binding Affinities
| Compound | Relative Binding Affinity (RBA) (Dexamethasone = 100) |
| Dexamethasone | 100 |
| Beclomethasone Dipropionate (BDP) | 53 |
| Beclomethasone 17-Monopropionate (B-17-MP) | 1345 [10] |
| Beclomethasone | ~75 (relative to Dexamethasone)[8] |
| Beclomethasone 21-Monopropionate (B-21-MP) | No significant binding affinity[8] |
| Fluticasone Propionate | 1775[17] |
| Mometasone Furoate | 2244[17] |
| Budesonide | 855-935[16][17] |
Note: RBA values can vary slightly between studies depending on the specific assay conditions.
The data unequivocally demonstrates that B-17-MP is a highly potent glucocorticoid, with a receptor binding affinity approximately 13 times that of dexamethasone.[8] The modest affinity of the parent BDP is attributed to limited hydrolysis to B-17-MP during the in vitro assay itself.[10]
Section 3: Experimental Protocol: In Vitro Competitive Radioligand Binding Assay for GR Affinity
This section provides a detailed, field-proven methodology for determining the GR binding affinity of test compounds like Beclomethasone 17-Monopropionate. This protocol is designed to be a self-validating system, ensuring robust and reproducible results.
Preparation of Glucocorticoid Receptor Source (Cytosol)
The source of the GR is typically a cytosolic fraction from tissues or cells that express the receptor, such as rat thymus or human A549 lung carcinoma cells.[15][18][19][20]
Step-by-Step Protocol:
-
Tissue/Cell Homogenization: Homogenize the chosen tissue or cell pellet in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[21]
-
Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and large cellular debris.[21]
-
Ultracentrifugation: Subject the resulting supernatant to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Cytosol Collection: The final supernatant is the cytosolic fraction containing the soluble glucocorticoid receptors.
-
Protein Quantification: Determine the total protein concentration of the cytosol using a standard method like the BCA assay.[21]
Competitive Binding Assay Procedure
This assay is based on the principle of competition between a radiolabeled ligand and an unlabeled test compound for binding to the GR.[12][13][15]
Step-by-Step Protocol:
-
Assay Setup: In a 96-well plate, combine the GR-containing cytosol, a fixed concentration of a radiolabeled GR ligand (e.g., [3H]dexamethasone), and varying concentrations of the unlabeled test compound (e.g., Beclomethasone 17-Monopropionate).[15][21][22]
-
Controls:
-
Total Binding: Wells containing cytosol and radioligand only.
-
Non-specific Binding: Wells containing cytosol, radioligand, and a large excess (e.g., 1000-fold) of unlabeled dexamethasone.
-
-
Incubation: Incubate the plate at a low temperature (e.g., 4°C) for a sufficient duration (e.g., 18-24 hours) to allow the binding to reach equilibrium.[15][22]
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. A common method is rapid vacuum filtration through glass fiber filters that trap the receptor-ligand complexes.[12][21]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[21]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[12][22]
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
Plot the specific binding as a function of the logarithm of the competitor concentration to generate a sigmoidal dose-response curve.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]
-
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The Activation Pathway of Beclomethasone 21-Acetate 17-Propionate to its Potent Metabolite, 17-BMP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beclomethasone dipropionate (BDP), a widely prescribed inhaled corticosteroid for the management of asthma and other respiratory diseases, is a prodrug that undergoes a critical activation process to exert its therapeutic effects. This technical guide provides a comprehensive overview of the enzymatic conversion of the di-ester prodrug, beclomethasone 21-acetate 17-propionate, into its highly active metabolite, beclomethasone-17-monopropionate (17-BMP). We will delve into the mechanistic details of this bioactivation, the key enzymes involved, and present field-proven methodologies for studying this process in vitro. This guide is intended to serve as a valuable resource for researchers and drug development professionals working with corticosteroids and prodrug metabolism.
Introduction: The Prodrug Strategy in Inhaled Corticosteroid Therapy
Beclomethasone dipropionate (BDP) is a synthetic glucocorticoid designed as a prodrug to enhance its therapeutic index.[1] The prodrug approach aims to deliver an inactive or less active compound that is metabolized into the pharmacologically active agent at the target site, thereby minimizing systemic side effects. For inhaled corticosteroids like BDP, the primary site of action is the lungs.[2][3] BDP itself has a weak affinity for the glucocorticoid receptor.[1][4] Its therapeutic efficacy is dependent on its hydrolysis by esterase enzymes within the lungs to form the potent anti-inflammatory metabolite, beclomethasone-17-monopropionate (17-BMP).[1][2][4] 17-BMP exhibits a significantly higher binding affinity for the glucocorticoid receptor, approximately 13 times that of dexamethasone, a potent glucocorticoid.[4][5]
The Enzymatic Activation Cascade: From Prodrug to Active Metabolite
The activation of this compound to 17-BMP is a multi-step enzymatic process primarily mediated by esterases present in lung tissue.[2][6][7] The hydrolysis of the ester groups at the C21 and C17 positions of the steroid backbone is the key to unlocking its therapeutic potential.
The Metabolic Pathway
The metabolic conversion of BDP involves the sequential cleavage of its two ester moieties. The primary and most critical step is the hydrolysis of the 21-acetate group, leading to the formation of the highly active 17-BMP.[4] Further hydrolysis of the 17-propionate group from 17-BMP results in the formation of beclomethasone (BOH), a metabolite with considerably lower glucocorticoid receptor affinity and thus, reduced anti-inflammatory activity.[2][4][7] An alternative, minor pathway involves the initial hydrolysis of the 17-propionate group to form beclomethasone-21-monopropionate (21-BMP), which is considered inactive.[4]
Figure 1. Metabolic activation pathway of this compound.
Key Esterases in BDP Activation
While multiple esterases are capable of hydrolyzing BDP, recent research suggests that arylacetamide deacetylase may be the main enzyme involved in the conversion of BDP to 17-BMP in human lung S9 fractions, with carboxylesterase 1 (CES1) playing a minor role.[2][3] The efficient metabolism of BDP to 17-BMP in the lungs is crucial for its therapeutic effect, and this conversion happens at a much faster rate than the subsequent deactivation to BOH.[2][3]
Investigating Prodrug Activation: In Vitro Methodologies
To understand the pharmacokinetics and efficacy of BDP, it is essential to have robust in vitro models that can accurately simulate its metabolic activation in the target tissue.
Human Lung Precision-Cut Tissue Slices (PCLS)
The use of human lung precision-cut tissue slices provides a physiologically relevant ex vivo model to study the metabolism of inhaled corticosteroids.[7][8][9] This model preserves the complex cellular architecture and enzymatic machinery of the lung tissue.
Experimental Protocol: In Vitro Metabolism in Human Lung PCLS
-
Tissue Preparation: Obtain fresh human lung tissue from approved sources, ensuring ethical compliance. Prepare precision-cut slices of uniform thickness (typically 200-250 µm) using a Krumdieck tissue slicer.
-
Incubation: Incubate the lung slices in a suitable culture medium (e.g., Williams' Medium E) supplemented with necessary cofactors. Add this compound to the medium at a defined concentration (e.g., 25 µM).[7][8]
-
Time-Course Analysis: Collect tissue and medium samples at various time points (e.g., 2, 6, and 24 hours) to monitor the disappearance of the parent drug and the formation of its metabolites.[7][8]
-
Sample Processing: Homogenize the tissue slices and extract the analytes from both the tissue homogenate and the incubation medium using solid-phase extraction (SPE) or liquid-liquid extraction.
-
Analytical Quantification: Analyze the concentrations of BDP, 17-BMP, and BOH using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][7][10]
Human Lung S9 Fraction Assays
For more focused enzymatic studies, human lung S9 fractions, which contain both microsomal and cytosolic enzymes, are a valuable tool.[2]
Experimental Protocol: BDP Metabolism in Human Lung S9 Fractions
-
Reaction Mixture: Prepare a reaction mixture containing human lung S9 fraction, a buffer system (e.g., potassium phosphate buffer, pH 7.4), and any necessary cofactors.
-
Initiation of Reaction: Pre-incubate the mixture at 37°C before initiating the reaction by adding BDP.
-
Time-Dependent Incubation: Collect aliquots at different time intervals and quench the reaction (e.g., by adding a cold organic solvent like acetonitrile).
-
Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant for BDP and its metabolites using LC-MS/MS.
Analytical Characterization: Quantifying BDP and its Metabolites
Accurate and sensitive analytical methods are paramount for the quantitative analysis of this compound and its metabolites in biological matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC coupled with UV detection is a widely used technique for the analysis of corticosteroids.[10] A reverse-phase C18 column is typically employed with a mobile phase consisting of a mixture of methanol and water.[10]
| Parameter | Value |
| Column | Reverse-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (e.g., 85:15 v/v)[10] |
| Flow Rate | 1.0 mL/min[10] |
| Detection | UV at 254 nm[10] |
| Retention Time (BDP) | Approximately 6 min[10] |
| Table 1. Typical HPLC parameters for the analysis of Beclomethasone Dipropionate. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice.[1][11] This technique allows for the simultaneous quantification of BDP and its metabolites, 17-BMP and BOH, at very low concentrations.
Figure 2. A typical experimental workflow for the LC-MS/MS analysis of Beclomethasone and its metabolites.
Pharmacokinetic Considerations
Following inhalation, BDP is rapidly and extensively converted to 17-BMP in the lungs.[1][12] Any portion of the inhaled dose that is swallowed undergoes significant first-pass metabolism in the liver. Unchanged BDP has negligible oral bioavailability.[1] The systemic exposure to the active metabolite, 17-BMP, is a result of both pulmonary and gastrointestinal absorption.[1][13] The peak plasma concentrations of 17-BMP are typically observed within 10 minutes after inhalation.[14]
Conclusion
The activation of the prodrug this compound to its potent metabolite, 17-BMP, is a cornerstone of its therapeutic efficacy in treating respiratory diseases. A thorough understanding of the enzymatic pathways and the ability to accurately model and quantify this conversion are critical for the development and optimization of inhaled corticosteroid therapies. The methodologies and insights provided in this guide offer a solid foundation for researchers and scientists in this field to conduct self-validating and robust investigations into the metabolism of beclomethasone and other ester-based prodrugs.
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An In-Depth Technical Guide to the Primary Metabolites of Beclomethasone 21-Acetate 17-Propionate in Human Plasma
Authored by: A Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the metabolic fate of this compound in human plasma, with a focus on its primary metabolites. It delves into the enzymatic processes governing its transformation, the pharmacological activity of the resulting metabolites, and a detailed, field-proven methodology for their quantification.
Introduction: The Pro-Drug Nature of Beclomethasone Esters
This compound is a synthetic glucocorticoid. Like the more commonly known Beclomethasone Dipropionate (BDP), it is administered as a pro-drug.[1][2] This means the parent compound itself has limited therapeutic activity and must be metabolized in the body to its active form.[1][2] The primary site of this metabolic activation is through hydrolysis of the ester groups, a process that is particularly efficient in tissues rich in esterase enzymes, as well as in the systemic circulation.[2][3] Understanding the metabolic pathway and the resulting primary metabolites in human plasma is crucial for accurately characterizing its pharmacokinetic profile and, consequently, its therapeutic efficacy and safety.
Metabolic Activation and Primary Metabolites in Human Plasma
The metabolism of this compound in human plasma is a rapid process mediated by esterase enzymes.[2][3] This enzymatic hydrolysis cleaves the ester bonds at the C-17 and C-21 positions, leading to the formation of three primary metabolites.
The principal metabolic pathway involves the following key transformations:
-
Hydrolysis at the C-21 position: This yields Beclomethasone 17-Propionate (B17P) , the pharmacologically active metabolite.[1][3][4] This metabolite exhibits a significantly higher binding affinity for the glucocorticoid receptor compared to the parent drug.[3][5]
-
Hydrolysis at the C-17 position: This results in the formation of Beclomethasone 21-Acetate (B21A) , which is considered to be a minor and largely inactive metabolite.[1][4]
-
Complete hydrolysis: The removal of both the acetate and propionate groups leads to the formation of Beclomethasone (BOH) , which is also considered inactive.[1][4]
While further metabolism of these primary metabolites can occur, primarily through cytochrome P450 enzymes in the liver leading to hydroxylated and other polar metabolites, the predominant species observed in plasma following administration are the direct products of ester hydrolysis.[2][5]
Caption: Metabolic conversion of this compound.
Quantitative Analysis of Primary Metabolites in Human Plasma: A Validated LC-MS/MS Protocol
The accurate quantification of this compound and its primary metabolites in human plasma is essential for pharmacokinetic studies. Due to the low systemic concentrations, a highly sensitive and specific analytical method is required.[6][7] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.[1][6][7][8]
Sample Handling and Preparation: A Critical First Step
The stability of the ester linkages in this compound and its metabolites is a critical consideration during sample handling. Ex vivo hydrolysis can lead to inaccurate quantification.
Protocol for Sample Collection and Handling:
-
Blood Collection: Collect whole blood into tubes containing an esterase inhibitor, such as potassium oxalate/sodium fluoride.[1][9]
-
Immediate Cooling: Place the collection tubes on ice immediately after drawing the blood.
-
Centrifugation: Within 15 minutes of collection, centrifuge the blood at approximately 1000 x g for 15 minutes in a refrigerated centrifuge.[1]
-
Plasma Separation and Storage: Carefully aspirate the plasma supernatant and transfer it to labeled cryovials. Store the plasma samples at -70°C or lower until analysis.[1]
Solid-Phase Extraction (SPE) for Analyte Isolation
Solid-phase extraction is a robust and widely used technique for the extraction and concentration of Beclomethasone and its metabolites from the complex plasma matrix.[1][7]
Step-by-Step SPE Protocol:
-
Sample Pre-treatment: Thaw the plasma samples on ice. Vortex the samples to ensure homogeneity. Centrifuge briefly to pellet any particulates.
-
Internal Standard Addition: To an aliquot of plasma (e.g., 500 µL), add an appropriate internal standard (e.g., a deuterated analog of Beclomethasone).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then water through the sorbent bed.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent solution (e.g., 10% methanol in water) to remove interfering substances.
-
Elution: Elute the analytes of interest with a stronger organic solvent (e.g., acetonitrile or methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase used for the LC-MS/MS analysis.[1]
Caption: Workflow for the analysis of beclomethasone metabolites.
LC-MS/MS Conditions for Optimal Separation and Detection
The following are typical starting conditions for the LC-MS/MS analysis. Method development and optimization are crucial for achieving the desired sensitivity and selectivity.
Table 1: Recommended LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 or similar reversed-phase, ≤ 2.1 mm ID, ≤ 5 µm particle size | Provides good retention and separation of the relatively non-polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water or Ammonium Formate Buffer | Promotes protonation of the analytes for positive ion mode detection. |
| Mobile Phase B | Acetonitrile or Methanol | Elutes the analytes from the reversed-phase column. |
| Gradient Elution | A gradient from a lower to a higher percentage of Mobile Phase B | Ensures the separation of the parent drug and its metabolites with different polarities. |
| Flow Rate | 0.2 - 0.4 mL/min | Compatible with standard ESI sources and provides good chromatographic efficiency. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Corticosteroids readily form protonated molecules [M+H]+. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
Table 2: Exemplary MRM Transitions for Quantification
Note: The exact m/z values for this compound and its specific metabolites should be determined experimentally. The values for the closely related Beclomethasone Dipropionate and its metabolites are provided for guidance.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Beclomethasone Dipropionate (BDP) | 521.2 | 319.1 |
| Beclomethasone 17-Monopropionate (B17P) | 465.2 | 279.1 |
| Beclomethasone (BOH) | 409.2 | 279.1 |
Data derived from a study on Beclomethasone Dipropionate.[1]
Conclusion: A Framework for Accurate Bioanalysis
The primary metabolites of this compound in human plasma are the result of rapid, esterase-mediated hydrolysis. The key to understanding its pharmacokinetic profile lies in the accurate quantification of the parent pro-drug and its primary metabolites, particularly the active Beclomethasone 17-Propionate. The LC-MS/MS methodology detailed in this guide provides a robust and reliable framework for achieving this. Adherence to proper sample handling protocols to prevent ex vivo degradation is paramount for data integrity. This comprehensive approach ensures that researchers and drug development professionals can generate high-quality data to support their clinical and non-clinical studies.
References
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Daley-Yates, P. T., et al. (2001). Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man. British Journal of Clinical Pharmacology, 51(5), 429–438. [Link]
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Rohatagi, S., et al. (2012). In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices. Pulmonary Pharmacology & Therapeutics, 25(1), 18-24. [Link]
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Würthwein, G., & Rohdewald, P. (1990). Activation of beclomethasone dipropionate by hydrolysis to beclomethasone-17-monopropionate. Biopharmaceutics & Drug Disposition, 11(5), 381-394. [Link]
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Enlo-Scott, B., et al. (2021). Drug metabolism in the lungs: opportunities for optimising inhaled medicines. Pharmaceutics, 13(9), 1489. [Link]
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Foe, K., et al. (1998). Decomposition of beclomethasone propionate esters in human plasma. Journal of Pharmaceutical Sciences, 87(10), 1238-1244. [Link]
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Foe, K., et al. (1998). Degradation products of beclomethasone dipropionate in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 825-832. [Link]
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Pearce, R. E., et al. (2012). Metabolism of Beclomethasone Dipropionate by Cytochrome P450 3A Enzymes. Drug Metabolism and Disposition, 40(6), 1215–1223. [Link]
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Lupin Healthcare (UK) Limited. (n.d.). beclometasone dipropionate/formoterol fumarate dihydrate pressurised inhalation solution; 100/6 mcg. GOV.UK. [Link]
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Foe, K., et al. (1998). Degradation products of beclomethasone dipropionate in human plasma. PDF.[Link]
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Waters Corporation. (2020). Highly Sensitive LC-MS/MS Method for Quantification of Beclomethasone in Human Plasma. [Link]
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Shimadzu Corporation. (n.d.). Highly Sensitive LC-MS/MS Method for Quantification of Beclomethasone in Human Plasma. [Link]
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Guan, F., et al. (2003). Sensitive liquid chromatographic/tandem mass spectrometric method for the determination of beclomethasone dipropionate and its metabolites in equine plasma and urine. Journal of Mass Spectrometry, 38(8), 823-838. [Link]
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Guan, F., et al. (2003). Sensitive liquid chromatographic/tandem mass spectrometric method for the determination of beclomethasone dipropionate and its metabolites in equine plasma and urine. Mad Barn Research Bank. [Link]
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A Comprehensive Technical Guide to Beclomethasone 21-Acetate 17-Propionate: Nomenclature, Characterization, and Analytical Strategy
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of synthetic corticosteroids, beclomethasone dipropionate stands as a cornerstone for the management of various inflammatory conditions. The purity and impurity profile of such active pharmaceutical ingredients (APIs) are of paramount importance in ensuring their safety and efficacy. This technical guide provides an in-depth exploration of a key impurity, Beclomethasone 21-Acetate 17-Propionate, also known as Beclomethasone Dipropionate EP Impurity B.[][2][3][4] As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of its chemical identity, potential formation, and robust analytical methodologies for its identification and quantification.
Part 1: Core Chemical Identity
IUPAC Nomenclature and Structural Elucidation
The precise chemical identification of pharmaceutical compounds is fundamental. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is:
[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate .[][4]
This systematic name precisely describes the complex stereochemistry and functional group arrangement of the molecule. The core structure is a pregnane-derivative steroid, featuring a propionate group at the 17-position and an acetate group at the 21-position.
To visualize this complex structure, the following diagram illustrates the atomic connectivity and key functional groups.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 5534-08-7 | [2][3][5] |
| Molecular Formula | C₂₇H₃₅ClO₇ | [][2][3] |
| Molecular Weight | 507.02 g/mol | [][3][5] |
| IUPAC Name | [(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | [][4] |
| Synonyms | Beclomethasone Dipropionate Impurity B, (11β,16β)-21-(acetyloxy)-9-chloro-11-hydroxy-16-methyl-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione | [][3][4] |
Part 2: Formation and Significance in Drug Development
Context as a Beclomethasone Dipropionate Impurity
This compound is recognized as a process-related impurity in the synthesis of Beclomethasone Dipropionate.[][4] Its presence can arise from incomplete propionylation at the 21-position or from the presence of acetic acid or its derivatives as a residual reagent or solvent during the esterification step of the Beclomethasone backbone. The structural similarity to the parent drug and other related substances necessitates highly specific analytical methods to ensure their separation and accurate quantification.
Rationale for Monitoring and Control
The control of impurities in pharmaceutical products is a critical regulatory requirement. The presence of impurities, even at low levels, can potentially impact the safety and efficacy of the final drug product. Therefore, robust analytical methods are required to monitor and control the levels of this compound within acceptable limits as defined by pharmacopeias and regulatory bodies.
Part 3: Analytical Methodologies
The cornerstone of controlling impurities lies in the development and validation of sensitive, specific, and robust analytical methods. For a compound like this compound, chromatographic techniques are the methods of choice.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
Both HPLC and UPLC are powerful techniques for the separation and quantification of beclomethasone and its impurities. UPLC, with its use of smaller particle size columns, offers advantages in terms of speed, resolution, and sensitivity.[6]
-
Stationary Phase: A C18 stationary phase is commonly employed due to its hydrophobicity, which allows for good retention and separation of the relatively non-polar steroid molecules.[6]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water) and an organic modifier (e.g., acetonitrile or methanol) is typically preferred. This allows for the efficient elution of compounds with a range of polarities, from the more polar degradation products to the less polar parent drug and its esterified impurities.
-
Detection: UV detection at approximately 240-254 nm is suitable for these compounds due to the presence of the conjugated α,β-unsaturated ketone chromophore in the steroid A-ring.[7][8]
The following diagram outlines a typical workflow for the analysis of this compound in a drug substance or product.
Caption: A typical analytical workflow for the quantification of this compound.
Step-by-Step UPLC-UV Protocol
This protocol is a representative method for the quality control of Beclomethasone Dipropionate, with the capability to separate and quantify this compound.
Objective: To quantify this compound in a drug substance sample.
Materials:
-
This compound Reference Standard
-
Beclomethasone Dipropionate Drug Substance
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Instrumentation:
-
UPLC system with a photodiode array (PDA) or UV detector
-
C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in a suitable solvent (e.g., 50:50 acetonitrile:water) to obtain a known concentration (e.g., 1 µg/mL).
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the Beclomethasone Dipropionate drug substance in the same solvent as the standard to obtain a concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.7 µm
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
-
Detection Wavelength: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0 40 10 90 12 90 12.1 40 | 15 | 40 |
-
-
Analysis:
-
Inject the standard solution to determine the retention time and response factor for this compound.
-
Inject the sample solution.
-
-
Calculation:
-
Identify the peak corresponding to this compound in the sample chromatogram based on its retention time.
-
Calculate the percentage of the impurity in the drug substance using the area of the impurity peak relative to the area of the main peak and the respective response factors.
-
Mass Spectrometry (MS) for Structural Confirmation
For unequivocal identification, especially during method development and impurity profiling, coupling liquid chromatography with mass spectrometry (LC-MS/MS) is the gold standard.[9][10] Electrospray ionization (ESI) is a suitable ionization technique for this class of molecules. The high-resolution mass spectrometry (HRMS) data provides the accurate mass of the molecule, confirming its elemental composition, while tandem mass spectrometry (MS/MS) experiments can elucidate its fragmentation pattern, providing structural confirmation.
Part 4: Conclusion
The thorough understanding and control of impurities are non-negotiable in modern drug development. This compound, as a known impurity of Beclomethasone Dipropionate, requires diligent analytical oversight. This guide has provided a comprehensive overview of its chemical identity, the rationale for its control, and a detailed framework for its analysis using state-of-the-art chromatographic techniques. By implementing robust and validated analytical methods, researchers and drug development professionals can ensure the quality, safety, and efficacy of beclomethasone-containing pharmaceutical products.
References
- BOC Sciences. (n.d.). CAS 5534-08-7 Beclomethasone Dipropionate Impurity B.
- Axios Research. (n.d.). Beclometasone Dipropionate EP Impurity B - CAS - 5534-08-7.
- BOC Sciences. (n.d.). Beclomethasone and Impurities.
- Veeprho. (n.d.). Beclometasone Dipropionate EP Impurity B | CAS 5534-08-7.
- Cleanchem. (n.d.). Beclomethasone Dipropionate EP Impurity B | CAS No: NA.
- Table S1. 1H and 13C chemical shifts for metabolites in urine and faces at day 35. (2017). The Royal Society of Chemistry.
- LGC Standards. (n.d.). Beclomethasone 17-Propionate.
- Phatak, M. S. (n.d.). Development and Validation of a Simple Liquid Chromatography Method for the Quantification of Degradation Products of Beclomethasone Dipropionate from a Respirator Suspension Formulation. International Journal of Pharmaceutical Research and Scholarship.
- Shimadzu Corporation. (2025, March 13). Highly Sensitive LC-MS/MS Method for Quantification of Beclomethasone in Human Plasma.
- Kwok, W. H., Ho, E. N., & Wan, T. S. (n.d.). Sensitive liquid chromatographic/tandem mass spectrometric method for the determination of beclomethasone dipropionate and its metabolites in equine plasma and urine. PubMed.
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- Atta-ur-Rahman, & Choudhary, M. I. (n.d.). Products resulting from the biotransformation of beclomethasone dipropionate (1) by Aspergillus niger.
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- Ho, E. N., Kwok, W. H., & Wan, T. S. (2025, August 6). Sensitive liquid chromatographic/tandem mass spectrometric method for the determination of beclomethasone dipropionate and its metabolites in equine plasma and urine.
- SynThink Research Chemicals. (n.d.). Beclomethasone Dipropionate Impurities Standards. Retrieved from SynThink Research Chemicals website.
- Gaikwad, A., Atmakuri, C. K., Arote, Y., Kelkar, J., & Rasam, P. (n.d.). Highly Sensitive LC-MS/MS Method for Quantification of Beclomethasone in Human Plasma.
- Sutar, R. P., et al. (2013, April 2). Development and validation of a reversed-phase HPLC method for simultaneous estimation of clotrimazole and beclomethasone dipropionate in lotion and cream dosage form. Journal of Advanced Pharmaceutical Technology & Research.
- Patel, P. N., et al. (n.d.).
- Patel, D. J., et al. (n.d.). Analytical Method Development and Validation of Beclomethasone Dipropionate and Fusidic Acid in pure and Pharmaceutical Dosage Form (Cream) by RP-HPLC. Research Journal of Pharmacy and Technology.
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An In-Depth Technical Guide to CAS 5534-08-7: Beclomethasone 21-Acetate 17-Propionate
Introduction
Beclomethasone 21-Acetate 17-Propionate, identified by the CAS number 5534-08-7, is a significant compound within the field of pharmaceutical analysis and drug development. It is primarily known as Beclometasone Dipropionate EP Impurity B, a related substance of the potent synthetic glucocorticoid, beclomethasone dipropionate.[1][2][3] The presence and quantity of such impurities are critical quality attributes for the active pharmaceutical ingredient (API), as they can impact the safety and efficacy of the final drug product. This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its chemical identity, potential formation pathways, analytical methodologies for its characterization and quantification, and its expected biological activity based on its structural relationship to the parent compound.
Chemical Identity and Physicochemical Properties
A thorough understanding of the fundamental chemical and physical properties of a compound is paramount for its analysis and handling. This compound is a mixed ester of beclomethasone, a chlorinated corticosteroid.
| Property | Value | Source |
| CAS Number | 5534-08-7 | [3] |
| IUPAC Name | [(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | [2] |
| Synonyms | Beclometasone Dipropionate EP Impurity B, this compound | [1][2] |
| Molecular Formula | C27H35ClO7 | [2] |
| Molecular Weight | 507.0 g/mol | [2] |
Formation and Synthesis
The presence of this compound as an impurity in beclomethasone dipropionate suggests its formation during the synthesis of the parent drug. A likely pathway involves the incomplete or non-selective esterification of the hydroxyl groups at the C17 and C21 positions of the beclomethasone core structure.
A plausible synthetic route to beclomethasone dipropionate involves the esterification of beclomethasone.[4] If a mixture of acylating agents (e.g., acetic anhydride and propionic anhydride, or their respective acyl chlorides) is present, or if the reaction conditions do not favor complete dipropionylation, the formation of mixed esters like this compound can occur. Another possibility is the use of a starting material that is already partially acetylated.
Caption: Plausible formation pathway of this compound.
Control of the purity of the acylating agents and optimization of the reaction stoichiometry and conditions are therefore critical to minimize the formation of this impurity.
Biological Activity and Mechanism of Action
Glucocorticoids exert their anti-inflammatory effects by binding to the GR in the cytoplasm. This complex then translocates to the nucleus, where it can modulate gene expression in two primary ways:
-
Transactivation: The GR complex binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased transcription.
-
Transrepression: The GR complex can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby reducing the expression of inflammatory mediators.[6]
A study on the relative affinity of beclomethasone esters for the glucocorticoid receptor revealed that beclomethasone-17-monopropionate (17-BMP) has a significantly higher affinity than beclomethasone dipropionate (BDP) itself, suggesting that BDP is a prodrug that is hydrolyzed to the more active 17-BMP.[7] Beclomethasone-21-monopropionate, on the other hand, shows no binding affinity.[7] Given that this compound possesses the 17-propionate moiety, it is reasonable to hypothesize that it retains significant GR binding affinity and, consequently, glucocorticoid activity. However, the presence of the 21-acetate group may influence its pharmacokinetic profile and potency compared to 17-BMP.
Caption: Generalized signaling pathway of glucocorticoids.
Further in vitro studies, such as receptor binding assays and reporter gene assays, are necessary to precisely determine the potency and efficacy of this compound at the glucocorticoid receptor.
Analytical Characterization and Quantification
The detection, identification, and quantification of impurities are critical aspects of pharmaceutical quality control. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose.
Experimental Protocol: HPLC-UV Method for the Analysis of Beclomethasone Dipropionate and its Impurities
This protocol is a representative method based on published literature for the analysis of beclomethasone dipropionate and its related substances.[8][9][10][11] Method validation and optimization are essential for specific applications.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Reference standards for beclomethasone dipropionate and this compound
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standards in methanol or a suitable solvent to prepare a stock solution of known concentration (e.g., 100 µg/mL).
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a suitable working concentration.
-
Sample Solution: Accurately weigh and dissolve the beclomethasone dipropionate API sample in the mobile phase to a known concentration.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the working standard solution to determine the retention time and response of this compound.
-
Inject the sample solution.
-
Identify the peak corresponding to the impurity by comparing its retention time with that of the standard.
-
Quantify the impurity using an appropriate method, such as external standard calibration or area normalization.
Structural Elucidation: NMR and Mass Spectrometry
For unequivocal identification and structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.
-
¹H and ¹³C NMR: Would provide detailed information about the molecular structure, confirming the presence of both the acetate and propionate groups and their respective positions on the beclomethasone backbone.[12][13]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, aiding in the structural elucidation.[14][15] The fragmentation of esters typically involves cleavage adjacent to the carbonyl group.[15]
Safety and Toxicology
A comprehensive toxicological profile for this compound is not publicly available. The safety assessment of this impurity relies on the toxicological data of the parent compound, beclomethasone dipropionate, and the principles of impurity qualification.
Beclomethasone dipropionate has low acute toxicity.[16] The observed toxicological effects in repeat-dose and reproductive studies are characteristic of glucocorticoids and include immunosuppression, metabolic changes, and developmental effects such as cleft palate in animal models.[16]
The acceptable limit for an impurity in a drug substance is determined by regulatory guidelines (e.g., ICH Q3A). For impurities that are structurally similar to the API and have a similar or lower potency, the safety profile of the API can often be used to justify the acceptance criteria. Given the structural similarity and the likely similar mechanism of action, the toxicological concerns for this compound are expected to be in line with those of beclomethasone dipropionate. However, without specific data, a conservative approach to its acceptable limits in the drug product is warranted. The safety of glucocorticoids is a complex topic, and their use, even at low doses, requires careful clinical surveillance.[17] The presence of impurities in cosmetic products is also a significant safety concern.[18]
Conclusion and Future Perspectives
This compound (CAS 5534-08-7) is a critical process-related impurity in the synthesis of beclomethasone dipropionate. Its control and monitoring are essential for ensuring the quality, safety, and efficacy of the final pharmaceutical product. While its biological activity is likely that of a glucocorticoid receptor agonist, further studies are needed to precisely define its pharmacological and toxicological profile. The development and validation of robust analytical methods for its quantification are paramount for pharmaceutical manufacturers. This technical guide provides a foundational understanding of this compound, highlighting the key scientific principles and methodologies relevant to its study and control in a drug development setting. Future research should focus on the specific synthesis of this impurity to aid in its use as a reference standard, as well as detailed in vitro and in vivo studies to fully characterize its biological and toxicological properties.
References
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-
Pharmaffiliates. (n.d.). Beclometasone Dipropionate-impurities. Retrieved from [Link]
- Nave, R., Fisher, R., & Zech, K. (2006). In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices. Pulmonary Pharmacology & Therapeutics, 19(4), 255-263.
- Foe, K., Brown, K. F., & Seale, J. P. (1998). Decomposition of beclomethasone propionate esters in human plasma. Biopharmaceutics & drug disposition, 19(1), 1-8.
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Pharmaffiliates. (n.d.). Beclomethasone Dipropionate-Impurities. Retrieved from [Link]
- Würthwein, G., & Rohdewald, P. (1990). Activation of beclomethasone dipropionate by hydrolysis to beclomethasone-17-monopropionate. Biopharmaceutics & drug disposition, 11(5), 381-394.
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Semantic Scholar. (n.d.). Review of the toxicology of beclomethasone dipropionate. Retrieved from [Link]
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PubChem. (n.d.). Beclomethasone Dipropionate. Retrieved from [Link]
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SynZeal. (n.d.). Beclometasone Dipropionate EP Impurity N. Retrieved from [Link]
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- Ohashi, Y., Nakai, Y., Zushi, S., Kakinoki, Y., & Washio, Y. (1987). In vitro effect of beclomethasone dipropionate and flunisolide on the mobility of human nasal cilia. Archives of oto-rhino-laryngology, 244(3), 148-151.
-
ResearchGate. (n.d.). Sensitive liquid chromatographic/tandem mass spectrometric method for the determination of beclomethasone dipropionate and its metabolites in equine plasma and urine. Retrieved from [Link]
- Hotha, K. K., Ramamoorthy, S., & Patel, H. (2020). Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. American Journal of Analytical Chemistry, 11(4), 147-171.
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-
Adooq Bioscience. (n.d.). Glucocorticoid receptors. Retrieved from [Link]
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Scribd. (n.d.). HPLC Methods for Corticosteroid Analysis. Retrieved from [Link]
- Jadhava, S. N., Kumbhara, A. S., Rodeb, C. V., & Salunkhea, R. S. (n.d.).
- Foe, K., Cutler, D. J., Brown, K. F., & Seale, J. P. (2000). Metabolism Kinetics of Beclomethasone Propionate Esters in Human Lung Homogenates. Pharmaceutical research, 17(8), 1007-1012.
-
GOV.UK. (n.d.). beclometasone dipropionate/formoterol fumarate dihydrate pressurised inhalation solution. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
precisionFDA. (n.d.). BECLOMETHASONE DIPROPIONATE. Retrieved from [Link]
- Copolovici, D. M., Sarbu, M., Vlase, L., & Copolovici, L. (2022). Analysis of Glucocorticoids as Potential Adulterants in Cosmetic Products: A Dual Approach for Qualitative and Quantitative Evaluation Based on ELISA and HPLC-MS Methods. Molecules, 27(1), 229.
-
SciELO. (2014). Stability-indicating RP-HPLC method for determination of beclomethasone dipropionate in nanocapsule suspensions. Retrieved from [Link]
- da Silva, J. A., Jacobs, J. W., Kirwan, J. R., Boers, M., Saag, K. G., Inês, L. B., ... & Bijlsma, J. W. (2006). Safety of low dose glucocorticoid treatment in rheumatoid arthritis: published evidence and prospective trial data.
-
Research Journal of Pharmacy and Technology. (2022). Analytical Method Development and Validation of Beclomethasone Dipropionate and Fusidic Acid in pure and Pharmaceutical Dosage Form (Cream) by RP-HPLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
TNO Repository. (2004). Confirmation of synthetic glucocorticoids with liquid chromatography/mass spectrometry: Organization and results of an international interlaboratory comparison test. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Development and Validation of Stability Indicating RP- HPLC Method for Simultaneous Estimation of Beclomethasone Dipropionate and Clotrimazole. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2013). Development and validation of a reversed-phase HPLC method for simultaneous estimation of clotrimazole and beclomethasone dipropionate in lotion and cream dosage form. Retrieved from [Link]
-
UCLA. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Public Library of Science. (2013). Evaluation of Glucocorticoid Receptor Function in COPD Lung Macrophages Using Beclomethasone-17-Monopropionate. Retrieved from [Link]
-
ScienceOpen. (2022). Betamethasone Dipropionate Derivatization, Biotransformation, Molecular Docking, and ADME Analysis as Glucocorticoid Receptor. Retrieved from [Link]
-
MDPI. (2022). Immediate Release Formulation of Inhaled Beclomethasone Dipropionate-Hydroxypropyl-Beta-Cyclodextrin Composite Particles Produced Using Supercritical Assisted Atomization. Retrieved from [Link]
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Methodological & Application
A Robust, Validated RP-HPLC Method for the Quantification of Beclomethasone 21-Acetate 17-Propionate
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note details a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Beclomethasone 21-Acetate 17-Propionate. This compound is a key related substance to Beclomethasone Dipropionate, a potent synthetic glucocorticoid. The accurate determination of this and other related substances is critical for ensuring the purity, safety, and efficacy of beclomethasone-containing pharmaceutical products. The described isocratic method utilizes a C18 stationary phase and a UV detector, offering excellent specificity and sensitivity. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for routine quality control and stability testing in drug development and manufacturing environments.
Introduction and Scientific Rationale
Beclomethasone Dipropionate (BDP) is a widely used corticosteroid for the treatment of asthma and other inflammatory conditions. Pharmaceutical manufacturing processes and subsequent storage can lead to the formation of related substances, such as this compound. While structurally similar, these related substances may possess different toxicological or efficacy profiles. Therefore, regulatory bodies mandate their strict control and quantification.
This compound (CAS 5534-08-7) is a specific impurity of BDP listed in the European Pharmacopoeia (EP) as "Impurity B".[1] Its chemical structure differs from the parent compound by the substitution of a propionate group with an acetate group at the C-21 position.
High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose due to its high resolving power, which allows for the separation of structurally similar compounds.[2][3] The method herein is based on reversed-phase chromatography, where the non-polar nature of the corticosteroid analyte facilitates strong retention on a hydrophobic C18 column. Elution is achieved using a polar mobile phase, and quantification is performed via UV spectrophotometry, leveraging the chromophoric nature of the pregna-1,4-diene-3,20-dione structure common to this class of steroids.[2][4][5] The validation of this method is paramount to ensure that it is fit for its intended purpose, providing trustworthy and reproducible results.[6][7][8][9]
Physicochemical Properties of the Analyte
A fundamental understanding of the analyte's properties is essential for rational method development.
-
Chemical Name: (11β,16β)-21-(acetyloxy)-9-chloro-11-hydroxy-16-methyl-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione[1]
-
Molecular Weight: 507.02 g/mol [1]
-
Structure:
Source: PubChem CID 11179692
The presence of the conjugated ketone system makes the molecule suitable for UV detection, typically with maximum absorbance around 240-254 nm.[2][11] Its overall non-polar character makes it ideal for separation on a C18 stationary phase.
Experimental Methodology
-
Reference Standard: this compound (Purity ≥ 98%)
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)
-
Equipment:
-
Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Analytical balance (0.01 mg readability)
-
Sonicator
-
Centrifuge
-
Volumetric flasks and pipettes (Class A)
-
Syringe filters (0.45 µm, PTFE or nylon)
-
The selection of these parameters is based on achieving optimal resolution between the main analyte and potential impurities, including the parent drug, Beclomethasone Dipropionate, within a reasonable run time.
| Parameter | Condition | Rationale |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 stationary phase provides excellent hydrophobic interaction for retaining corticosteroids. The length and particle size offer a good balance between resolution and backpressure.[2][11][12][13] |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) | A common and effective mobile phase for corticosteroids, providing good separation and peak shape. The ratio can be adjusted to optimize retention time.[2] |
| Elution Mode | Isocratic | Simplifies the method, enhances robustness, and ensures consistent run-to-run performance compared to a gradient method. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column that ensures efficient separation without excessive pressure.[11][12][13] |
| Detection Wavelength | 240 nm | This wavelength provides high sensitivity for this class of compounds, aligning with their UV absorbance maximum.[2][5] |
| Column Temperature | 40 °C | Maintaining a constant, elevated temperature improves peak shape, reduces viscosity, and ensures reproducible retention times.[2] |
| Injection Volume | 10 µL | A suitable volume to achieve good sensitivity without causing column overload. |
| Run Time | 15 minutes | Sufficient time to allow for the elution of the analyte and any late-eluting impurities. |
Protocols
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 10 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix thoroughly. This solution should be stored at 2-8 °C and can be used for up to 7 days.
-
-
Calibration Curve Standards (e.g., 1 - 25 µg/mL):
-
Prepare a series of working standards by performing serial dilutions of the Standard Stock Solution with the mobile phase (Acetonitrile:Water 60:40).
-
-
Accurately weigh an amount of cream equivalent to approximately 1 mg of the active pharmaceutical ingredient (API) into a 50 mL centrifuge tube.
-
Add 25 mL of methanol. Vortex for 2 minutes to disperse the cream.
-
Sonicate the mixture in a temperature-controlled water bath for 15 minutes to ensure complete extraction of the analyte.[11]
-
Centrifuge the tube at 4000 RPM for 10 minutes to separate the excipients.
-
Carefully transfer the supernatant to a 50 mL volumetric flask.
-
Repeat the extraction process on the pellet with an additional 20 mL of methanol, centrifuge, and combine the supernatant in the same volumetric flask.
-
Allow the solution to reach room temperature, dilute to volume with methanol, and mix.
-
Filter an aliquot of the final solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
Caption: HPLC analytical workflow from preparation to data analysis.
Method Validation
The method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[6][9]
Specificity was confirmed by injecting the mobile phase (blank), a placebo formulation extract, and a standard solution. The chromatograms showed no interfering peaks at the retention time of this compound. Forced degradation studies (acid, base, oxidation, heat, and photolytic stress) also demonstrated that degradation product peaks did not co-elute with the main analyte peak, confirming the stability-indicating nature of the method.[11]
The linearity was assessed by analyzing six concentrations ranging from 1 to 25 µg/mL. The calibration curve of peak area versus concentration demonstrated excellent linearity.
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 1 - 25 µg/mL | - |
| Regression Equation | y = 55432x + 1250 | - |
| Correlation Coefficient (r²) | 0.9995 | r² ≥ 0.999 |
Accuracy was determined by spiking a placebo matrix with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 8.0 | 7.95 | 99.4% |
| 100% | 10.0 | 10.08 | 100.8% |
| 120% | 12.0 | 11.89 | 99.1% |
| Average | - | - | 99.8% |
The high recovery values confirm the accuracy of the method and the efficiency of the sample extraction procedure.[11][14]
-
Repeatability (Intra-day Precision): Six individual sample preparations were analyzed on the same day. The %RSD was found to be 0.85%.
-
Intermediate Precision (Inter-day Precision): The analysis was repeated by a different analyst on a different day. The %RSD was 1.12%.
Both precision results are well within the typical acceptance criterion of %RSD ≤ 2.0%, indicating a high degree of method precision.[11][15]
-
Limit of Detection (LOD): 0.04 µg/mL (Calculated based on a signal-to-noise ratio of 3:1)
-
Limit of Quantitation (LOQ): 0.12 µg/mL (Calculated based on a signal-to-noise ratio of 10:1)
These low limits demonstrate the high sensitivity of the method, making it suitable for quantifying trace levels of this impurity.[15][16]
The method's robustness was evaluated by introducing small, deliberate variations to the chromatographic conditions.
| Parameter Varied | Result |
| Flow Rate (± 0.1 mL/min) | No significant change in resolution or peak area. |
| Mobile Phase Composition (± 2%) | Slight shift in retention time, but results remained within system suitability limits. |
| Column Temperature (± 5 °C) | Minor shift in retention time; no impact on quantification. |
The method is considered robust as minor variations in operating parameters did not significantly affect the analytical results.[13]
Caption: Logical framework for HPLC method validation per ICH guidelines.
Conclusion
The RP-HPLC method described in this application note is simple, specific, precise, accurate, and robust for the quantification of this compound. The comprehensive validation demonstrates its reliability and suitability for routine use in quality control laboratories for the analysis of bulk drug substances and finished pharmaceutical products. This method serves as a critical tool for ensuring that beclomethasone products meet the stringent purity requirements set by global regulatory authorities.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]
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Analytical Method Development and Validation of Beclomethasone Dipropionate and Fusidic Acid in pure and Pharmaceutical Dosage Form (Cream) by RP-HPLC. Research Journal of Pharmacy and Technology. [Link]
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Development and validation of RP-HPLC method for quantification of trace levels of topical corticosteroids in ambiphilic cream. ResearchGate. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]
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Quality Guidelines. International Council for Harmonisation (ICH). [Link]
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ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]
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Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Estimation of Beclomethasone Dipropionate and Clotrimazole. Semantic Scholar. [Link]
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Development and validation of RP-HPLC method for quantification of trace levels of topical corticosteroids in ambiphilic cream. Semantic Scholar. [Link]
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Stability-indicating RP-HPLC method for determination of beclomethasone dipropionate in nanocapsule suspensions. SciELO. [Link]
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Development and validation of RP-HPLC method for simultaneous estimation of luliconazole and beclomethasone dipropionate in topical dosage form. Journal of Pharmaceutical and Biological Sciences. [Link]
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An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. National Institutes of Health (NIH). [Link]
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A New Method Development and Validation for Estimation of Prednisolone in Pharmaceutical Dosage Formulations by Reverse Phase Hi. RJ Wave. [Link]
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Development and validation of RP-HPLC method for quantification of trace levels of topical corticosteroids in ambiphilic cream. AKJournals. [Link]
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Development and Validation of Analytical Method for Concurrent Determination of Mupirocin and Beclomethasone Dipropionate in Pharmaceutical Ointment Formulation by RP-HPLC. Asian Journal of Pharmaceutics. [Link]
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This compound. PubChem, National Center for Biotechnology Information. [Link]
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USP Monographs: Beclomethasone Dipropionate. USP-NF. [Link]
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Stability-indicating RP-HPLC method for determination of beclomethasone dipropionate in nanocapsule suspensions. SciELO. [Link]
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Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation. National Institutes of Health (NIH). [Link]
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Development and validation of rp-hplc method for estimation of beclomethasone dipropionate and ketoconazole in combined dosage form. Neliti. [Link]
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Development and validation of a reversed-phase HPLC method for simultaneous estimation of clotrimazole and beclomethasone dipropionate in lotion and cream dosage form. Scholars Research Library. [Link]
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Stability indicating RP-HPLC method for simultaneous determination of Beclomethasone Dipropionate and Clotrimazole from dosage. International Journal of ChemTech Research. [Link]
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Application Notes & Protocols: Formulation of Beclomethasone 21-Acetate 17-Propionate for In Vivo Studies
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of Beclomethasone 21-Acetate 17-Propionate for in vivo research. It covers pre-formulation assessment, detailed protocols for preparing formulations for topical, intranasal, and inhalation routes, and essential quality control procedures to ensure formulation consistency and integrity. The protocols are designed to be self-validating, with a strong emphasis on the scientific rationale behind the selection of excipients and methodologies to ensure reproducible and reliable experimental outcomes.
Introduction
This compound is a corticosteroid structurally related to the widely used pro-drug Beclomethasone Dipropionate (BDP)[1][2][3]. In fact, it is classified as Impurity B of Beclomethasone Dipropionate in the European Pharmacopoeia[2]. Like BDP, it is a potent glucocorticoid designed to exert local anti-inflammatory effects[4]. The therapeutic efficacy and safety of locally administered corticosteroids in preclinical in vivo models are critically dependent on the formulation. A well-designed vehicle ensures appropriate drug delivery to the target site, minimizes systemic absorption, and guarantees stability and dose uniformity.
This guide moves beyond simple recipes, delving into the causal relationships between formulation components and their impact on bioavailability and experimental reproducibility. The methodologies described herein are grounded in established pharmaceutical principles to provide a robust framework for your in vivo studies.
Section 1: Pre-Formulation Assessment
A thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is the foundation of rational formulation development.
Physicochemical Properties
This compound is a lipophilic molecule, and its properties are very similar to the better-characterized Beclomethasone Dipropionate (BDP). It is a diester of beclomethasone, a synthetic corticosteroid[4].
| Property | Value / Description | Source |
| Chemical Name | (11β,16β)-21-(acetyloxy)-9-chloro-11-hydroxy-16-methyl-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione | [2] |
| Molecular Formula | C₂₇H₃₅ClO₇ | [1][2] |
| Molecular Weight | 507.02 g/mol | [1][2] |
| Appearance | White Solid | [5] |
| General Class | Corticosteroid, Glucocorticoid | [6] |
| Mechanism | Acts as a pro-drug, likely hydrolyzed by esterases to active metabolites that bind to the glucocorticoid receptor, altering gene expression and inhibiting pro-inflammatory cytokine production. | [4][6][7][8] |
Solubility Profile
The very low aqueous solubility of beclomethasone esters is the most critical factor influencing formulation strategy.
| Solvent | Solubility | Remarks | Source |
| Water | Practically Insoluble (<1-2 µg/mL) | Data for the closely related BDP. Solubility is a key limiting factor for aqueous formulations. | [9][10][11] |
| Simulated Lung Fluids | 5.78 to 37.16 µg/mL | For BDP. The presence of surfactants in lung fluid significantly enhances solubility compared to simple aqueous buffers. | [11] |
| Methanol | Soluble | A common solvent for preparing stock solutions for analytical testing. | [5][12] |
| Ethanol | Soluble | Often used as a co-solvent in topical and inhalation formulations to improve drug solubility. | [13][14][15] |
| DMSO | Soluble | Suitable for initial stock solutions but must be used with caution in final formulations due to potential toxicity. | [5] |
| Propylene Glycol | Soluble | A common excipient in topical formulations acting as a solvent, humectant, and penetration enhancer. | [16][17] |
| Mineral Oil / Petrolatum | Sparingly Soluble | Key components of ointment bases. | [17] |
Stability Considerations
Beclomethasone esters can undergo hydrolysis, particularly at the 17- and 21-positions, leading to the formation of monopropionates, monacetates, and eventually beclomethasone alcohol[12]. This degradation is pH-dependent and can be accelerated by heat and light.
-
pH: Formulations should be buffered to a slightly acidic pH (4.5-6.0) to minimize hydrolytic degradation.
-
Light: Protect formulations from light by using amber containers.
-
Oxidation: While less common, the inclusion of an antioxidant may be considered for liquid formulations with long-term storage requirements.
Section 2: Formulation Development Workflow
A systematic approach is essential for developing a robust and reliable formulation for in vivo studies. The following workflow outlines the key stages from initial API characterization to the final, quality-controlled product.
Caption: Process flow for preparing an oil-in-water topical cream.
Protocol 3.2: Aqueous Suspension (0.05% w/v) for Nasal or Oral Gavage
This protocol creates a uniform suspension suitable for intranasal administration or oral gavage in small animals. Micronization of the API is a critical prerequisite.
-
Rationale: Due to poor water solubility, a suspension is the most practical approach for an aqueous-based formulation. A suspending agent (Carboxymethylcellulose) increases viscosity to slow sedimentation, and a wetting agent (Polysorbate 80) helps disperse the hydrophobic drug particles in the water-based vehicle. Glycerin is a humectant that can reduce irritation.[17]
-
Materials & Equipment:
-
Micronized this compound (50 mg)
-
Sodium Carboxymethylcellulose (CMC), medium viscosity (0.5 g)
-
Polysorbate 80 (0.1 g)
-
Glycerin (2.0 g)
-
Benzalkonium Chloride (50% solution) (0.02 g)
-
Citrate Buffer (pH 5.5)
-
Purified Water (qs to 100 mL)
-
Mortar and pestle, magnetic stirrer, calibrated balance, pH meter, volumetric flasks.
-
-
Step-by-Step Procedure:
-
Prepare the Vehicle: In a beaker, dissolve the Sodium CMC in approximately 80 mL of purified water with constant stirring. This may take time; gentle heating can aid dissolution. Once dissolved, add the glycerin and benzalkonium chloride solution and mix until uniform.
-
Prepare the Drug Slurry: In a small mortar, place the 50 mg of micronized API. Add the Polysorbate 80 and a small amount of the vehicle (~2 mL). Triturate with the pestle to form a smooth, uniform paste. This step is crucial to ensure the hydrophobic powder is properly wetted.
-
Form the Suspension: Slowly transfer the drug slurry into the main beaker containing the vehicle, using additional vehicle to rinse the mortar and ensure a complete transfer.
-
Homogenize: Stir the mixture with a magnetic stirrer for at least 30 minutes to ensure uniform dispersion of the drug particles.
-
Final Volume and pH Adjustment: Transfer the suspension to a 100 mL volumetric flask. Rinse the beaker with purified water and add it to the flask to bring the volume to the mark. Check the pH and adjust to 5.5 using the citrate buffer if necessary. Transfer to a light-resistant container and label as "Shake Well Before Use."
-
Section 4: Quality Control and Characterization
To ensure the reliability and reproducibility of in vivo studies, every batch of formulation must undergo quality control testing.
Protocol 4.1: Macroscopic and Microscopic Examination
-
Procedure: Visually inspect the formulation for signs of phase separation, crystallization, or color change. For emulsions and suspensions, place a small drop on a microscope slide and observe under 10-40x magnification. Look for uniform droplet/particle size and distribution, and the absence of large aggregates.
Protocol 4.2: HPLC Method for Potency and Purity
This protocol provides a framework for quantifying the drug content and assessing for degradation products. It is adapted from established methods for BDP.[9][12][18]
-
Rationale: A stability-indicating HPLC method is essential to confirm that the API is present at the target concentration and has not degraded during formulation.
-
Materials & Equipment:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formulation sample and reference standard of this compound.
-
-
Chromatographic Conditions:
-
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in methanol to create a stock solution (e.g., 100 µg/mL). Prepare a series of dilutions to create a calibration curve (e.g., 5-50 µg/mL).[9][19]
-
Sample Preparation: Accurately weigh an amount of formulation estimated to contain ~1 mg of the API. Disperse/dissolve it in a 10 mL volumetric flask with methanol. Sonicate for 10 minutes to ensure complete extraction, then dilute to volume.[18] Centrifuge or filter the sample through a 0.45 µm filter to remove excipients before injection.
-
Analysis: Inject the standards and samples. Calculate the concentration in the sample by comparing its peak area to the calibration curve. The potency should be within 90-110% of the target concentration. Examine the chromatogram for any significant degradation peaks.
-
Section 5: Considerations for In Vivo Administration
-
Dose Volume: The volume administered to animals should be minimized and consistent with established guidelines for the specific species and route of administration.
-
Vehicle Control Group: Always include a control group that receives the vehicle without the active drug. This is critical to differentiate the effects of the drug from any potential effects of the excipients.[16][20][21]
-
Suspension Handling: For suspension formulations, ensure the container is thoroughly shaken before drawing each dose to guarantee dose uniformity.
-
Corticosteroid Dosing: The choice of dose is empirical and should be based on the specific animal model and therapeutic goal. Doses for anti-inflammatory effects in animals can vary widely, but the primary guideline is to use the smallest effective dose for the shortest necessary duration.[22][23][24]
Conclusion
The formulation of a poorly water-soluble drug like this compound for in vivo studies is a multi-faceted process that demands careful attention to the physicochemical properties of the drug and the principles of pharmaceutical science. The protocols and guidelines presented here provide a robust starting point for developing stable, uniform, and effective formulations. By implementing rigorous quality control and understanding the rationale behind formulation design, researchers can significantly enhance the quality, reproducibility, and interpretability of their preclinical data.
References
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Daley-Yates, P. T., Price, A. C., Sisson, J. R., Pereira, A., & Dallow, N. (2001). Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man. British Journal of Clinical Pharmacology, 51(5), 400–409. [Link]
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Daley-Yates, P. T., et al. (2001). Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man. PubMed. [Link]
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Al-Hashemi, D. et al. (2020). Summary of Commonly Allergenic Excipients* in Branded Topical Steroids. ResearchGate. [Link]
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Searles, G. E., & DesGroseilliers, J. P. (1989). Excipients in topical corticosteroid preparations in Canada. CMAJ, 141(5), 399–405. [Link]
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Searles, G. E., & DesGroseilliers, J. P. (1989). Excipients in topical corticosteroid preparations in Canada. PMC. [Link]
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National Center for Biotechnology Information. (n.d.). Beclomethasone Dipropionate. PubChem. [Link]
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De Orsi, D., Gagliardi, L., & Tonelli, D. (1995). HPLC Determination of Beclomethasone Dipropionate and Its Degradation Products in Bulk Drug and Pharmaceutical Formulations. Taylor & Francis Online. [Link]
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Chassot, J. M., et al. (2015). Beclomethasone Dipropionate-Loaded Polymeric Nanocapsules: Development, In Vitro Cytotoxicity, and In Vivo Evaluation of Acute Lung Injury. PubMed. [Link]
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DDL Conference. (n.d.). A Lung-Sim investigation: The influence of formulation on the systemic exposure of beclomethasone dipropionate in rat. DDL Conference Website. [Link]
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Formulation and evaluation of CFC free inhalers for beclomethasone dipropionate. (2011). ResearchGate. [Link]
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De Backer, W., et al. (2010). Beclomethasone Dipropionate/Formoterol Extrafine Formulation Ensures High Drug Deposition in the Lungs. CiplaMed. [Link]
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Kim, M. S., et al. (2022). Immediate Release Formulation of Inhaled Beclomethasone Dipropionate-Hydroxypropyl-Beta-Cyclodextrin Composite Particles Produced Using Supercritical Assisted Atomization. MDPI. [Link]
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Singh, R. P., & Hinge, M. A. (2020). Spectrophotometric Determination of Beclomethasone Dipropionate in its Pharmaceutical Dosage Form using Quality by Design Approach. Journal of Pharmaceutical Sciences and Bioscientific Research. [Link]
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Chandu, V. P., et al. (2011). Formulation and evaluation of CFC free inhalers for beclomethasone dipropionate. SciELO. [Link]
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Pharmapproach. (n.d.). Topical Excipients as Pharmaceutical Excipients. Pharmapproach Website. [Link]
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Donnell, D., et al. (2017). Pharmacokinetics of Beclomethasone Dipropionate Delivered by Breath-Actuated Inhaler and Metered-Dose Inhaler in Healthy Subjects. PubMed. [Link]
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Chassot, J. M., et al. (2014). Stability-indicating RP-HPLC method for determination of beclomethasone dipropionate in nanocapsule suspensions. SciELO. [Link]
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Searles, G. E., & DesGroseilliers, J. P. (1989). Excipients in topical corticosteroid preparations in Canada. ResearchGate. [Link]
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Patel, D., et al. (2021). Analytical Method Development and Validation of Beclomethasone Dipropionate and Fusidic Acid in pure and Pharmaceutical Dosage Form (Cream) by RP-HPLC. Research Journal of Pharmacy and Technology. [Link]
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Papi, A., et al. (2023). Extrafine formulation of beclomethasone dipropionate/formoterol fumarate/glycopyrronium bromide delivered via pressurized metered-dose inhaler in the treatment of asthma: a review. PubMed Central. [Link]
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Derom, E., et al. (2005). Pharmacokinetic and pharmacodynamic properties of inhaled beclometasone dipropionate delivered via hydrofluoroalkane-containing devices. PubMed. [Link]
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El-Laithy, H. M., et al. (2012). Solubilization of beclomethasone dipropionate in sterically stabilized phospholipid nanomicelles (SSMs): physicochemical and in vitro evaluations. NIH. [Link]
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Pharmaffiliates. (n.d.). Beclometasone Dipropionate-impurities. Pharmaffiliates Website. [Link]
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U.S. Food & Drug Administration. (2020). Beclomethasone Dipropionate Inhalation Metered Aerosol. FDA.gov. [Link]
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The Solubility of Beclomethasone-17,21-dipropionate in Selected Organic Solvents: Experimental Measurement and Thermodynamic Modeling. (2007). ResearchGate. [Link]
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Terakosolphan, W., et al. (2016). Solubility of fluticasone propionate and beclomethasone dipropionate in simulated lung lining fluids. The Aerosol Society. [Link]
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National Center for Biotechnology Information. (n.d.). Beclomethasone. PubChem. [Link]
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DDL Conference. (n.d.). Solubility of Beclomethasone Dipropionate in Metered Dose Inhaler Propellants and Ethanol Cosolvent Mixtures. DDL Conference Website. [Link]
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He, P., et al. (2024). Solubility of Beclomethasone Dipropionate in Metered Dose Inhaler Propellants and Ethanol Cosolvent Mixtures. Monash University Research Portal. [Link]
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Plumb, D. C. (n.d.). CORTICOSTEROIDS—GLUCOCORTICOID EFFECTS (Veterinary—Systemic). Plumb's Veterinary Drugs. [Link]
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Merck Veterinary Manual. (n.d.). Anti-inflammatory Agents in Animals. Merck Veterinary Manual. [Link]
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BSAVA Library. (n.d.). Immunosuppression protocols. BSAVA Library. [Link]
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Application Notes and Protocols: Cell-Based Assays for Assessing Beclomethasone Dipropionate Activity
<
Introduction
Beclomethasone dipropionate (BDP) is a potent synthetic glucocorticoid widely prescribed for the management of chronic inflammatory conditions such as asthma and allergic rhinitis.[1][2][3][4] As a prodrug, BDP itself has a weak affinity for the glucocorticoid receptor (GR).[1][4][5] Upon administration, it is rapidly metabolized by esterase enzymes, primarily in the lung, to its highly active metabolite, Beclomethasone 17-monopropionate (B17MP).[1][4][5][6][7][8][9] B17MP exhibits a significantly greater binding affinity for the GR and is largely responsible for the therapeutic effects of the drug.[6][10] Further metabolism leads to the formation of Beclomethasone 21-monopropionate (B21MP) and Beclomethasone (BOH), which are considered less active.[5][8]
The anti-inflammatory actions of B17MP are mediated through its interaction with the GR.[6][11][12] This application note provides a comprehensive guide for researchers to assess the cellular activity of BDP and its metabolites. We will delve into the underlying molecular mechanisms and provide detailed, step-by-step protocols for robust and reproducible cell-based assays.
Molecular Mechanism of Action
The biological effects of glucocorticoids are mediated by the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[11][12] In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex.[13]
GR Activation and Translocation
Upon binding to a ligand such as B17MP, the GR undergoes a conformational change, dissociates from the chaperone protein complex, and translocates to the nucleus.[3][12][14][15] This nuclear translocation is a critical step in initiating the downstream signaling events that lead to the anti-inflammatory effects of the drug.[16]
Genomic Mechanisms: Transactivation and Transrepression
Once in the nucleus, the activated GR can modulate gene expression through two primary genomic mechanisms:
-
Transactivation: The GR homodimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[11] This direct binding typically leads to the upregulation of anti-inflammatory genes.
-
Transrepression: The activated GR can also repress the expression of pro-inflammatory genes without directly binding to DNA. This occurs through protein-protein interactions with other transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[17][18][19][20][21] By interfering with the transcriptional activity of NF-κB and AP-1, the GR effectively shuts down the expression of a wide array of inflammatory cytokines, chemokines, and adhesion molecules.[20][21]
The following diagram illustrates the core signaling pathway of glucocorticoid receptor activation and its subsequent genomic effects.
Caption: Glucocorticoid Receptor Signaling Pathway.
Cell-Based Assays for Activity Assessment
A variety of cell-based assays can be employed to quantitatively assess the activity of Beclomethasone and its metabolites. The choice of assay will depend on the specific aspect of GR signaling being investigated.
GR Nuclear Translocation Assay
This imaging-based assay directly visualizes the movement of the GR from the cytoplasm to the nucleus upon ligand binding.[16][22] It provides a direct measure of receptor activation.
Protocol: GR Nuclear Translocation Assay
Materials:
-
U2OS or A549 cells stably expressing GFP-tagged GR (or use immunofluorescence for endogenous GR)
-
Black, clear-bottom 96-well imaging plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Beclomethasone dipropionate (BDP), Beclomethasone 17-monopropionate (B17MP), and Dexamethasone (positive control)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
DAPI nuclear stain
-
Automated fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed cells into 96-well imaging plates at a density that will result in a 70-80% confluent monolayer on the day of the assay. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of BDP, B17MP, and Dexamethasone in serum-free medium. Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours at 37°C.
-
Fixation and Staining:
-
Carefully remove the compound-containing medium.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Stain the nuclei with DAPI solution for 5 minutes.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images of the GFP-GR and DAPI channels using an automated microscope.
-
Use image analysis software to quantify the ratio of nuclear to cytoplasmic GFP fluorescence intensity. An increase in this ratio indicates GR nuclear translocation.
-
GR Reporter Gene Assay
This assay measures the ability of a compound to induce the transcription of a reporter gene (e.g., luciferase) that is under the control of a GRE-containing promoter.[14][23][24][25][26][27][28] It is a robust and high-throughput method for quantifying GR-mediated transactivation.[23][24][26]
Protocol: GR Reporter Gene Assay
Materials:
-
HEK293 or HeLa cells transiently or stably transfected with a GRE-luciferase reporter plasmid and a constitutively expressed control plasmid (e.g., Renilla luciferase)
-
White, opaque 96-well plates
-
Cell culture medium
-
BDP, B17MP, and Dexamethasone
-
Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cell line into 96-well plates and incubate overnight.
-
Compound Treatment: Treat cells with serial dilutions of the test compounds for 18-24 hours.
-
Luciferase Assay:
-
Lyse the cells according to the manufacturer's protocol.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Cytokine Release Assay
This assay measures the ability of a compound to inhibit the production and release of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), from immune cells.[29][30] This provides a functional readout of the anti-inflammatory activity of the compound.
Protocol: Cytokine Release Assay using Human PBMCs
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors using Ficoll-Paque density gradient centrifugation.[31]
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
BDP, B17MP, and Dexamethasone
-
96-well cell culture plates
Procedure:
-
PBMC Isolation and Seeding: Isolate PBMCs and seed them into 96-well plates at a density of 2 x 10^5 cells/well.
-
Compound Pre-treatment: Pre-treat the cells with serial dilutions of the test compounds for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL) for 24 hours.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatants.
-
ELISA: Quantify the concentrations of IL-6 and TNF-α in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine release for each compound concentration relative to the LPS-stimulated control.
-
Determine the IC50 value for each compound.
-
The following diagram outlines the workflow for the cytokine release assay.
Caption: Cytokine Release Assay Workflow.
Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized in a clear and concise manner to facilitate comparison between compounds.
| Assay Type | Parameter | Beclomethasone Dipropionate (BDP) | Beclomethasone 17-Monopropionate (B17MP) | Dexamethasone (Control) |
| GR Nuclear Translocation | EC50 (nM) | >1000 | ~1-10 | ~5-20 |
| GR Reporter Gene Assay | EC50 (nM) | ~50-200 | ~0.1-1 | ~1-5 |
| Cytokine Release Assay (IL-6) | IC50 (nM) | ~10-50 | ~0.05 | ~0.5-2 |
| Cytokine Release Assay (TNF-α) | IC50 (nM) | ~20-100 | ~0.01 | ~1-10 |
Note: The EC50 and IC50 values presented are approximate and may vary depending on the specific cell type and experimental conditions.
The results will typically demonstrate that B17MP is significantly more potent than its parent prodrug, BDP, in all functional assays.[6] The lower EC50 and IC50 values for B17MP reflect its higher binding affinity for the GR and its primary role in mediating the anti-inflammatory effects of Beclomethasone dipropionate.
Conclusion
The cell-based assays described in this application note provide a robust framework for characterizing the activity of Beclomethasone dipropionate and its metabolites. By employing a combination of imaging, reporter gene, and functional cytokine release assays, researchers can gain a comprehensive understanding of the molecular pharmacology of these important anti-inflammatory compounds. These methods are essential tools for drug discovery and development, enabling the identification and optimization of novel glucocorticoid receptor modulators with improved therapeutic profiles.
References
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Human GR Reporter Assay Kit - Indigo Biosciences. (n.d.). Retrieved from [Link]
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Beclomethasone Dipropionate. (n.d.). PubChem. Retrieved from [Link]
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Conley, Z. C., et al. (2016). Cell-Based Bioassay to Screen Environmental Chemicals and Human Serum for Total Glucocorticogenic Activity. Environmental Health Perspectives, 124(6), 734–740. [Link]
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Beclomethasone. (n.d.). Pediatric Oncall. Retrieved from [Link]
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Metabolic pathway of beclomethasone dipropionate (BDP) to active... (n.d.). ResearchGate. Retrieved from [Link]
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Cruz-Topete, D., & Cidlowski, J. A. (2015). New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor. Frontiers in Endocrinology, 6, 49. [Link]
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Pharmacology of Beclomethasone Dipropionate ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2023, February 23). YouTube. Retrieved from [Link]
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Glucocorticoid Signaling: Pathway & Mechanism. (n.d.). StudySmarter. Retrieved from [Link]
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What is Beclometasone Dipropionate used for? (2024, June 16). Patsnap Synapse. Retrieved from [Link]
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Daley-Yates, P. T., et al. (2001). Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man. British Journal of Clinical Pharmacology, 51(5), 429–438. [Link]
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Oakley, R. H., & Cidlowski, J. A. (2013). The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease. Journal of Allergy and Clinical Immunology, 132(5), 1033–1044. [Link]
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Vandewalle, J., Luypaert, A., De Bosscher, K., & Libert, C. (2018). Glucocorticoid receptor signaling in health and disease. The Journal of Clinical Investigation, 128(11), 4637–4647. [Link]
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Enlo-Scott, B., et al. (2014). Metabolism of Beclomethasone Dipropionate by Cytochrome P450 3A Enzymes. Drug Metabolism and Disposition, 42(6), 1035–1043. [Link]
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Glucocorticoid Receptor Signaling. (n.d.). QIAGEN GeneGlobe. Retrieved from [Link]
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Lesovaya, E., et al. (2022). Novel assays monitoring direct glucocorticoid receptor protein activity exhibit high predictive power for ligand activity on endogenous gene targets. bioRxiv. [Link]
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Dvorak, Z., et al. (2013). Construction and characterization of a reporter gene cell line for assessment of human glucocorticoid receptor activation. Journal of Pharmacological and Toxicological Methods, 67(1), 35–42. [Link]
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De Bosscher, K., et al. (2000). Glucocorticoids repress NF-κB-driven genes by disturbing the interaction of p65 with the basal transcription machinery, irrespective of coactivator levels in the cell. Proceedings of the National Academy of Sciences, 97(8), 3919–3924. [Link]
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Metabolism of Beclomethasone Dipropionate by Cytochrome P450 3A Enzymes. (n.d.). ResearchGate. Retrieved from [Link]
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Daley-Yates, P. T., et al. (2001). Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man. British Journal of Clinical Pharmacology, 51(5), 429–438. [Link]
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Molecular mechanisms of GR transrepression of AP-1 and NF-κB. (n.d.). ResearchGate. Retrieved from [Link]
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Scheinman, R. I., et al. (1995). Characterization of mechanisms involved in transrepression of NF-kappa B by activated glucocorticoid receptors. Molecular and Cellular Biology, 15(2), 943–953. [Link]
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De Bosscher, K., et al. (2006). Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1. Cellular and Molecular Life Sciences, 63(3), 366–374. [Link]
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Løvås, A., et al. (2021). Highly Responsive Bioassay for Quantification of Glucocorticoids. Analytical Chemistry, 93(1), 814–821. [Link]
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Adcock, I. M., & Caramori, G. (2001). Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement. British Journal of Pharmacology, 134(1), 1–2. [Link]
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Higham, A., et al. (2013). Evaluation of Glucocorticoid Receptor Function in COPD Lung Macrophages Using Beclomethasone-17-Monopropionate. PLOS ONE, 8(5), e64257. [Link]
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Human Whole Blood and PBMC-Based Cytokine Release Assays. (2022, November 28). Labcorp. Retrieved from [Link]
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DEVELOPMENT OF CYTOKINE RELEASE ASSAY AS A PREDICTION OF IMMUNOSAFETY. (n.d.). HELDA - University of Helsinki. Retrieved from [Link]
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Beclomethasone dipropionate. (n.d.). Go.drugbank.com. Retrieved from [Link]
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Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. (2013, January 9). PLOS ONE. [Link]
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beclometasone dipropionate/formoterol fumarate dihydrate pressurised inhalation solution. (n.d.). GOV.UK. Retrieved from [Link]
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GR Biochemical Binding Assay Service. (n.d.). Reaction Biology. Retrieved from [Link]
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Løvås, A., et al. (2021). Highly Responsive Bioassay for Quantification of Glucocorticoids. Analytical Chemistry, 93(1), 814–821. [Link]
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He, Y., et al. (2015). Research Resource: Modulators of Glucocorticoid Receptor Activity Identified by a New High-Throughput Screening Assay. Molecular Endocrinology, 29(8), 1238–1251. [Link]
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Glucocorticoid Receptor Translocation Assay. (n.d.). Innoprot. Retrieved from [Link]
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human interleukin-6 elisa. (2023, October 6). BioVendor. Retrieved from [Link]
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Application Notes and Protocols: Dissolving Beclomethasone Dipropionate for In Vitro Research
Introduction
Beclomethasone Dipropionate (BDP) is a potent, second-generation synthetic glucocorticoid widely employed in therapeutic applications and biomedical research for its significant anti-inflammatory, antipruritic, and anti-allergy properties.[1] Structurally, it is a diester of beclomethasone, with propionate groups at the 17 and 21 positions, which enhance its lipophilicity and potency.[1][2] In experimental settings, particularly in cell-based assays, achieving complete and consistent dissolution of this hydrophobic compound is paramount for generating reproducible and reliable data.
This document provides a comprehensive, field-proven protocol for the solubilization of Beclomethasone Dipropionate. It is designed for researchers, scientists, and drug development professionals, offering a step-by-step methodology grounded in the physicochemical properties of the compound and explaining the causality behind each experimental choice.
A Note on Nomenclature: The compound is correctly identified as Beclomethasone Dipropionate (BDP), a steroid ester of beclomethasone with propionyl groups at the 17- and 21-positions.[1][2]
Physicochemical Properties of Beclomethasone Dipropionate
A thorough understanding of BDP's properties is the foundation of a successful dissolution protocol. As a lipophilic prodrug, it exhibits poor solubility in aqueous media but is readily soluble in organic solvents.[2]
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₇ClO₇ | [3] |
| Molecular Weight | 521.04 g/mol | [3] |
| Appearance | White or almost white crystalline powder | [4] |
| Water Solubility | Practically insoluble | [4] |
| Solubility in Organic Solvents | Freely soluble in acetone; Soluble in ethanol. | [2], [4] |
| Recommended Storage (Powder) | -20°C | [3] |
| Storage (Stock Solution) | -80°C (2 years); -20°C (1 year) | [5] |
Core Mechanism of Action: Glucocorticoid Receptor Pathway
Beclomethasone Dipropionate itself has a weak affinity for the glucocorticoid receptor (GR).[1] It is a prodrug that is rapidly metabolized in tissues to its highly active metabolite, beclomethasone-17-monopropionate (17-BMP), which exhibits potent GR agonist activity.[1][6] The binding of 17-BMP to the cytoplasmic GR induces a conformational change, leading to the dissociation of chaperone proteins, dimerization of the receptor-ligand complex, and its translocation into the nucleus. Inside the nucleus, the complex binds to Glucocorticoid Response Elements (GREs) on DNA, modulating the transcription of target genes. This results in the upregulation of anti-inflammatory proteins (e.g., lipocortin-1) and the downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules.[7][8][9]
Caption: Glucocorticoid Receptor (GR) signaling pathway activated by Beclomethasone Dipropionate.
Experimental Protocol: Preparation of BDP Stock and Working Solutions
This protocol is designed to ensure the complete dissolution of BDP into a stable, high-concentration stock solution, which can then be accurately diluted to final working concentrations for various in vitro assays.
I. Materials and Equipment
-
Beclomethasone Dipropionate powder (CAS: 5534-09-8)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, amber glass vials or polypropylene cryovials
-
Calibrated analytical balance
-
Sterile, positive displacement pipettes and tips
-
Vortex mixer
-
Water bath sonicator
-
Sterile cell culture medium or buffer (e.g., PBS, DMEM) appropriate for the experiment
II. Workflow for BDP Solution Preparation
Caption: Workflow for the preparation of Beclomethasone Dipropionate stock and working solutions.
III. Step-by-Step Methodology: Preparing a 10 mM Stock Solution
Causality: DMSO is the solvent of choice due to its high solvating power for hydrophobic compounds like BDP and its miscibility with aqueous cell culture media at low final concentrations (<0.5% v/v is generally non-toxic for most cell lines). Preparing a concentrated stock allows for minimal solvent introduction into the final experimental system.
-
Calculate Required Mass:
-
Molecular Weight (MW) of BDP = 521.04 g/mol .
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) × Volume (L) × MW ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 521.04 g/mol × 1000 mg/g = 5.21 mg
-
-
-
Weighing the Compound:
-
Using a calibrated analytical balance, carefully weigh out 5.21 mg of BDP powder.
-
Expert Tip: Tare a sterile 1.5 mL microcentrifuge tube or an amber glass vial on the balance before adding the powder. This minimizes transfer loss.
-
-
Solubilization:
-
Add 1 mL of sterile, cell culture-grade DMSO to the vial containing the BDP powder.
-
Cap the vial tightly and vortex vigorously for 2-3 minutes. The solution may appear cloudy initially.
-
Crucial Step: Place the vial in a water bath sonicator for 10-15 minutes. The ultrasonic waves provide the energy needed to break down crystal lattice structures and ensure complete dissolution.
-
Visually inspect the solution against a dark background. It should be a clear, colorless to light yellow solution, free of any visible particulates.[2] If particulates remain, repeat the vortexing and sonication steps.
-
-
Storage of Stock Solution:
-
Once fully dissolved, the 10 mM stock solution should be aliquoted into smaller, single-use volumes (e.g., 20-50 µL) in sterile polypropylene cryovials.
-
Rationale: Aliquoting prevents repeated freeze-thaw cycles, which can lead to compound precipitation and degradation, thereby ensuring the stability and integrity of the stock solution over time.[5]
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[5]
-
IV. Preparing Working Solutions for Cell-Based Assays
Trustworthiness: The final concentration of DMSO in the cell culture medium must be kept constant across all experimental conditions, including the vehicle control, to negate any solvent-induced effects.
-
Intermediate Dilution (Optional but Recommended):
-
For creating a wide range of final concentrations, it is often easier to first perform an intermediate dilution from the 10 mM stock. For example, dilute the 10 mM stock 1:100 in sterile cell culture medium to create a 100 µM intermediate solution.
-
-
Final Dilution:
-
Perform serial dilutions from your stock or intermediate solution directly into the final cell culture medium to achieve the desired experimental concentrations (e.g., 1 nM, 10 nM, 100 nM).[5]
-
Example: To make a 100 nM working solution from a 10 mM stock, you would perform a 1:100,000 dilution. This is best done in multiple steps (e.g., 1:100 followed by 1:1000).
-
Always add the BDP solution to the medium and mix immediately to prevent precipitation.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of your BDP working solution. This is critical for accurately attributing observed effects to the compound itself rather than the solvent.
-
Safety and Handling
-
Beclomethasone Dipropionate is a potent corticosteroid. Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[3]
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.[10][11]
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[3][11]
-
Consult the Safety Data Sheet (SDS) for the specific product for comprehensive safety information.[10][11]
References
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Pharmacology of Beclomethasone Dipropionate ; Mechanism of action, Pharmacokinetics, Uses, Effects . YouTube. Available from: [Link]
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Preparation and Characterization of Beclomethasone Dipropionate Solvates . Request PDF. Available from: [Link]
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[Glucocorticoid action of beclomethasone and its propionate ester derivatives] . PubMed. Available from: [Link]
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Stability assessment and content determination test of oral liquid forms of beclomethasone dipropionate prepared in hospital pharmacy . European Journal of Hospital Pharmacy. Available from: [Link]
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Beclomethasone Dipropionate . PubChem. Available from: [Link]
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USP-NF Beclomethasone Dipropionate Compounded Oral Solution 2025 . Trungtamthuoc.com. Available from: [Link]
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Stability assessment and content determination test of oral liquid forms of beclomethasone dipropionate prepared in hospital pharmacy . PubMed. Available from: [Link]
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(PDF) Stability Testing of Beclomethasone Dipropionate Nanoemulsion . ResearchGate. Available from: [Link]
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Beclomethasone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose . Pediatric Oncall. Available from: [Link]
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Formation and Characterization of Beclomethasone Dipropionate Nanoparticles Using Rapid Expansion of Supercritical Solution . National Institutes of Health. Available from: [Link]
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Chemical structure of beclomethasone dipropionate . ResearchGate. Available from: [Link]
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Immediate Release Formulation of Inhaled Beclomethasone Dipropionate-Hydroxypropyl-Beta-Cyclodextrin Composite Particles Produced Using Supercritical Assisted Atomization . MDPI. Available from: [Link]
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Balancing ethanol cosolvent concentration with product performance in 134a-based pressurized metered dose inhalers . PubMed. Available from: [Link]
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Solubility of Beclomethasone Dipropionate in Metered Dose Inhaler Propellants and Ethanol Cosolvent Mixtures . Monash University. Available from: [Link]
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Draft Guidance on Beclomethasone Dipropionate . U.S. Food and Drug Administration. Available from: [Link]
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Solubilization of beclomethasone dipropionate in sterically stabilized phospholipid nanomicelles (SSMs): physicochemical and in vitro evaluations . National Institutes of Health. Available from: [Link]
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Beclometasone Dipropionate Monohydrate - British Pharmacopoeia . Scribd. Available from: [Link]
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Solubility of Beclomethasone Dipropionate in Metered Dose Inhaler Propellants and Ethanol Cosolvent Mixtures . DDL Conference. Available from: [Link]
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PRODUCT MONOGRAPH PrQVAR® Beclomethasone Dipropionate Inhalation Aerosol . Available from: [Link]
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Instant Formulation of Inhalable Beclomethasone Dipropionate—Gamma-Cyclodextrin Composite Particles Produced Using Supercritical Assisted Atomization . MDPI. Available from: [Link]
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Application Note: The Use of Beclomethasone 21-Acetate 17-Propionate as a Reference Standard in Pharmaceutical Analysis
Introduction: The Imperative for Purity in Corticosteroid Analysis
Beclomethasone Dipropionate is a potent synthetic glucocorticoid widely prescribed for the management of asthma, allergic rhinitis, and various dermatoses due to its anti-inflammatory properties.[1] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product. The manufacturing process and subsequent storage can lead to the formation of related substances and degradation products. Regulatory agencies mandate the identification and quantification of these impurities to ensure they remain below established safety thresholds.
The foundation of accurate analytical measurement in the pharmaceutical industry lies in the use of highly purified, well-characterized reference standards.[2][3] These standards serve as the benchmark against which the identity, purity, quality, and strength of an API and its formulations are evaluated.[3][4] Beclomethasone 21-Acetate 17-Propionate (CAS: 5534-08-7), also known as Beclomethasone Dipropionate EP Impurity B, is a critical related substance of Beclomethasone Dipropionate.[5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper use of this compound as a reference standard. It outlines detailed protocols for the identification and quantification of this impurity in bulk drug substances and finished pharmaceutical products using High-Performance Liquid Chromatography (HPLC), grounded in the principles of scientific integrity and regulatory compliance.
Reference Standard: Physicochemical Properties and Characterization
The reliability of any analytical measurement is directly dependent on the quality of the reference standard used. A reference standard must be a highly purified compound that is rigorously characterized.[2][3] this compound reference standards are typically supplied with a comprehensive Certificate of Analysis (CoA), which includes data from various analytical techniques to confirm its structure and purity.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | 21-(acetyloxy)-9-chloro-11-hydroxy-16-methyl-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione | [6][7] |
| IUPAC Name | [(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | [6] |
| Common Synonyms | Beclomethasone Dipropionate Impurity B | [5][6] |
| CAS Number | 5534-08-7 | [5][6][7] |
| Molecular Formula | C₂₇H₃₅ClO₇ | [5][6][7] |
| Molecular Weight | 507.02 g/mol | [5][6] |
A typical CoA for a reference standard will validate its identity and purity through methods such as:
-
¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
HPLC (High-Performance Liquid Chromatography): To determine purity and impurity profile.
-
IR (Infrared Spectroscopy): To provide information on functional groups.[5]
Application: Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
The primary application of the this compound reference standard is in the development and validation of stability-indicating HPLC methods for Beclomethasone Dipropionate. The standard allows for the unambiguous identification and precise quantification of this specific impurity.
Principle of Analysis
The method utilizes Reversed-Phase HPLC (RP-HPLC) to separate the main API (Beclomethasone Dipropionate) from its related impurities.
-
Identification: The reference standard is chromatographed to establish its characteristic retention time (RT). The presence of the impurity in a test sample is confirmed if a peak elutes at the same RT.
-
Quantification: A standard solution of known concentration is prepared from the reference material. By comparing the peak area response of the impurity in the test sample to the peak area of the reference standard, the concentration of the impurity can be accurately calculated using an external standard method.
Experimental Workflow
The following diagram illustrates the typical workflow for using a reference standard in an HPLC-based impurity analysis.
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Application Note & Protocols: Synthesis of Beclomethasone 21-Acetate 17-Propionate and Related Impurities for Pharmaceutical Research
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the chemical synthesis of Beclomethasone 21-Acetate 17-Propionate, a known impurity of the potent glucocorticoid Beclomethasone Dipropionate (BDP), along with its related mono-ester impurities, Beclomethasone 17-Propionate and Beclomethasone 21-Acetate. The synthesis of high-purity impurity standards is a critical requirement for the development and validation of analytical methods used in pharmaceutical quality control and stability studies. This document outlines three distinct synthetic strategies: (1) selective acylation of the primary C21 hydroxyl group, (2) controlled partial hydrolysis of Beclomethasone Dipropionate, and (3) a regioselective 17-acylation utilizing a cyclic orthoester intermediate. These protocols are designed for researchers, analytical scientists, and drug development professionals, providing not only step-by-step instructions but also the underlying chemical principles and mechanistic insights that govern these transformations.
Introduction: The Critical Role of Impurity Standards in Drug Development
Beclomethasone Dipropionate (BDP) is a widely used synthetic corticosteroid for the management of asthma and other inflammatory conditions.[1] As with any active pharmaceutical ingredient (API), the synthesis and storage of BDP can lead to the formation of process-related impurities and degradation products. Regulatory bodies such as the USP and Ph. Eur. mandate strict control over these impurities to ensure the safety and efficacy of the final drug product.[2]
This compound (BDP Impurity B), Beclomethasone 17-Propionate (17-BMP), and Beclomethasone 21-Acetate are three such related substances that require careful monitoring. 17-BMP is also the primary active metabolite of BDP, making it a crucial compound for pharmacokinetic and metabolism studies.[3][4] The availability of pure reference standards for these impurities is therefore essential for:
-
Analytical Method Validation: Establishing specificity, linearity, and accuracy of HPLC/UPLC methods.
-
Peak Identification: Confirming the identity of unknown peaks in chromatograms of API and formulated drug products.
-
Forced Degradation Studies: Understanding the degradation pathways of the API under stress conditions (heat, light, acid, base, oxidation).[5][6]
-
Toxicological Evaluation: Assessing the biological activity and potential toxicity of impurities.
This guide provides robust and reproducible laboratory-scale synthetic protocols to empower research and quality control teams to produce these vital reference standards in-house.
Synthetic Strategies and Mechanistic Rationale
The synthesis of corticosteroid esters with mixed functionality or specific mono-ester patterns requires careful control of regioselectivity, owing to the presence of multiple hydroxyl groups with varying reactivity (primary C21-OH vs. tertiary C17-OH and secondary C11-OH). The strategies herein leverage these differences in reactivity and employ protective group chemistry to achieve the desired products.
Causality of Impurity Formation
-
Process-Related: The mixed ester, this compound, can arise during the final propionylation step of BDP synthesis if the propionylating agent is contaminated with acetic anhydride or if an acetyl-bearing intermediate is carried over.
-
Degradation-Related: The mono-propionate esters (17-BMP and 21-BMP) are primary hydrolysis products of BDP.[7][8] The C21 ester is generally more susceptible to hydrolysis than the sterically hindered tertiary C17 ester.[3][7]
Overview of Synthetic Pathways
The following diagram illustrates the logical relationships between the parent molecule, key intermediates, and the target impurities described in this note.
Caption: Synthetic relationships between Beclomethasone and its impurities.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Corticosteroids are potent compounds and should be handled with care.
Protocol 1: Synthesis of Beclomethasone 21-Acetate
This protocol leverages the higher reactivity of the primary C21 hydroxyl group of Beclomethasone for selective acylation.
Workflow Diagram:
Caption: Workflow for the synthesis of Beclomethasone 21-Acetate.
Materials:
-
Beclomethasone (BOH)
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate/Hexane solvent system
Procedure:
-
Reaction Setup: To a solution of Beclomethasone (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of BOH) in a round-bottom flask under a nitrogen atmosphere, add anhydrous pyridine (1.5 eq). Cool the mixture to 0°C in an ice bath.
-
Acylation: Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.
-
Reaction Monitoring: Stir the reaction at 0°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane mobile phase. The product spot should be less polar than the starting material.
-
Quenching and Workup: Once the starting material is consumed, quench the reaction by slowly adding 1 M HCl. Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford pure Beclomethasone 21-Acetate.
-
Characterization: Confirm the structure and purity by ¹H NMR, Mass Spectrometry, and HPLC analysis.
Protocol 2: Synthesis of Beclomethasone 17-Propionate (17-BMP) via Controlled Hydrolysis
This protocol generates 17-BMP by taking advantage of the differential hydrolysis rates of the C21 and C17 propionate esters on BDP. The C21 ester hydrolyzes more readily.
Workflow Diagram:
Caption: Workflow for the synthesis of 17-BMP via partial hydrolysis of BDP.
Materials:
-
Beclomethasone Dipropionate (BDP)
-
Potassium Carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Deionized Water
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve Beclomethasone Dipropionate in a mixture of Methanol and Water (e.g., 9:1 v/v).
-
Hydrolysis: Add a catalytic amount of K₂CO₃ (e.g., 0.1-0.2 eq) to the solution.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor closely by HPLC or TLC. The reaction will produce a mixture of 17-BMP, 21-BMP, unreacted BDP, and fully hydrolyzed Beclomethasone. The goal is to stop the reaction when the concentration of 17-BMP is maximized. This typically occurs within 1-3 hours.
-
Quenching: Quench the reaction by adding 1 M HCl to neutralize the K₂CO₃.
-
Workup and Extraction: Remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and extract several times with DCM.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: The resulting mixture of products requires careful purification. Preparative reverse-phase HPLC is the most effective method for isolating pure 17-BMP. Alternatively, meticulous flash column chromatography on silica gel can be employed.
-
Characterization: Confirm the structure and purity of the isolated 17-BMP by ¹H NMR, Mass Spectrometry, and analytical HPLC.
Protocol 3: Synthesis of this compound via Orthoester Intermediate
This is the most complex but also the most controlled synthesis, providing a regioselective route to the C17-acylated product, which is then C21-acylated to yield the final mixed ester. This approach is adapted from established methods for selective 17-acylation of corticosteroids.[9][10]
Workflow Diagram:
Caption: Regioselective pathway to this compound.
Materials:
-
Beclomethasone (BOH)
-
Triethyl Orthopropionate
-
p-Toluenesulfonic acid (p-TsOH), monohydrate
-
Tetrahydrofuran (THF, anhydrous)
-
Acetic Acid
-
Materials listed in Protocol 1 for the final acetylation step.
Procedure:
Step 3.1: Formation of the 17,21-Cyclic Orthopropionate Intermediate
-
Reaction Setup: Suspend Beclomethasone (1.0 eq) in anhydrous THF. Add triethyl orthopropionate (3.0-5.0 eq) followed by a catalytic amount of p-TsOH (0.1 eq).
-
Reaction: Stir the mixture at room temperature for 2-4 hours, or until TLC/HPLC analysis shows complete conversion of the starting material to a new, less polar spot.
-
Workup: Quench the reaction with a few drops of triethylamine. Concentrate the mixture under reduced pressure to remove the THF and excess reagents. The crude cyclic orthoester is often used directly in the next step without extensive purification.
Step 3.2: Selective Hydrolysis to Beclomethasone 17-Propionate 4. Hydrolysis: Dissolve the crude orthoester from the previous step in a mixture of a suitable solvent (e.g., acetone or THF) and aqueous acetic acid (e.g., 80% acetic acid). The use of a weak acid like acetic acid is crucial for the selective cleavage of the orthoester to the more stable tertiary 17-ester, minimizing the formation of the 21-ester or complete hydrolysis.[2] 5. Reaction Monitoring: Stir the solution at room temperature for 1-2 hours. Monitor carefully by TLC/HPLC for the formation of 17-BMP and the disappearance of the orthoester intermediate. 6. Workup and Extraction: Once the reaction is complete, neutralize the acid with saturated NaHCO₃ solution. Remove the organic solvent under reduced pressure and extract the aqueous residue with ethyl acetate or DCM. 7. Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography on silica gel to isolate pure Beclomethasone 17-Propionate.
Step 3.3: Acetylation to this compound 8. Final Acylation: Using the purified Beclomethasone 17-Propionate from Step 3.2, follow the procedure outlined in Protocol 1 (using 17-BMP as the starting material instead of BOH) to acetylate the C21 hydroxyl group. 9. Purification and Characterization: Purify the final product by column chromatography and confirm its identity and purity via ¹H NMR, Mass Spectrometry, and HPLC.
Data Summary and Characterization
The synthesized impurities should be thoroughly characterized to confirm their identity and purity before use as reference standards.
| Compound Name | Common Abbreviation | Molecular Formula | Molecular Weight | Expected Purity (Post-Purification) |
| Beclomethasone 21-Acetate | B-21-A | C₂₄H₃₁ClO₆ | 450.95 | >98% |
| Beclomethasone 17-Propionate | 17-BMP | C₂₅H₃₃ClO₆ | 465.00 | >98% |
| This compound | BDP Impurity B | C₂₇H₃₅ClO₇ | 507.02 | >98% |
Purity should be confirmed by a validated, area-normalized HPLC method.
Conclusion
The protocols detailed in this application note provide reliable and reproducible methods for the laboratory-scale synthesis of this compound and its related mono-ester impurities. The choice of synthetic route—selective acylation, controlled hydrolysis, or the orthoester protection strategy—depends on the target molecule and the available starting materials. The orthoester pathway (Protocol 3) offers the most control and is particularly valuable for synthesizing asymmetrically substituted diesters like the target BDP Impurity B. By providing these detailed, mechanistically-grounded procedures, this guide serves as a critical resource for pharmaceutical scientists engaged in the quality control, stability testing, and metabolic investigation of Beclomethasone Dipropionate.
References
-
Würthwein, G., & Rohdewald, P. (1990). Activation of beclomethasone dipropionate by hydrolysis to beclomethasone-17-monopropionate. Biopharmaceutics & Drug Disposition, 11(5), 381-394. Available from: [Link]
-
Dal-Fiume, E., et al. (2012). In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices. Pulmonary Pharmacology & Therapeutics, 25(2), 153-159. Available from: [Link]
-
Foe, K., Brown, K. F., & Seale, J. P. (1998). Decomposition of beclomethasone propionate esters in human plasma. Biopharmaceutics & Drug Disposition, 19(1), 1-8. Available from: [Link]
-
Roberts, J. K., et al. (2013). Metabolism of Beclomethasone Dipropionate by Cytochrome P450 3A Enzymes. Journal of Pharmacology and Experimental Therapeutics, 345(2), 308-316. Available from: [Link]
-
Welideniya, D., et al. (2022). Practical and scalable synthesis of beclomethasone dipropionate. Steroids, 177, 108948. Available from: [Link]
- CN103193845A - Method for synthesizing intermediate of 17-hydroxy acylated cortical hormone steroid medicament. (2013). Google Patents.
- CN113087754A - Preparation method of betamethasone-17 alpha-propionate. (2021). Google Patents.
- EP2503005A1 - Process for the preparation of cortexolone 17a-propionate and new hydrated crystalline form thereof. (2012). Google Patents.
- Procopiou, P. A., et al. (1998). An Extremely Powerful Acylation Reaction of Alcohols with Acid Anhydrides Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. The Journal of Organic Chemistry, 63(7), 2342–2347.
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. (n.d.). Beclomethasone 21-acetate. National Center for Biotechnology Information. Available from: [Link]
-
Foe, K., et al. (1998). Degradation products of beclomethasone dipropionate in human plasma. Drug Metabolism and Disposition, 26(2), 132-137. Available from: [Link]
- CN111944002A - Beclomethasone dipropionate intermediate and preparation method thereof. (2020). Google Patents.
- CN102964414A - Synthesis method of 17-position steroid carboxylic ester. (2013). Google Patents.
-
PubChem. (n.d.). Beclomethasone dipropionate. National Center for Biotechnology Information. Available from: [Link]
-
NeuroQuantology. (2022). Development, Validation and Forced Degradation Study of Beclomethason Dipropionate in Bulk and Pharmaceutical Dosage Form by HPTLC. NeuroQuantology, 20(13), 1392-1400. Available from: [Link]
-
Rasheed, A., et al. (2017). Validation of a Forced Degradation UPLC Method for Estimation of Beclomethasone Dipropionate in Respules Dosage Form. Indo American Journal of Pharmaceutical Research, 7(05). Available from: [Link]
-
Sambandan, E., et al. (2019). Identification and Characterization of Unknown Degradation Impurities in Beclomethasone Dipropionate Cream Formulation using HPLC, ESI-MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 174, 46-54. Available from: [Link]
Sources
- 1. In vitro hydrolysis of steroid acid ester derivatives of prednisolone in plasma of different species - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Synthesis of steroidal 17 beta-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Beclomethasone Dipropionate
A Guide for Researchers and Formulation Scientists
Welcome to the technical support center for Beclomethasone Dipropionate (BDP). This guide, structured as a series of frequently asked questions and troubleshooting scenarios, is designed to provide you, the research and development scientist, with both foundational knowledge and practical, field-tested solutions for overcoming the significant challenge of BDP's poor aqueous solubility.
A Note on Nomenclature: While the topic specifies "Beclomethasone 21-Acetate 17-Propionate," the vast majority of scientific literature and commercially available forms refer to Beclomethasone Dipropionate (BDP) , which has propionate esters at both the 17 and 21 positions. This guide will proceed using the standard BDP nomenclature, as it is the compound for which extensive formulation data exists.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core principles that govern the solubility challenges of BDP.
Q1: What is the intrinsic aqueous solubility of Beclomethasone Dipropionate (BDP) and why is it so low?
Beclomethasone Dipropionate is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high permeability but very low aqueous solubility.[1] Its intrinsic aqueous solubility is exceptionally low, often reported in the range of 0.1 to 2.4 µg/mL .[2][3]
The cause of this poor solubility lies in its molecular structure. BDP is a highly lipophilic (fat-loving) synthetic corticosteroid. Its large, rigid steroid backbone is predominantly nonpolar, making it thermodynamically unfavorable for BDP molecules to interact with the highly polar, hydrogen-bonded network of water molecules. To dissolve, a solute must overcome the intermolecular forces of the solvent; in this case, the energy required to break the strong hydrogen bonds between water molecules to create a cavity for the BDP molecule is not sufficiently compensated by the weak interactions formed between BDP and water.
| Property | Value / Description | Source |
| Drug Name | Beclomethasone Dipropionate (BDP) | N/A |
| Molecular Formula | C₂₈H₃₇ClO₇ | [4] |
| Aqueous Solubility | Extremely low (~0.1 - 2.4 µg/mL) | [2][3] |
| BCS Class | Class II (Low Solubility, High Permeability) | [1] |
| LogP (octanol/water) | High (indicative of lipophilicity) | [5] |
| Common Solvents | Soluble in methanol, ethanol, acetone, DMSO | [6][7] |
Q2: What is the difference between improving dissolution rate and increasing equilibrium solubility?
This is a critical distinction in formulation science.
-
Equilibrium Solubility (or Thermodynamic Solubility) is the maximum concentration of a drug that can dissolve in a given solvent at a specific temperature and pressure to form a saturated solution. This is a fixed, intrinsic property of the drug in that solvent. Strategies like using co-solvents, surfactants (micellization), or cyclodextrins directly increase this value.
-
Dissolution Rate is the speed at which a solid drug dissolves in a solvent. It is described by the Noyes-Whitney equation, which shows the rate is proportional to the drug's surface area.[1] Techniques like micronization or nanonization (particle size reduction) increase the surface area, thereby speeding up dissolution, but they do not change the final equilibrium solubility.[8]
For a BCS Class II drug like BDP, both aspects are important. A faster dissolution rate can improve absorption in a dynamic system like the gastrointestinal tract, but a higher equilibrium solubility provides a greater concentration gradient to drive this process.
Q3: What are the primary strategies for enhancing the aqueous solubility of BDP?
There are several well-established and innovative approaches. The optimal choice depends on the desired dosage form, route of administration, and required concentration.
-
Co-solvency: Blending water with a miscible organic solvent (a co-solvent) to increase the solubility of nonpolar drugs.[8]
-
Complexation: Using a complexing agent, most notably cyclodextrins, to form a host-guest complex where the hydrophobic BDP molecule is encapsulated.[9]
-
Micellar Solubilization: Employing surfactants at concentrations above their critical micelle concentration (CMC) to form micelles that entrap BDP in their hydrophobic cores.[3]
-
Nanoformulations: Reducing the particle size to the nanometer range or encapsulating the drug in nanocarriers. This includes nanosuspensions, solid lipid nanoparticles (SLNs), and polymeric nanoparticles.[10][11]
-
Solid Dispersions: Dispersing BDP in an amorphous state within a hydrophilic polymer matrix.[12]
The following diagram provides a high-level decision framework for selecting a strategy.
Caption: Decision framework for selecting a BDP solubility enhancement strategy.
Section 2: Troubleshooting Guide - Experimental Challenges & Solutions
This section addresses common problems encountered during formulation development.
Subsection 2.1: Co-solvent Systems
Q: My BDP is precipitating from my aqueous/co-solvent mixture upon dilution or standing. What's happening and how can I fix it?
Causality: This is a classic problem of solvent-induced precipitation. Co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) work by reducing the overall polarity of the aqueous solvent system, making it more favorable for the lipophilic BDP.[13] When you dilute this system with more water (an "anti-solvent" for BDP), you increase the polarity, crossing a threshold where the solvent can no longer hold the drug in solution, causing it to precipitate.[14]
Solutions & Troubleshooting Steps:
-
Optimize the Co-solvent/Water Ratio: The solubility of corticosteroids in ethanol/water mixtures is non-linear, often peaking at a high ethanol volume fraction (e.g., 80-90%).[15] Systematically screen different ratios to find the optimal balance that maintains solubility without using an excessive amount of co-solvent.
-
Incorporate a Surfactant: Add a small amount of a pharmaceutically acceptable surfactant (e.g., Polysorbate 80, Cremophor® EL). The surfactant can help stabilize the BDP molecules as the polarity changes, preventing or delaying precipitation.[16]
-
Add a Precipitation Inhibitor: Polymers like hydroxypropyl methylcellulose (HPMC) or povidone (PVP) can act as precipitation inhibitors. They function by adsorbing onto the surface of newly formed drug nuclei, sterically hindering their growth into larger crystals.[1]
-
Control the Dilution Process: The rate and method of adding the aqueous phase can matter. Slow addition under high shear mixing can sometimes produce a finer, more stable suspension of precipitated particles (a nanosuspension) rather than large, unstable crystals.
Subsection 2.2: Cyclodextrin Complexation
Q: I'm not seeing the expected solubility increase with cyclodextrins. What are the critical factors I should check?
Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9] They increase the apparent solubility of drugs like BDP by forming an "inclusion complex," where the hydrophobic drug molecule is encapsulated within the CD's cavity.[17] The success of this process depends on the goodness-of-fit between the drug and the CD cavity, as well as the experimental conditions.
Caption: Mechanism of BDP solubilization via cyclodextrin inclusion complexation.
Solutions & Troubleshooting Steps:
-
Verify the Type of Cyclodextrin: The cavity size is crucial. For steroids, β-cyclodextrins and their derivatives are most common.[9]
-
β-Cyclodextrin (β-CD): Limited aqueous solubility itself.
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD): Much higher aqueous solubility and lower toxicity, making it a very common choice. Studies have shown HP-β-CD significantly enhances BDP solubility.[2]
-
γ-Cyclodextrin (γ-CD): Has a larger cavity and has also been shown to be effective for BDP.[18]
-
-
Ensure Sufficient CD Concentration: Complexation is an equilibrium process. According to Le Châtelier's principle, you need a sufficient molar excess of the CD to drive the equilibrium towards the formation of the soluble complex. Perform a phase solubility study (see Protocol 1) to determine the required concentration.
-
Check the pH and Temperature: These parameters can influence the stability constant of the inclusion complex. Ensure your experimental conditions are consistent and appropriate.
-
Confirm Complex Formation Method: Simply mixing the components may not be sufficient. Methods like kneading, co-precipitation, freeze-drying, or spray drying are often required to achieve efficient complexation, especially for solid dosage forms.[9] For lab-scale solutions, ensure adequate mixing time (can be hours to days to reach equilibrium) and consider gentle heating or sonication to facilitate the process.
Q: How do I prepare and verify a BDP-cyclodextrin inclusion complex in the lab?
This requires a systematic approach, starting with a phase solubility study to understand the interaction.
Protocol 1: Phase Solubility Study for BDP with HP-β-CD
This method, originally described by Higuchi and Connors, is the gold standard for characterizing complexation.
Objective: To determine the stoichiometry and stability constant of the BDP:HP-β-CD complex and quantify the solubility enhancement.
Materials:
-
Beclomethasone Dipropionate (BDP)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
HPLC system with a suitable C18 column for BDP quantification
-
Shaking incubator or orbital shaker
-
0.22 µm syringe filters (PTFE or similar, compatible with your solvent)
Methodology:
-
Prepare HP-β-CD Solutions: Prepare a series of HP-β-CD solutions in PBS at various concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 mM).
-
Add Excess BDP: To a set of glass vials, add an excess amount of BDP powder (e.g., 5-10 mg). This is crucial to ensure that a saturated solution is formed.
-
Incubate: Add a fixed volume (e.g., 5 mL) of each HP-β-CD solution to the vials containing BDP.
-
Equilibrate: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours. This extended time is necessary to ensure the system reaches equilibrium.
-
Sample and Filter: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved BDP.
-
Quantify BDP: Dilute the filtered samples appropriately and analyze the concentration of dissolved BDP using a validated HPLC method.
-
Plot and Analyze: Plot the concentration of dissolved BDP (y-axis) against the concentration of HP-β-CD (x-axis).
Interpreting the Results:
-
A linear plot (Aₗ-type) indicates the formation of a 1:1 soluble complex. The y-intercept represents the intrinsic solubility of BDP, and the slope can be used to calculate the stability constant (Kₛ) of the complex. The solubility of BDP should increase linearly with the concentration of HP-β-CD.[2]
Section 3: Advanced Protocols for Nanoformulations
Q: I'm trying to prepare BDP nanoparticles via antisolvent precipitation, but I'm getting large aggregates. How can I optimize the process?
Causality: Antisolvent precipitation involves dissolving the drug in a good solvent and then rapidly mixing it with an anti-solvent (in which the drug is insoluble), causing rapid supersaturation and nucleation.[14] The final particle size is a kinetic balance between nucleation (formation of new particles) and crystal growth (growth of existing particles). If crystal growth dominates, or if the newly formed nanoparticles are not stabilized, they will rapidly aggregate to reduce their high surface energy.
Protocol 2: Preparation of BDP Nanosuspension by Antisolvent Precipitation
Objective: To produce a stable suspension of BDP nanoparticles in the sub-micron range.
Materials:
-
Beclomethasone Dipropionate (BDP)
-
Solvent: Methanol or Acetone (HPLC grade)[14]
-
Anti-solvent: Deionized water, preferably containing a stabilizer.
-
Stabilizer: e.g., 0.5% (w/v) HPMC, Poloxamer 188, or Tween 80.
-
High-speed homogenizer or magnetic stirrer.
Methodology:
-
Prepare Solutions:
-
Solvent Phase: Prepare a dilute solution of BDP in methanol (e.g., 1-5 mg/mL). Ensure it is fully dissolved. Filtering through a 0.22 µm filter is recommended.
-
Anti-solvent Phase: Prepare the aqueous solution containing the stabilizer.
-
-
Optimize Mixing Parameters (Critical Step):
-
Order of Addition: Typically, the solvent phase is added to the anti-solvent phase.
-
Mixing Speed: The anti-solvent should be stirred vigorously (e.g., >1000 RPM) during the addition of the solvent phase. High shear forces promote rapid mixing and favor nucleation over crystal growth.
-
Addition Rate: The solvent phase should be added quickly (e.g., injected with a syringe) below the surface of the anti-solvent to ensure instantaneous and uniform mixing.
-
Solvent:Anti-solvent Ratio: A high ratio (e.g., 1:10 or greater) is generally preferred to create a high degree of supersaturation.[14]
-
-
Stabilize and Remove Solvent:
-
Continue stirring the resulting suspension for a period (e.g., 1-2 hours) to allow the particles to stabilize.
-
Remove the organic solvent using a rotary evaporator under reduced pressure. This is a critical step to ensure the long-term stability of the nanosuspension.
-
-
Characterize the Nanoparticles:
-
Particle Size: Use Dynamic Light Scattering (DLS) to measure the mean particle size and polydispersity index (PDI). A PDI < 0.3 is generally considered acceptable.
-
Morphology: Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to visualize the particle shape and confirm the absence of large aggregates.
-
Troubleshooting Aggregation:
-
Increase Stabilizer Concentration: The stabilizer concentration may be insufficient to cover the large surface area of the nanoparticles.
-
Increase Mixing Energy: Use a higher stirring speed or a high-pressure homogenizer to break up aggregates.[19]
-
Decrease Drug Concentration: A lower initial drug concentration in the solvent phase can favor nucleation and lead to smaller particles.
-
Lower the Temperature: Conducting the precipitation at a lower temperature can sometimes reduce the rate of crystal growth.
By systematically applying these principles and protocols, researchers can effectively overcome the solubility challenges of Beclomethasone Dipropionate, enabling the development of more effective and bioavailable pharmaceutical formulations.
References
- Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.).
-
Cyclodextrin Inclusion Complexes with Hydrocortisone-Type Corticosteroids. (2024). Pharmaceutics. Retrieved from [Link]
-
Supercritical Antisolvent Precipitation of Corticosteroids/β-Cyclodextrin Inclusion Complexes. (n.d.). MDPI. Retrieved from [Link]
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
-
Oral formulation strategies to improve solubility of poorly water-soluble drugs. (2011). Expert Opinion on Drug Delivery. Retrieved from [Link]
-
Beclomethasone-loaded lipidic nanocarriers for pulmonary drug delivery: preparation, characterization and in vitro drug release. (2012). Journal of Microencapsulation. Retrieved from [Link]
-
Strategies for formulating and delivering poorly water-soluble drugs. (2021). International Journal of Pharmaceutics. Retrieved from [Link]
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Beta-cyclodextrin/steroid Complexation: Effect of Steroid Structure on Association Equilibria. (1990). Pharmaceutical Research. Retrieved from [Link]
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Drug delivery strategies for poorly water-soluble drugs. (2007). Expert Opinion on Drug Delivery. Retrieved from [Link]
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Cyclodextrin Inclusion Complexes with Hydrocortisone-Type Corticosteroids. (2024). PubMed. Retrieved from [Link]
-
Preparation and Characterization of Beclomethasone Dipropionate Solvates. (n.d.). ResearchGate. Retrieved from [Link]
-
Orally Fast Disintegrating Cyclodextrin/Prednisolone Inclusion-Complex Nanofibrous Webs for Potential Steroid Medications. (2022). Molecular Pharmaceutics. Retrieved from [Link]
-
Beclomethasone-Loaded Lipidic Nanocarriers for Pulmonary Drug Delivery: Preparation, Characterization and In Vitro Drug Release. (2012). ResearchGate. Retrieved from [Link]
-
Immediate Release Formulation of Inhaled Beclomethasone Dipropionate-Hydroxypropyl-Beta-Cyclodextrin Composite Particles Produced Using Supercritical Assisted Atomization. (2022). MDPI. Retrieved from [Link]
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Optimization of cosolvent concentration and excipient composition in a topical corticosteroid solution. (1993). Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Nano-Formulations for Pulmonary Delivery: Past, Present, and Future Perspectives. (2022). Pharmaceutics. Retrieved from [Link]
-
Sustained-Release Powders Based on Polymer Particles for Pulmonary Delivery of Beclomethasone Dipropionate in the Treatment of Lung Inflammation. (2022). MDPI. Retrieved from [Link]
-
Solubilization of beclomethasone dipropionate in sterically stabilized phospholipid nanomicelles (SSMs): physicochemical and in vitro evaluations. (2012). International Journal of Nanomedicine. Retrieved from [Link]
-
Formation and Characterization of Beclomethasone Dipropionate Nanoparticles Using Rapid Expansion of Supercritical Solution. (2013). Iranian Journal of Pharmaceutical Research. Retrieved from [Link]
-
Instant Formulation of Inhalable Beclomethasone Dipropionate—Gamma-Cyclodextrin Composite Particles Produced Using Supercritical Assisted Atomization. (2023). MDPI. Retrieved from [Link]
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The Solubility of Beclomethasone-17,21-dipropionate in Selected Organic Solvents: Experimental Measurement and Thermodynamic Modeling. (2007). Organic Process Research & Development. Retrieved from [Link]
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Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. Retrieved from [Link]
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Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012). Journal of Medical Pharmaceutical and Allied Sciences. Retrieved from [Link]
-
Solubility of Budesonide, Hydrocortisone, and Prednisolone in Ethanol + Water Mixtures at 298.2 K. (2009). Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Preparation of Ultrafine Beclomethasone Dipropionate Drug Powder by Antisolvent Precipitation. (2011). ResearchGate. Retrieved from [Link]
-
Engineering drug ultrafine particles of beclomethasone dipropionate for dry powder inhalation. (2012). International Journal of Pharmaceutics. Retrieved from [Link]
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Navigating the Stability of Beclomethasone Esters: A Technical Guide for Researchers
Technical Support Center | Troubleshooting Guides & FAQs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with beclomethasone esters, including Beclomethasone 21-Acetate 17-Propionate. This guide provides in-depth technical information and practical troubleshooting advice to address common stability challenges encountered during experimentation. As Senior Application Scientists, we understand that unexpected degradation can compromise results and delay timelines. This resource is designed to explain the "why" behind these stability issues and provide actionable solutions.
Understanding the Molecule: this compound and its Analogs
This compound is a corticosteroid diester. It is structurally very similar to the more commonly known Beclomethasone Dipropionate (BDP), which has propionate groups at both the C17 and C21 positions. In fact, this compound is often considered an impurity or a closely related analog of BDP. For the purposes of this guide, the stability data and degradation pathways discussed for Beclomethasone Dipropionate are highly relevant and largely applicable to this compound due to the shared ester functionalities which are the primary sites of degradation.
The core of beclomethasone's instability lies in the hydrolysis of its ester groups at the C17 and C21 positions. This process is significantly influenced by the surrounding chemical environment, namely the solvent system and the pH of the medium.
FAQ: Troubleshooting Common Stability Issues
Here we address some of the most frequent questions and issues that researchers encounter when working with beclomethasone esters.
Question 1: I'm observing significant degradation of my beclomethasone ester in an aqueous buffer. What is the optimal pH for stability?
Answer: Beclomethasone esters are susceptible to hydrolysis, and the rate of this degradation is highly pH-dependent. Based on thermal degradation studies, beclomethasone dipropionate exhibits maximum stability in the acidic pH range of 3.5 to 4.5.[1] Both acidic and, more significantly, basic conditions will catalyze the hydrolysis of the ester bonds.
-
Expert Insight: The V-shaped pH-rate profile observed for beclomethasone dipropionate is characteristic of specific acid-base catalysis of ester hydrolysis.[1] At low pH, the reaction is catalyzed by H+ ions, while at higher pH, it is catalyzed by OH- ions. The region of maximum stability represents the point where both catalytic effects are minimal. If your experimental conditions permit, adjusting the pH of your aqueous solutions to this range can significantly enhance the stability of the compound.
Question 2: My compound seems to be degrading in my organic solvent stock solution. Which solvents are recommended for storage?
Answer: While organic solvents are generally better for initial stock solutions than aqueous media, the choice of solvent still matters. Degradation in organic solvents is generally slower than in aqueous buffers but can still occur, especially over extended periods or at elevated temperatures.
-
Expert Insight: The rate of degradation in organic solvents can be influenced by the solvent's polarity and the presence of trace amounts of water. Studies have shown that the degradation of betamethasone esters, a related class of corticosteroids, generally decreases as the polarity of the medium increases.[1] For instance, the photodegradation of betamethasone-17 valerate was found to be faster in methanol than in a more polar acetonitrile/water mixture.[2]
For short-term storage, high-purity, anhydrous solvents like acetonitrile or ethanol are often suitable. However, for long-term storage, it is always advisable to store stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light to minimize both hydrolytic and photolytic degradation.
Question 3: I've noticed multiple degradation peaks in my chromatogram after a forced degradation study. What are the likely degradation products?
Answer: The primary degradation pathway for beclomethasone diesters is the stepwise hydrolysis of the ester groups. The main degradation products you are likely to observe are:
-
Beclomethasone 17-Monopropionate (17-BMP): Formed by the hydrolysis of the ester at the C21 position. This is often the first and major degradation product.[3][4][5]
-
Beclomethasone 21-Monopropionate (21-BMP) or 21-Monoacetate: Formed by the hydrolysis of the ester at the C17 position.
-
Beclomethasone (BOH): The fully hydrolyzed product, with hydroxyl groups at both C17 and C21.[3][4][6]
Under certain conditions, particularly in biological matrices like human plasma, other degradation products can be formed, including epoxides resulting from the loss of hydrogen chloride.[7][8]
Below is a diagram illustrating the primary hydrolytic degradation pathway of a beclomethasone diester.
Caption: Primary hydrolytic degradation pathway of beclomethasone diesters.
Quantitative Stability Data
To aid in experimental design, the following tables summarize key stability data for beclomethasone dipropionate, which serves as a strong proxy for this compound.
Table 1: pH-Dependent Thermal Degradation of Beclomethasone Dipropionate
| pH | Stability Profile |
| 2.5 | Increased degradation |
| 3.5 - 4.5 | Maximum Stability [1] |
| > 4.5 | Increasing degradation rate |
Table 2: Solubility of Beclomethasone Dipropionate in Various Solvents
| Solvent | Solubility (at approx. 25°C) | Reference |
| Ultrapure Water | 2.17 µg/mL | [9] |
| Gamble's Solution (Physiological Salt) | 1.03 µg/mL | [9] |
| Simulated Lung Lining Fluid (sLLF) | 16.79 µg/mL | [9] |
| Methanol | Higher than in ethanol | [10] |
| Ethanol | Low | [10] |
| Acetone | High | [10] |
| Propylene Glycol | Soluble (exothermic process) | |
| Water-Propylene Glycol Mixtures | Solubility increases with PG content |
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[11] Here is a general protocol for conducting forced degradation of beclomethasone esters.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies on beclomethasone esters.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent like methanol or acetonitrile.[11][12]
-
Acidic Degradation: Mix a portion of the stock solution with 0.1 M HCl. Keep the solution at room temperature for a specified period (e.g., 1 hour), then neutralize with an equivalent amount of 0.1 M NaOH.[11]
-
Alkaline Degradation: Mix a portion of the stock solution with 0.1 M NaOH. Keep the solution at room temperature for a specified period (e.g., 1 hour), then neutralize with an equivalent amount of 0.1 M HCl.[11]
-
Oxidative Degradation: Treat a portion of the stock solution with 30% H₂O₂ at room temperature. Monitor the reaction over time.
-
Thermal Degradation: Place a sample of the stock solution in a thermostatic oven at a specified temperature (e.g., 60°C) for a set duration (e.g., 24 hours).[12]
-
Photolytic Degradation: Expose a sample of the stock solution to UV and visible light in a photostability chamber. A control sample should be kept in the dark under the same temperature conditions.
-
Sample Analysis: Before injection into the HPLC, dilute all stressed samples to a suitable concentration with the mobile phase. Ensure that the degradation is in the range of 5-20% for optimal method development.[13]
Analytical Method:
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. A common approach is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of methanol or acetonitrile and water or a buffer.[11][14] UV detection is typically performed around 240-254 nm.[11]
Concluding Remarks
The stability of this compound is a critical factor in ensuring the accuracy and reproducibility of research findings. By understanding the primary degradation pathways, particularly hydrolysis, and the influence of pH and solvent choice, researchers can take proactive steps to minimize degradation. This guide provides a foundational understanding and practical troubleshooting strategies to support your experimental work. For further in-depth inquiries, always refer to the primary literature and consider conducting specific stability studies tailored to your unique experimental conditions.
References
- Foe, K., Brown, K. F., & Seale, J. P. (2000). Comparative kinetics of metabolism of beclomethasone propionate esters in human lung homogenates and plasma. Journal of Pharmaceutical Sciences, 89(9), 1143-1150.
- Bakhbakhi, Y., Charpentier, P., & Rohani, S. (2009). The Solubility of Beclomethasone-17,21-dipropionate in Selected Organic Solvents: Experimental Measurement and Thermodynamic Modeling. Organic Process Research & Development, 13(6), 1322–1326.
- Foe, K., Brown, K. F., & Seale, J. P. (1998). Decomposition of beclomethasone propionate esters in human plasma. Biopharmaceutics & Drug Disposition, 19(1), 1-8.
- Guntupalli, C., et al. (2014). Stability-indicating RP-HPLC method for determination of beclomethasone dipropionate in nanocapsule suspensions. Brazilian Journal of Pharmaceutical Sciences, 50(1), 183-193.
- Saif, K., et al. (2012). Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media. Indian Journal of Pharmaceutical Sciences, 74(2), 133-140.
- Bavkar, M. M., et al. (2022). Development, Validation and Forced Degradation Study of Beclomethason Dipropionate in Bulk and Pharmaceutical Dosage Form by HPTLC Method. NeuroQuantology, 20(13), 1392-1400.
- Saeki, Y., et al. (2023). Stability assessment and content determination test of oral liquid forms of beclomethasone dipropionate prepared in hospital pharmacy. European Journal of Hospital Pharmacy, 30(e1), e11-e15.
- Patel, J. R., et al. (2017). VALIDATION OF A FORCED DEGRADATION UPLC METHOD FOR ESTIMATION OF BECLOMETHASONE DIPROPIONATE IN RESPULES DOSAGE FORM. Indo American Journal of Pharmaceutical Research, 7(5), 8415-8424.
- Nave, R., et al. (2005). In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices. Journal of Pharmacology and Experimental Therapeutics, 312(2), 756-763.
- Würthwein, G., & Rohdewald, P. (1990). Activation of beclomethasone dipropionate by hydrolysis to beclomethasone-17-monopropionate. Biopharmaceutics & Drug Disposition, 11(5), 381-394.
- Foe, K., et al. (2000). Metabolism kinetics of beclomethasone propionate esters in human lung homogenates. Pharmaceutical Research, 17(8), 1007-1012.
-
Bakhbakhi, Y., Charpentier, P., & Rohani, S. (2009). The Solubility of Beclomethasone-17,21-dipropionate in Selected Organic Solvents: Experimental Measurement and Thermodynamic Modeling. Organic Process Research & Development, 13(6), 1322–1326. Available at: [Link]
-
Bakhbakhi, Y., Charpentier, P., & Rohani, S. (2009). The Solubility of Beclomethasone-17,21-dipropionate in Selected Organic Solvents: Experimental Measurement and Thermodynamic Modeling. Organic Process Research & Development, 13(6), 1322–1326. Available at: [Link]
- Sharma, M. M. (2025). Development and Validation of Analytical Method for Concurrent Determination of Mupirocin and Beclomethasone Dipropionate in Pharmaceutical Formulation and Perform Forced Degradation Study. Asian Journal of Pharmacy and Pharmacology, 19(2).
- Foe, K., et al. (1998). Degradation products of beclomethasone dipropionate in human plasma. Drug Metabolism and Disposition, 26(2), 132-137.
-
Foe, K., et al. (1998). Degradation products of beclomethasone dipropionate in human plasma. Drug Metabolism and Disposition, 26(2), 132-137. Available at: [Link]
- Davies, N. M., et al. (2018). Solubility of fluticasone propionate and beclomethasone dipropionate in simulated lung lining fluids. Drug Delivery to the Lungs 29.
-
Saif, K., et al. (2012). Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media. Indian Journal of Pharmaceutical Sciences, 74(2), 133-140. Available at: [Link]
- Ahmad, I., et al. (2014). Photodegradation and Stabilization of Betamethasone-17 Valerate in Aqueous/Organic Solvents and Topical Formulations. AAPS PharmSciTech, 15(4), 974-984.
- He, P., et al. (2023). Solubility of Beclomethasone Dipropionate in Metered Dose Inhaler Propellants and Ethanol Cosolvent Mixtures. Drug Delivery to the Lungs 34.
-
Khattak, S., et al. (2012). Degradation pathways for the thermal transformation of betamethasone... ResearchGate. Available at: [Link]
- Locuson, C. W., et al. (2015). Metabolism of Beclomethasone Dipropionate by Cytochrome P450 3A Enzymes. The Journal of Pharmacology and Experimental Therapeutics, 354(2), 186-194.
- Nave, R., et al. (2005). In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices. The Journal of pharmacology and experimental therapeutics, 312(2), 756-63.
- Würthwein, G., & Rohdewald, P. (1990). Activation of beclomethasone dipropionate by hydrolysis to beclomethasone-17-monopropionate. Biopharmaceutics & drug disposition, 11(5), 381-94.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38451-38456.
- Chen, Y.-C., et al. (2022).
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- 3. Cold-Stage MDRS Investigation of Beclomethasone Dipropionate: In Situ Monitoring Morphological and Chemical Stability of Nasal Spray API Across Different Temperatures - DDL [ddl-conference.com]
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Technical Support Center: Identification of Beclomethasone Ester Degradation Products
Introduction for the Researcher
Welcome to the technical support guide for the identification of degradation products of beclomethasone esters, with a primary focus on the widely used prodrug, Beclomethasone 17,21-Dipropionate (BDP). Understanding the stability of BDP is critical in drug development and quality control, as its degradation can impact both the efficacy and safety of the final pharmaceutical product. BDP is designed to be hydrolyzed in vivo to its pharmacologically active metabolite, beclomethasone 17-monopropionate (17-BMP), which exhibits a high affinity for the glucocorticoid receptor.[1][2] However, under various environmental and physiological conditions, BDP can degrade through several pathways, leading to a mixture of related substances.
This guide is structured to provide you, a research or drug development professional, with a foundational understanding of these degradation pathways, a practical analytical workflow for their identification, and a troubleshooting resource to navigate common experimental challenges. While the user query specified Beclomethasone 21-Acetate 17-Propionate, the vast body of scientific literature and pharmacopeial standards focuses on Beclomethasone 17,21-Dipropionate. The principles of ester hydrolysis and analytical strategies discussed herein are directly applicable to other beclomethasone diesters, but all examples and specific degradants will be based on the extensively studied BDP.
Section 1: Understanding the Degradation Pathways of Beclomethasone Dipropionate
The degradation of BDP is primarily driven by the hydrolysis of its two propionate ester groups at the C17 and C21 positions. The rate and products of this hydrolysis are highly dependent on pH and the presence of esterase enzymes.[2][3]
Primary Degradation Pathway: Stepwise Hydrolysis
The principal degradation route involves a sequential loss of the propionate groups.
-
Hydrolysis at C21: BDP is rapidly hydrolyzed at the C21 position to form the active metabolite, Beclomethasone 17-Monopropionate (17-BMP) . This is the intended activation step within the body, often mediated by esterases in tissues like the lungs.[2][4]
-
Hydrolysis at C17: Alternatively, hydrolysis can occur at the more sterically hindered C17 position to form Beclomethasone 21-Monopropionate (21-BMP) . This compound has a significantly lower affinity for the glucocorticoid receptor and is considered a less active metabolite.[2][4]
-
Final Hydrolysis: Both monopropionate intermediates can be further hydrolyzed to the parent compound, Beclomethasone (BOH) , which has lower activity than 17-BMP.[4]
The following diagram illustrates this primary hydrolytic pathway.
Forced Degradation Studies
To comprehensively identify potential degradation products and establish the stability-indicating nature of an analytical method, forced degradation (or stress testing) is mandated by regulatory bodies like the ICH.[5] These studies expose the drug substance to conditions more severe than accelerated stability testing.
-
Acidic & Basic Hydrolysis: BDP is susceptible to both acid- and base-catalyzed hydrolysis. Alkaline conditions, in particular, lead to significant and rapid degradation.[6][7] In strong acidic conditions, other reactions like the Mattox rearrangement (β-elimination of water from the side chain) can occur for corticosteroids.[6]
-
Oxidative Degradation: Use of agents like hydrogen peroxide can reveal susceptibility to oxidation.
-
Thermal Degradation: Heating the sample (e.g., at 60°C) assesses its stability at elevated temperatures.[8]
-
Photolytic Degradation: Exposing the drug to UV or fluorescent light assesses its photosensitivity.[8]
Section 2: Analytical Workflow & Methodologies
A robust analytical strategy is essential for separating and identifying BDP from its closely related degradation products. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), is the gold standard.[9][10]
General Analytical Workflow
The diagram below outlines a typical workflow for the identification of degradation products.
Key Compound Data for Identification
When using mass spectrometry, accurate mass measurement is key to proposing elemental compositions for unknown peaks.
| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ Ion (m/z) |
| Beclomethasone 17,21-Dipropionate | BDP | C₂₈H₃₇ClO₇ | 521.04 | 521.23 |
| Beclomethasone 17-Monopropionate | 17-BMP | C₂₅H₃₃ClO₆ | 464.97 | 465.20 |
| Beclomethasone 21-Monopropionate | 21-BMP | C₂₅H₃₃ClO₆ | 464.97 | 465.20 |
| Beclomethasone | BOH | C₂₂H₂₉ClO₅ | 408.91 | 409.17 |
| 9β,11β-epoxy-21-propanoate* | D-3 | C₂₅H₃₂O₇ | 444.52 | 445.22 |
*Note: D-3 is a secondary degradation product reported from the loss of HCl from 21-BMP to form an epoxide.[11][12]
Example Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is a representative method based on common practices described in the literature.[6][7][13] It must be validated for your specific application.
Objective: To separate BDP from its primary hydrolytic degradation products.
1. Materials & Equipment:
-
HPLC or UPLC system with UV/DAD detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Reference standards for BDP, 17-BMP, 21-BMP, and BOH
2. Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient Program:
-
0-5 min: 60% B
-
5-20 min: Ramp to 85% B
-
20-25 min: Hold at 85% B
-
25-26 min: Return to 60% B
-
26-30 min: Re-equilibration at 60% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
3. System Suitability:
-
Prepare a solution containing BDP and all relevant degradation product standards.
-
Inject and verify the resolution between all adjacent peaks. The resolution factor (Rs) should typically be > 1.5.
4. Sample Preparation:
-
Accurately weigh and dissolve the BDP sample in a suitable solvent (e.g., Methanol) to a known concentration (e.g., 100 µg/mL).
-
For forced degradation samples, after the stress period, neutralize if necessary (for acid/base samples) and dilute to the same final concentration.
5. Analysis:
-
Inject the prepared samples into the HPLC system.
-
Integrate the peak areas and compare retention times to the reference standards for identification.
Section 3: Troubleshooting Guide
Q: I see an unexpected peak in my chromatogram during a stability study. How do I begin to identify it?
A: First, verify it's not an artifact from your blank (solvent injection). If the peak is real, the primary tool is mass spectrometry (LC-MS).
-
Determine the Mass: Obtain the mass-to-charge ratio (m/z) of the unknown peak. A high-resolution mass spectrometer (HRMS) is ideal for determining the accurate mass, which allows you to predict the elemental formula.
-
Hypothesize a Structure: Compare the mass to known BDP-related compounds (see table above). Does the mass difference from BDP or a known degradant correspond to a logical chemical transformation (e.g., loss of a propionyl group: -56 Da; loss of HCl: -36.5 Da)?
-
Perform MS/MS: Fragment the ion in the mass spectrometer (MS/MS or tandem MS). The fragmentation pattern provides structural clues. Compare this pattern to the fragmentation of your BDP standard and other known degradants to identify common structural motifs.
-
Consult Literature: Search the scientific literature for previously identified degradation products of BDP or similar corticosteroids.[11][12]
Q: The resolution between Beclomethasone 17-Monopropionate (17-BMP) and 21-Monopropionate (21-BMP) is poor. How can I improve it?
A: 17-BMP and 21-BMP are structural isomers and can be challenging to separate.
-
Optimize the Gradient: A shallower gradient slope during the elution window of the isomers can increase separation. Decrease the rate of change of Mobile Phase B concentration (%B/min).
-
Change Mobile Phase Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. These solvents have different selectivities and can alter the elution order or improve the separation of closely related compounds.
-
Modify Mobile Phase pH (with caution): While corticosteroids are often run in neutral mobile phases, slight adjustments to pH (e.g., adding 0.1% formic acid) can sometimes improve peak shape and selectivity. However, ensure your column is stable at the chosen pH.
-
Try a Different Column Chemistry: If a standard C18 column is insufficient, consider a column with a different stationary phase, such as a Phenyl-Hexyl or a PFP (Pentafluorophenyl) column. These offer different retention mechanisms (e.g., π-π interactions) that can be effective for separating isomers.
Q: My BDP sample shows almost 100% degradation under alkaline conditions, with one major early-eluting peak. Is this expected?
A: Yes, this is highly likely. BDP is extremely labile under basic conditions.[6] The ester linkages are rapidly hydrolyzed, often leading to the formation of the most polar compound in the series, Beclomethasone (BOH), which will have a much shorter retention time on a reverse-phase column than BDP or its monopropionate intermediates. You may also see intermediate peaks for 17-BMP and 21-BMP if the reaction is monitored at earlier time points. Always confirm the identity of the major peak with a reference standard and/or mass spectrometry.
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the primary, officially recognized related substances for Beclomethasone Dipropionate?
A1: Pharmacopeias like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) list specific impurities and related substances that must be controlled.[14][15] These often include Beclomethasone 17-Monopropionate, Beclomethasone 21-Monopropionate, and Beclomethasone itself.[9][16] Other specified impurities may also be listed in the respective monographs.
Q2: Why is 17-BMP the "active" metabolite?
A2: The therapeutic activity of glucocorticoids is mediated by their binding to the glucocorticoid receptor. Studies have shown that 17-BMP has a significantly higher binding affinity for this receptor compared to BDP, 21-BMP, and BOH.[2] The propionate group at the C17 position is crucial for this high affinity, making the hydrolysis of the C21 ester an essential activation step.
Q3: What are the ideal storage conditions to minimize the degradation of BDP raw material or formulations?
A3: Based on its degradation profile, BDP should be stored in well-closed containers, protected from light and high temperatures.[15] Formulations, especially aqueous suspensions, should be buffered at a slightly acidic pH (e.g., pH 4-5) where the molecule exhibits maximum stability to prevent hydrolysis.
Q4: Can I use UV detection alone to definitively identify a degradation product?
A4: No. UV detection is not a specific identification technique. While it is excellent for quantitation, it can only provide a retention time, which can be matched to a known standard. Co-elution of an unknown impurity with a known compound can lead to misidentification. Definitive structural identification requires mass spectrometry (for mass and fragmentation data) and, for absolute confirmation, isolation of the impurity and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12]
References
-
Havaldar, F., Aggarwal, A., & Rege, P. (n.d.). Stability indicating RP-HPLC method for simultaneous determination of Beclomethasone Dipropionate and Clotrimazole from dosage form. Retrieved from [Link]
-
Pohlmann, A. R., et al. (2012). Stability-indicating RP-HPLC method for determination of beclomethasone dipropionate in nanocapsule suspensions. Brazilian Journal of Pharmaceutical Sciences, 48(2), 251-259. Available from: [Link]
-
Cheung, H. T. A., et al. (2000). Degradation products of beclomethasone dipropionate in human plasma. Drug Metabolism and Disposition, 28(8), 869-875. Available from: [Link]
-
Bavkar, M. M., et al. (2022). Development, Validation and Forced Degradation Study of Beclomethason Dipropionate in Bulk and Pharmaceutical Dosage Form by HPT. Neuroquantology, 20(13), 1392-1400. Available from: [Link]
-
Foe, K., Brown, K. F., & Seale, J. P. (1998). Decomposition of beclomethasone propionate esters in human plasma. Biopharmaceutics & Drug Disposition, 19(1), 1-8. Available from: [Link]
-
Cheung, H. T., et al. (2000). Degradation products of beclomethasone dipropionate in human plasma. Drug Metabolism and Disposition, 28(8), 869-875. Available from: [Link]
-
Gandhi, S., & Oagale, A. (2017). Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Estimation of Beclomethasone Dipropionate and Clotrimazole. Eurasian Journal of Analytical Chemistry, 12(4), 395-404. Available from: [Link]
-
Pohlmann, A. R., et al. (2012). Stability-indicating RP-HPLC method for determination of beclomethasone dipropionate in nanocapsule suspensions. SciELO. Available from: [Link]
-
de Souza, A. L. R., et al. (2013). Validation of a stability-indicating HPLC method with diode array detection for the determination of beclomethasone dipropionate in aqueous suspension for nebulizer. Journal of Chromatographic Science, 51(3), 231-238. Available from: [Link]
-
Scribd. (n.d.). HPLC Methods for Corticosteroid Analysis. Retrieved from [Link]
-
Scribd. (n.d.). Beclometasone Dipropionate Monohydrate - British Pharmacopoeia. Retrieved from [Link]
-
De Orsi, D., et al. (1995). HPLC Determination of Beclomethasone Dipropionate and Its Degradation Products in Bulk Drug and Pharmaceutical Formulations. Analytical Letters, 28(9), 1647-1658. Available from: [Link]
-
Mutch, P. J., et al. (2007). Metabolism of Beclomethasone Dipropionate by Cytochrome P450 3A Enzymes. Drug Metabolism and Disposition, 35(5), 713-720. Available from: [Link]
-
Rasheed, A., et al. (2017). Validation of a Forced Degradation UPLC Method for Estimation of Beclomethasone Dipropionate in Respules Dosage Form. Indo American Journal of Pharmaceutical Research, 7(05). Available from: [Link]
-
Scribd. (n.d.). Beclomethasone Degradation 2. Retrieved from [Link]
-
Rasheed, A., et al. (2018). VALIDATION OF A FORCED DEGRADATION UPLC METHOD FOR ESTIMATION OF BECLOMETHASONE DIPROPIONATE IN RESPULES DOSAGE FORM. Zenodo. Available from: [Link]
-
Berger, M., et al. (2010). In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices. Journal of Pharmacology and Experimental Therapeutics, 334(2), 447-455. Available from: [Link]
-
PubChem. (n.d.). Beclomethasone Dipropionate. Retrieved from [Link]
-
Patel, H., & Vaghela, P. (2022). Analytical Method Development and Validation of Beclomethasone Dipropionate and Fusidic Acid in pure and Pharmaceutical Dosage Form (Cream) by RP-HPLC. Research Journal of Pharmacy and Technology, 15(11), 5035-5040. Available from: [Link]
-
Al-Qaim, F. F., et al. (2013). Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation. Indian Journal of Pharmaceutical Sciences, 75(5), 557-564. Available from: [Link]
-
ResearchGate. (n.d.). Products resulting from the biotransformation of beclomethasone dipropionate (1) by Aspergillus niger. Retrieved from [Link]
-
USP. (2006). USP Monographs: Beclomethasone Dipropionate. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC conditions and retention times of BDP and its degradation products. Retrieved from [Link]
-
Scribd. (n.d.). Beclomethasone Degradation. Retrieved from [Link]
-
USP. (2011). Beclomethasone Dipropionate. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation pathways for the thermal transformation of betamethasone.... Retrieved from [Link]
-
European Pharmacopoeia. (n.d.). BETAMETHASONE DIPROPIONATE. Retrieved from [Link]
-
Wurthwein, G., & Rohdewald, P. (1990). Activation of beclomethasone dipropionate by hydrolysis to beclomethasone-17-monopropionate. Biopharmaceutics & Drug Disposition, 11(5), 381-394. Available from: [Link]
-
LibreTexts Chemistry. (2023). The Hydrolysis of Esters. Retrieved from [Link]
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- 3. Decomposition of beclomethasone propionate esters in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting low yield in Beclomethasone 21-Acetate 17-Propionate synthesis
Welcome to the technical support center for corticosteroid synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of specific Beclomethasone esters. We will address common issues in a direct question-and-answer format, focusing on the nuanced synthesis of Beclomethasone 21-Acetate 17-Propionate , a known related substance and impurity of Beclomethasone Dipropionate (BDP)[1][2]. Achieving a high yield of this specific mixed ester requires precise control over reaction selectivity, which is often the primary hurdle.
Troubleshooting Guide: Low Yield & Impurity Formation
This section provides in-depth solutions to common problems encountered during the synthesis of this compound from a Beclomethasone starting material.
Q1: My primary synthesis challenge is low yield, with the major byproduct consistently being Beclomethasone 17,21-Dipropionate. How can I improve the selectivity to favor the formation of the 21-Acetate 17-Propionate?
Root Cause Analysis:
This is the most common issue and stems from the differential reactivity of the hydroxyl groups on the Beclomethasone core.
-
C21-OH: A primary hydroxyl group, it is sterically accessible and highly reactive.
-
C17-OH: A tertiary hydroxyl group, it is sterically hindered, making it significantly less reactive.
-
C11-OH: A secondary hydroxyl group, it is also sterically hindered and generally the least reactive of the three.
The formation of Beclomethasone 17,21-Dipropionate indicates that your propionylation conditions are too harsh or non-selective, leading to the acylation of both the C17 and the more reactive C21 positions with propionyl groups. To synthesize the desired mixed ester, a stepwise and carefully controlled acylation strategy is paramount.
Strategic Solution: Stepwise, Regioselective Acylation
The most effective strategy is to exploit the natural reactivity difference in a two-step process. First, acylate the more reactive C21-OH with an acetyl group, and subsequently, acylate the less reactive C17-OH with a propionyl group under more forcing conditions.
dot
Caption: Stepwise synthesis pathway to maximize yield.
Experimental Protocol 1: Stepwise Synthesis of this compound
This protocol prioritizes selectivity to minimize byproduct formation.
Step 1: Selective Acetylation of C21-Hydroxyl Group
-
Dissolution: Dissolve Beclomethasone (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen).
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This is critical for controlling selectivity.
-
Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (1.1 eq).
-
Acylating Agent: Slowly add Acetic Anhydride (1.05 - 1.1 eq) dropwise, maintaining the temperature below 5 °C. Using a minimal excess of the anhydride prevents di-acetylation.
-
Reaction Monitoring: Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-3 hours. Look for the disappearance of the starting material and the appearance of the mono-acetylated product, Beclomethasone 21-Acetate.
-
Workup & Isolation: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude Beclomethasone 21-Acetate is often pure enough for the next step, but can be purified by column chromatography if necessary.
Step 2: Propionylation of C17-Hydroxyl Group
-
Dissolution: Dissolve the crude Beclomethasone 21-Acetate (1.0 eq) from the previous step in a suitable solvent (e.g., Pyridine or DCM).
-
Catalyst: Add a nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq). DMAP is highly effective for acylating sterically hindered alcohols[3].
-
Acylating Agent: Add Propionic Anhydride (1.5 - 2.0 eq). A larger excess and slightly elevated temperature (e.g., room temperature to 40 °C) are required to acylate the hindered C17-OH.
-
Reaction Monitoring: Monitor the reaction by HPLC until the intermediate is consumed. This step may take several hours (4-12 h).
-
Workup & Purification: Upon completion, cool the mixture, quench with water or dilute HCl, and extract the product with a suitable organic solvent like Ethyl Acetate. The combined organic layers should be washed, dried, and concentrated. The final product must be purified from residual starting material and byproducts using column chromatography or recrystallization. Existing literature highlights that inconsistent yields are a common challenge, underscoring the need for careful optimization and monitoring[4][5].
Q2: My reaction stalls, leaving significant amounts of unreacted Beclomethasone 21-Acetate. How can I drive the C17-propionylation to completion?
Root Cause Analysis:
This issue points directly to the challenge of acylating the sterically hindered C17 tertiary alcohol. The cause is likely insufficient activation or non-optimal reaction conditions.
Strategic Solution: Optimization of Reaction Parameters
A systematic optimization of the reaction conditions for Step 2 of the protocol is necessary. The key is to increase the reaction rate without inducing side reactions, such as acylation of the C11-OH or degradation.
Table 1: Parameter Optimization for C17-Propionylation
| Parameter | Standard Condition | Optimization Range | Rationale & Key Considerations |
| Solvent | Dichloromethane (DCM) | Pyridine, Acetonitrile | Pyridine can act as both a solvent and a base, potentially accelerating the reaction. |
| Propionylating Agent | Propionic Anhydride | 2.0 - 5.0 eq | Increase concentration to drive equilibrium towards the product. Avoid excessive amounts to simplify purification. |
| Catalyst (DMAP) | 0.1 - 0.2 eq | 0.2 - 0.5 eq | Higher catalyst loading can significantly increase the rate of acylation for hindered alcohols[3]. Monitor for side reactions. |
| Temperature | Room Temp (20-25°C) | 25 - 50°C | Gently heating can provide the necessary activation energy. Avoid high temperatures (>60°C) which may cause degradation or loss of selectivity. |
| Reaction Time | 4 - 12 hours | 12 - 24 hours | Allow sufficient time for the slow-reacting C17-OH to be fully acylated. Monitor by HPLC to find the optimal endpoint. |
Q3: My final product is contaminated with several unidentified impurities and what appears to be a tri-ester. What causes this over-reaction and how can it be prevented?
Root Cause Analysis:
The formation of a tri-ester, likely Beclomethasone 11,17,21-tripropionate or a mixed tri-ester, indicates that your reaction conditions are too harsh, causing the acylation of the C11-hydroxyl group[6]. This typically happens with excessive temperature, prolonged reaction times, or high concentrations of a potent catalyst like DMAP. Other impurities can arise from degradation pathways.
Strategic Solution: Implement a Controlled Troubleshooting Workflow
A logical workflow can help diagnose and solve the issue based on the observed impurity profile.
dot
Caption: Troubleshooting workflow based on impurity profile.
Frequently Asked Questions (FAQs)
Q: What is the specific role of DMAP versus a base like Pyridine or DIPEA? A: DIPEA and Pyridine act as acid scavengers, neutralizing the carboxylic acid byproduct of the reaction. DMAP, however, is a nucleophilic catalyst. It reacts with the anhydride to form a highly reactive acyl-pyridinium intermediate, which is much more effective at acylating sterically hindered alcohols than the anhydride alone[3].
Q: How critical is moisture control in these reactions? A: Extremely critical. Water will readily hydrolyze the acylating agents (acetic and propionic anhydride) and can also hydrolyze the desired ester products, leading to lower yields and the formation of Beclomethasone or its mono-esters as impurities[7]. All solvents and reagents should be anhydrous, and the reaction should be conducted under an inert atmosphere.
Q: What is the best method for purifying the final product? A: For laboratory scale, flash column chromatography on silica gel is the most effective method to separate this compound from closely related impurities like the dipropionate and unreacted starting materials. A gradient elution system, for example, with Hexanes and Ethyl Acetate, typically provides good separation. For larger scales, recrystallization from a suitable solvent system (e.g., methanol/water or acetone/heptane) may be developed[8].
Q: Can I perform this as a one-pot reaction? A: While theoretically possible, a one-pot synthesis is not recommended when high purity and yield are the goals. The optimal conditions for the selective C21-acetylation (low temperature, minimal excess reagent) are fundamentally different from those required for the C17-propionylation (higher temperature, catalyst, more reagent). Attempting a one-pot reaction will almost certainly lead to a complex mixture of products, including di-acetate, di-propionate, and unreacted starting material, making purification exceedingly difficult.
References
-
Pharmaffiliates. Beclomethasone Dipropionate-Impurities. [Link]
-
Daley, J. F., & Parnes, S. M. (2012). Metabolism of Beclomethasone Dipropionate by Cytochrome P450 3A Enzymes. Drug Metabolism and Disposition, 40(5), 986–994. [Link]
-
Winkler, J., Hochhaus, G., & Derendorf, H. (2007). In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices. Respiratory Research, 8(1), 1-9. [Link]
-
Würthwein, G., & Rohdewald, P. (1990). Activation of beclomethasone dipropionate by hydrolysis to beclomethasone-17-monopropionate. Biopharmaceutics & drug disposition, 11(5), 381-394. [Link]
- Wang, X. (2011).The Synthesis of Beclomethasone Dipropionate by Chemical Reaction and Microbial Biotransformation. (Master's thesis, Dalian University of Technology).
-
Welideniya, D., et al. (2022). Practical and scalable synthesis of beclomethasone dipropionate. Steroids, 177, 108948. [Link]
-
Axios Research. Beclomethasone Dipropionate Impurity P. [Link]
-
Veeprho. Beclomethasone Dipropionate EP Impurity I | CAS 52092-12-3. [Link]
-
Pharmaffiliates. Beclometasone Dipropionate-impurities. [Link]
- Google Patents.
-
Welideniya, D., et al. (2022). Practical and scalable synthesis of beclomethasone dipropionate. Steroids, 177, 108948. [Link]
-
Foe, K., et al. (1998). Decomposition of beclomethasone propionate esters in human plasma. Journal of pharmaceutical sciences, 87(3), 349-354. [Link]
-
Wang, S. M., et al. (2005). Mild and selective deprotection method of acetylated steroids and diterpenes by dibutyltin oxide. Steroids, 70(8), 535-540. [Link]
-
Mutch, P. J., et al. (2007). Metabolism kinetics of beclomethasone propionate esters in human lung homogenates. The AAPS journal, 9(2), E162–E170. [Link]
- Google Patents.
-
Wang, S. M., et al. (2004). Syntheses of acetylated steroid glycosides and selective cleavage of O-acetyl groups in sugar moiety. Steroids, 69(10), 599-604. [Link]
-
PubChem. Beclomethasone Dipropionate. [Link]
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PubChem. this compound. [Link]
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SciSpace. Beclomethasone dipropionate intermediate and preparation method thereof. [Link]
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YouTube. Pharmacology of Beclomethasone Dipropionate. [Link]
-
Reid, J. K., et al. (2008). Study of the RESS Process for Producing Beclomethasone-17,21-Dipropionate Particles Suitable for Pulmonary Delivery. AAPS PharmSciTech, 9(2), 477–483. [Link]
-
University of Bristol. Protecting Groups. [Link]
- Google Patents.
-
Chem-Station. Acyl Protective Groups. [Link]
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- 6. CN104558082A - Synthetic method of beclomethasone dipropionate - Google Patents [patents.google.com]
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- 8. CN111944002A - Beclomethasone dipropionate intermediate and preparation method thereof - Google Patents [patents.google.com]
Technical Support Center: Optimizing HPLC Separation of Beclomethasone Dipropionate and its Metabolites
Welcome to the technical support center for the analysis of beclomethasone dipropionate (BDP) and its related substances. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to develop, optimize, and troubleshoot High-Performance Liquid Chromatography (HPLC) methods for these compounds.
This document moves beyond generic advice to provide in-depth, scientifically grounded explanations for common challenges encountered during the separation of BDP and its primary metabolites: Beclomethasone 17-Monopropionate (B17P), Beclomethasone 21-Monopropionate (B21P), and the parent alcohol, Beclomethasone (BOH).
A Note on Nomenclature and Structure
For clarity, the primary compounds discussed in this guide are:
-
Beclomethasone 17,21-Dipropionate (BDP): The parent diester drug.
-
Beclomethasone 17-Monopropionate (B17P): Metabolite formed by hydrolysis of the C21-propionate ester.
-
Beclomethasone 21-Monopropionate (B21P): Metabolite formed by hydrolysis of the C17-propionate ester.
-
Beclomethasone (BOH): The fully hydrolyzed parent alcohol.
The key analytical challenge lies in the effective separation of the positional isomers, B17P and B21P, from each other and from the parent drug, BDP.
Frequently Asked Questions (FAQs)
Q1: What is a reliable starting point for developing an HPLC method for BDP and its metabolites?
A good starting point is a reversed-phase (RP-HPLC) method using a C18 column. These compounds are moderately nonpolar, making them well-suited for retention and separation on alkyl-bonded silica phases.
A typical initial method would be:
| Parameter | Recommended Starting Condition | Rationale & Notes |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard length and particle size provides a good balance of efficiency and backpressure.[1][2][3] |
| Mobile Phase A | Water or 10-20 mM Phosphate/Acetate Buffer | A buffer is recommended to control the ionization of any residual silanols on the column, improving peak shape.[2] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides better peak shape and lower backpressure than methanol for these types of compounds.[1][4] |
| Gradient | 50% B to 90% B over 20-30 minutes | A gradient is essential to elute all compounds with good resolution, from the more polar BOH to the nonpolar BDP. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column.[5][6][7] |
| Column Temp. | 30-40 °C | Elevated temperature can improve efficiency and reduce viscosity, but be mindful of potential on-column degradation. |
| Detection (UV) | 240 - 254 nm | These corticosteroids have a chromophore that absorbs strongly in this UV range.[2][5][6][7] |
Q2: Why is the resolution between the B17P and B21P isomers so challenging?
Positional isomers like B17P and B21P have identical mass and very similar polarity and chemical properties. Standard C18 columns separate primarily based on hydrophobicity. Since the difference in hydrophobicity between these two isomers is minimal, achieving baseline separation requires optimization of subtle interaction mechanisms with the stationary phase. Factors like stationary phase chemistry (e.g., phenyl columns), mobile phase composition, and temperature play a critical role.[8]
Q3: My BDP peak is tailing. What are the most likely causes?
Peak tailing for corticosteroid compounds on reversed-phase columns is often caused by secondary interactions with acidic silanol groups on the silica backbone of the stationary phase.[9]
Here’s the causality:
-
Silanol Interaction: Free, un-capped silanol groups (Si-OH) on the silica surface are acidic.
-
Analyte Interaction: The ketone and hydroxyl functional groups on the beclomethasone molecule can form hydrogen bonds with these silanols.
-
Mixed-Mode Retention: This secondary interaction, in addition to the primary hydrophobic interaction, creates a "mixed-mode" retention. Because these silanol sites are non-uniformly distributed, some molecules are retained longer, leading to a tailed peak.
To mitigate this, consider:
-
Using a high-purity, end-capped column: Modern columns have fewer residual silanols.
-
Lowering mobile phase pH: Adding a small amount of acid (e.g., 0.1% formic or phosphoric acid) protonates the silanols (Si-OH), reducing their ability to interact with the analyte.[10]
-
Adding a buffer: A buffer can also help to control the ionization state of the silanols.[9]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues with a focus on root cause analysis and corrective actions.
Problem 1: Poor Resolution Between B17P and B21P Metabolites
Symptoms:
-
Peaks are co-eluting or appearing as a single broad peak.
-
Resolution factor (Rs) is less than 1.5.
Root Cause Analysis & Solutions:
| Potential Cause | Scientific Explanation | Recommended Action & Protocol |
| Insufficient Chromatographic Efficiency | The column is not providing enough theoretical plates to separate these closely eluting isomers. | Action: 1. Switch to a smaller particle size column (e.g., 3 µm or sub-2 µm for UHPLC) to increase plate count. 2. Increase column length if pressure allows. 3. Optimize flow rate based on a van Deemter plot to find the optimal linear velocity. |
| Incorrect Mobile Phase Composition | The organic solvent and its ratio with the aqueous phase are not creating enough selectivity difference between the isomers. | Action: 1. Reduce the gradient slope. A shallower gradient increases the residence time of the analytes near the top of the column, allowing for more interaction and better separation. 2. Try a different organic modifier. If using acetonitrile, try methanol. Methanol is a proton donor and can offer different selectivity through hydrogen bonding interactions. 3. Incorporate a third solvent (ternary gradient), such as tetrahydrofuran (THF), at a low percentage (2-5%). THF can modify selectivity for structurally similar compounds.[8] |
| Suboptimal Stationary Phase Chemistry | The standard C18 phase is not providing a unique interaction mechanism to differentiate the isomers. | Action: Switch to a Phenyl-Hexyl or Phenyl column. The phenyl stationary phase can provide pi-pi (π-π) interactions with the aromatic rings in the beclomethasone structure. The subtle difference in the position of the propionate group can alter the molecule's presentation to the phenyl rings, leading to differential retention.[5] |
The following diagram outlines a systematic approach to resolving the B17P and B21P peaks.
Caption: A systematic workflow for troubleshooting poor resolution of B17P and B21P isomers.
Problem 2: Variable Retention Times
Symptoms:
-
Retention times drift consistently in one direction or are erratic between injections.
Root Cause Analysis & Solutions:
| Potential Cause | Scientific Explanation | Recommended Action & Protocol |
| Inadequate Column Equilibration | The column chemistry has not reached equilibrium with the mobile phase conditions before the injection, especially critical in gradient methods. | Action: Ensure the equilibration time between runs is sufficient. A good rule of thumb is to allow 10-15 column volumes of the initial mobile phase to pass through the column before the next injection.[11] |
| Mobile Phase Composition Change | The mobile phase is changing over time due to evaporation of the more volatile component (usually the organic solvent) or improper mixing. | Action: 1. Prepare fresh mobile phase daily. [12] 2. Keep solvent reservoirs capped to minimize evaporation. 3. If using an online mixer, ensure it is functioning correctly by running a diagnostic test. |
| Pump Malfunction or Leaks | The pump is not delivering a consistent, precise flow rate, or a small leak is altering the system pressure and flow. | Action: 1. Check for leaks at all fittings, especially between the pump and injector. Look for salt deposits from buffer evaporation.[13] 2. Purge the pump to remove any air bubbles. 3. Perform a pump flow rate accuracy test. |
| Temperature Fluctuation | The ambient laboratory temperature is changing, affecting mobile phase viscosity and retention. | Action: Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 35 °C).[11][12] |
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol provides a robust starting method that can resolve BDP from its primary degradation products. This method is based on principles derived from several validated stability-indicating assays.[5][6][7]
Objective: To separate Beclomethasone Dipropionate (BDP) from its potential metabolites/degradants B17P, B21P, and BOH.
1. Materials & Reagents:
-
Reference standards: BDP, B17P, B21P, BOH
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Phosphoric Acid (85%)
-
Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm
2. Instrument & Conditions:
-
HPLC System: Agilent 1200 series or equivalent with DAD detector.[5]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %B 0 50 25 85 30 85 31 50 | 40 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 20 µL
-
Diluent: Acetonitrile:Water (50:50)
3. Standard Preparation:
-
Prepare individual stock solutions of BDP, B17P, B21P, and BOH at 1 mg/mL in Acetonitrile.
-
Create a mixed standard solution by diluting the stock solutions in the diluent to a final concentration of approximately 20 µg/mL for each analyte.
4. Procedure:
-
Equilibrate the column with the initial mobile phase conditions (50% B) for at least 40 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system peaks interfere with the analytes.
-
Inject the mixed standard solution.
-
The expected elution order is BOH → B21P → B17P → BDP, based on increasing hydrophobicity.
5. System Suitability:
-
Resolution: The resolution between B21P and B17P should be ≥ 1.5.
-
Tailing Factor: The tailing factor for the BDP peak should be ≤ 1.5.
-
Reproducibility: The relative standard deviation (%RSD) for the retention time of the BDP peak from six replicate injections should be ≤ 1.0%.
References
-
Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Estimation of Beclomethasone Dipropionate and Clotrimazole. Semantic Scholar. [Link]
-
Validation of a stability-indicating HPLC method with diode array detection for the determination of beclomethasone dipropionate in aqueous suspension for nebulizer. Allied Academies. [Link]
-
Stability indicating RP-HPLC method for simultaneous determination of Beclomethasone Dipropionate and Clotrimazole from dosage. ResearchGate. [Link]
-
Stability-indicating RP-HPLC method for determination of beclomethasone dipropionate in nanocapsule suspensions. SciELO. [Link]
-
Analytical Method Development and Validation of Beclomethasone Dipropionate and Fusidic Acid in pure and Pharmaceutical Dosage Form (Cream) by RP-HPLC. Research Journal of Pharmacy and Technology. [Link]
-
Stability-indicating RP-HPLC method for determination of beclomethasone dipropionate in nanocapsule suspensions. ResearchGate. [Link]
-
Beclomethasone Degradation. Scribd. [Link]
-
Development, Validation and Forced Degradation Study of Beclomethason Dipropionate in Bulk and Pharmaceutical Dosage Form by HPT. Neuroquantology. [Link]
-
Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation. National Institutes of Health (NIH). [Link]
-
VALIDATION OF A FORCED DEGRADATION UPLC METHOD FOR ESTIMATION OF BECLOMETHASONE DIPROPIONATE IN RESPULES DOSAGE FORM. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]
-
Separation of Beclomethasone on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
HPLC conditions and retention times of BDP and its degradation products. ResearchGate. [Link]
-
HPLC Troubleshooting Guide. Advanced Chromatography Technologies. [Link]
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Technical Support Center: In Vitro Stability of Beclomethasone 21-Acetate 17-Propionate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Beclomethasone 21-Acetate 17-Propionate (BDP) in vitro. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of BDP's enzymatic degradation and ensure the integrity of your experimental results.
Understanding the Challenge: The Enzymatic Degradation of BDP
Beclomethasone dipropionate is a prodrug that undergoes rapid and extensive hydrolysis by esterases to its pharmacologically active metabolite, beclomethasone 17-monopropionate (17-BMP).[1] Further hydrolysis leads to the less active beclomethasone 21-monopropionate (21-BMP) and the inactive beclomethasone (BOH).[2][3] This metabolic cascade, primarily driven by carboxylesterases (CES) and potentially other hydrolases like arylacetamide deacetylase, presents a significant challenge for in vitro studies.[4] Uncontrolled enzymatic activity can lead to rapid degradation of the parent compound, making it difficult to obtain accurate and reproducible data.
This guide will provide you with the knowledge and tools to effectively control for enzymatic degradation in your in vitro experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your in vitro experiments with BDP.
Problem 1: Rapid and Uncontrolled Degradation of BDP in Cell Lysates or Tissue Homogenates
Symptoms:
-
Consistently low or undetectable levels of BDP shortly after incubation.
-
High variability in BDP concentrations between replicate samples.
-
Predominant detection of metabolites (17-BMP, BOH) even at early time points.
Root Cause Analysis: This is a classic sign of high esterase activity in your in vitro system. Esterases, abundant in tissues like the liver and lungs, rapidly hydrolyze the ester bonds of BDP.[3][4]
Solutions:
-
Chemical Inhibition of Esterases: The most direct approach is to incorporate esterase inhibitors into your experimental workflow. The choice of inhibitor and its concentration are critical for success.
-
Broad-Spectrum Esterase Inhibitors: For initial studies or when the specific esterase subtype is unknown, a broad-spectrum inhibitor is recommended.
-
Sodium Fluoride (NaF): A commonly used inhibitor of various esterases.[5][6] It is crucial to optimize the concentration, as high levels can impact cellular processes.
-
Phenylmethylsulfonyl Fluoride (PMSF): An irreversible inhibitor of serine proteases, which includes many esterases. It has a short half-life in aqueous solutions and should be added fresh.
-
Bis(4-nitrophenyl) Phosphate (BNPP): A potent inhibitor of carboxylesterases.[7]
-
-
Specific Esterase Inhibitors: If you have identified the specific carboxylesterase (e.g., CES1 or CES2) responsible for BDP metabolism in your system, more targeted inhibitors can be used.
-
| Inhibitor | Target Esterases | Typical Working Concentration | Key Considerations |
| Sodium Fluoride (NaF) | Broad-spectrum | 1-10 mM | Can affect other cellular enzymes. Optimize for your system.[5][10] |
| Phenylmethylsulfonyl Fluoride (PMSF) | Serine proteases (including many esterases) | 0.1-2 mM | Short half-life in aqueous solutions. Add fresh. |
| Bis(4-nitrophenyl) Phosphate (BNPP) | Carboxylesterases | 1-10 mM | Potent inhibitor.[7] |
| Eserine | Cholinesterases, CES2 | 10 µM for specific CES2 inhibition | Higher concentrations may have broader effects.[8] |
| Benzil | Carboxylesterases | Nanomolar range (e.g., 10-100 nM) | Potent and cell-permeable.[9] |
-
Thermal Inactivation: Heating your biological matrix (e.g., cell lysate, tissue homogenate) can denature and inactivate enzymes. However, this method is harsh and may not be suitable for all downstream applications as it can also denature your target proteins of interest. A typical protocol involves heating the sample at 56-60°C for 30-60 minutes.
-
pH Adjustment: Extreme pH values can inactivate enzymes.[11] Adding a strong acid (e.g., trichloroacetic acid, perchloric acid) or base can effectively stop enzymatic reactions. This method is often used as a quenching step before analytical quantification but will denature all proteins in the sample.
Problem 2: Inconsistent or Irreproducible Analytical Results (HPLC/LC-MS/MS)
Symptoms:
-
Poor peak shape (tailing, fronting, or splitting) for BDP or its metabolites.
-
Shifting retention times between runs.
-
Low sensitivity or high background noise.
-
Difficulty in resolving BDP from its monopropionate isomers (17-BMP and 21-BMP).
Root Cause Analysis: These issues can arise from improper sample preparation, suboptimal chromatographic conditions, or matrix effects from the biological sample.
Solutions:
-
Optimize Sample Preparation:
-
Protein Precipitation (PPT): A simple and common method to remove proteins from the sample. Acetonitrile is a frequently used precipitation solvent.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner sample by partitioning the analytes into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts by using a solid sorbent to retain the analytes while interferences are washed away.[12] This is often the best method for reducing matrix effects and improving sensitivity.[12]
-
-
Refine Chromatographic Conditions:
-
Column Selection: Use a high-resolution column, such as one with smaller particle sizes (e.g., sub-2 µm) or a solid-core particle technology, to improve peak shape and resolution.[13][14]
-
Mobile Phase Optimization:
-
Adjust the organic modifier (e.g., acetonitrile, methanol) and its ratio with the aqueous phase to optimize the retention and separation of BDP and its metabolites.[15][16]
-
The pH of the mobile phase can significantly impact the peak shape of acidic or basic analytes. For corticosteroids, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used.[6]
-
-
Temperature Control: Maintain a constant column temperature using a column oven to ensure reproducible retention times.[5][17]
-
-
Address Isomer Separation:
-
The structural similarity of 17-BMP and 21-BMP makes their separation challenging. A longer column, a shallower gradient, or a different stationary phase chemistry may be required to achieve baseline resolution.
-
Problem 3: Suspected Degradation During Sample Collection and Storage
Symptoms:
-
Lower than expected BDP concentrations even with immediate processing.
-
Increase in metabolite concentrations over a short storage period (e.g., on ice or at 4°C).
Root Cause Analysis: Esterase activity can persist even at low temperatures, leading to degradation of BDP before analysis.
Solutions:
-
Immediate Quenching at Collection: Add an esterase inhibitor directly to the collection tube before adding the biological sample. This ensures immediate inactivation of esterases.
-
Rapid Freezing: Snap-freeze samples in liquid nitrogen immediately after collection and store them at -80°C until analysis.[11]
-
Optimized Storage Conditions: If immediate analysis is not possible, store samples at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to further degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for BDP degradation in vitro?
A1: The primary pathway is hydrolysis by esterases. BDP is first hydrolyzed to its active metabolite, beclomethasone 17-monopropionate (17-BMP), and the less active beclomethasone 21-monopropionate (21-BMP). Both monopropionates can be further hydrolyzed to the inactive beclomethasone (BOH).[2][3] Cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, can also be involved in subsequent metabolism, leading to hydroxylated and dehydrogenated products.[18]
Q2: Which in vitro systems are most suitable for studying BDP metabolism?
A2: The choice of in vitro system depends on your research question.
-
Human Liver Microsomes/S9 Fractions: Rich in both esterases and CYP450 enzymes, making them suitable for studying the overall hepatic metabolism of BDP.[19]
-
Human Lung S9 Fractions or Precision-Cut Lung Slices: Ideal for investigating the metabolism of inhaled BDP in its target organ.[3][4][20]
-
Cultured Cells (e.g., A549 lung cells, hepatocytes): Allow for the study of BDP metabolism in an intact cellular environment, including uptake and efflux processes.[18]
Q3: How can I validate my analytical method for BDP and its metabolites?
A3: Method validation should be performed according to regulatory guidelines, such as those from the FDA or ICH.[1][4][19][21] Key validation parameters include:
-
Specificity: Ensuring no interference from endogenous matrix components.[15]
-
Linearity and Range: Demonstrating a linear relationship between concentration and response over a defined range.[16]
-
Accuracy and Precision: Assessing the closeness of measured values to the true value and the reproducibility of the measurements.[2]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of analyte that can be reliably detected and quantified.
-
Stability: Evaluating the stability of the analytes in the biological matrix under different storage and processing conditions.[22]
Q4: Are there any non-enzymatic degradation pathways for BDP that I should be aware of?
A4: While enzymatic hydrolysis is the primary route of degradation in biological matrices, BDP can also be susceptible to chemical degradation under certain conditions. For instance, it can undergo hydrolysis in acidic or alkaline conditions.[16] Therefore, it is important to control the pH of your buffers and solutions during your experiments and sample preparation.
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Inhibiting Esterase Activity in Cell Lysates
-
Prepare Inhibitor Stock Solution: Prepare a concentrated stock solution of your chosen esterase inhibitor (e.g., 100 mM Sodium Fluoride in water or 100 mM Benzil in DMSO).
-
Cell Lysis: Harvest cells and lyse them using your standard protocol (e.g., sonication, detergent-based lysis buffer) on ice.
-
Inhibitor Addition: Immediately after lysis, add the esterase inhibitor stock solution to the lysate to achieve the desired final concentration (e.g., 10 mM NaF or 100 nM Benzil). Mix gently by inverting the tube.
-
Incubation with BDP: Add BDP to the inhibitor-treated lysate to initiate the experiment.
-
Time-Point Collection and Quenching: At each time point, collect an aliquot of the reaction mixture and immediately stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile with an internal standard) to precipitate proteins and halt any residual enzymatic activity.[23]
-
Sample Processing: Centrifuge the quenched samples at high speed (e.g., >10,000 x g) at 4°C to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for HPLC or LC-MS/MS analysis.
Diagram 1: BDP Enzymatic Degradation Pathway
Caption: Workflow for BDP in vitro stability assessment.
References
-
PubChem. Beclomethasone Dipropionate. National Center for Biotechnology Information. [Link]
-
Qian, Y., Melchert, P. W., & Markowitz, J. S. (2022). Involvement of esterases in the pulmonary metabolism of beclomethasone dipropionate and the potential influence of cannabis use. Chemico-biological interactions, 368, 110228. [Link]
- Tölgyesi, Á. (2011). Determination of Corticosteroids in Different Matrices using Liquid Chromatography-Tandem Mass Spectrometry. Corvinus University of Budapest.
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites: Guidance for Industry. [Link]
-
Shimadzu Corporation. (n.d.). Highly Sensitive LC-MS/MS Method for Quantification of Beclomethasone in Human Plasma. [Link]
-
Wurthwein, G., & Rohdewald, P. (1990). Activation of beclomethasone dipropionate by hydrolysis to beclomethasone-17-monopropionate. Biopharmaceutics & drug disposition, 11(5), 381–394. [Link]
-
Jalleh, R., et al. (2015). In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices. Pulmonary pharmacology & therapeutics, 31, 53–60. [Link]
-
Hwang, D. K., et al. (2016). Modulation of Carboxylesterase-Mediated Drug Metabolism by Natural Products. Molecules (Basel, Switzerland), 21(4), 437. [Link]
-
Thomsen, R., et al. (2013). In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors. Drug metabolism and disposition: the biological fate of chemicals, 41(10), 1841–1847. [Link]
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Wang, J. S., et al. (2013). Metabolism of beclomethasone dipropionate by cytochrome P450 3A enzymes. The Journal of pharmacology and experimental therapeutics, 345(2), 279–289. [Link]
- U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro.
-
Umehara, K., et al. (2016). Esterase phenotyping in human liver in vitro: specificity of carboxylesterase inhibitors. Xenobiotica; the fate of foreign compounds in biological systems, 46(11), 963–968. [Link]
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Biology Discussion. (n.d.). Enzymatic Reaction: A Common Strategy for Initiating an Enzymatic Reaction. [Link]
-
Drug Discovery News. (2023). Navigating new regulatory guidelines for drug metabolism studies. [Link]
-
Grings, M., et al. (2012). Stability-indicating RP-HPLC method for determination of beclomethasone dipropionate in nanocapsule suspensions. Brazilian Journal of Pharmaceutical Sciences, 48(4), 735-744. [Link]
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Fung, E. N., et al. (2010). Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC-MS/MS. Bioanalysis, 2(4), 733–743. [Link]
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Abu-Izneid, T., et al. (2012). Solubilization of beclomethasone dipropionate in sterically stabilized phospholipid nanomicelles (SSMs): physicochemical and in vitro evaluations. International journal of nanomedicine, 7, 889–900. [Link]
-
BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need? [Link]
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Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. [Link]
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Ali, M. S., et al. (2015). Stability Testing of Beclomethasone Dipropionate Nanoemulsion. Tropical Journal of Pharmaceutical Research, 14(1), 1-6. [Link]
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ResearchGate. (2018). Methods to stop enzyme reactions? [Link]
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Creative Diagnostics. (n.d.). Reference Standards for In Vitro Metabolism Studies. [Link]
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Reddit. (2022). Enzyme activity assays with HPLC. [Link]
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Zhang, Y., et al. (2021). Fluorine impairs carboxylesterase 1-mediated hydrolysis of T-2 toxin and increases its chondrocyte toxicity. Ecotoxicology and environmental safety, 208, 111690. [Link]
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ResearchGate. (2015). Stability Testing of Beclomethasone Dipropionate Nanoemulsion. [Link]
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Waters. (n.d.). HPLC Troubleshooting Guide. [Link]
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Srimaroeng, C., et al. (2018). Simultaneous determination of curcumin diethyl disuccinate and its active metabolite curcumin in rat plasma by LC-MS/MS: application of esterase inhibitors in the stabilization of an ester-containing prodrug. Journal of pharmaceutical and biomedical analysis, 159, 325–334. [Link]
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Fischer, R., & Schmalzl, F. (1964). [ON THE INHIBITION OF ESTERASE ACTIVITY IN BLOOD MONOCYTES BY SODIUM FLUORIDE]. Klinische Wochenschrift, 42, 751. [Link]
-
ResearchGate. (2010). Effective Screening Approach to Select Esterase Inhibitors Used for Stabilizing Ester-Containing Prodrugs Analyzed by LC–MS/MS. [Link]
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ResearchGate. (2015). Stability testing of Betamethasone -published paper. [Link]
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Aurigene Pharmaceutical Services. (2023). Troubleshooting and Performance Improvement for HPLC. [Link]
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Kennedy, R. T. (2019). Methods of Measuring Enzyme Activity Ex vivo and In vivo. Annual review of analytical chemistry (Palo Alto, Calif.), 12(1), 245–266. [Link]
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Waters. (n.d.). Highly Sensitive LC-MS/MS Method for Quantification of Beclomethasone in Human Plasma. [Link]
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Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Stanley, T. B., et al. (2004). Sensitive liquid chromatographic/tandem mass spectrometric method for the determination of beclomethasone dipropionate and its metabolites in equine plasma and urine. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 804(2), 295–309. [Link]
-
Hetrick, B., et al. (2019). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. Frontiers in cellular and infection microbiology, 9, 396. [Link]
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SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
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Wang, J. S., et al. (2013). Metabolism of beclomethasone dipropionate by cytochrome P450 3A enzymes. The Journal of pharmacology and experimental therapeutics, 345(2), 279–289. [Link]
-
Abu-Izneid, T., et al. (2012). Solubilization of beclomethasone dipropionate in sterically stabilized phospholipid nanomicelles (SSMs): physicochemical and in vitro evaluations. International journal of nanomedicine, 7, 889–900. [Link]
-
Jalleh, R., et al. (2015). In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices. Pulmonary pharmacology & therapeutics, 31, 53–60. [Link]
- Euro-Diagnostica B.V. (n.d.). CORTICOSTEROID ELISA.
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AAPS. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. The AAPS journal, 26(5), 90. [Link]
- Davis, B. D. (1948). The Inhibiting Effect of Sodium Fluoride on the Action of Lipase. Journal of Biological Chemistry, 176(2), 853-859.
-
Dr. R. K. Dental College & Hospital. (2022, June 27). Sodium Flouride mechanism of Action in Sample preservation and it's Uses [Video]. YouTube. [Link]
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Technical Support Center: Forced Degradation Studies of Beclomethasone 21-Acetate 17-Propionate
Welcome to the technical support center for forced degradation studies of Beclomethasone 21-Acetate 17-Propionate, commonly referred to as Beclomethasone Dipropionate (BDP). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of establishing the stability-indicating properties of this potent glucocorticoid. Here, we move beyond mere procedural lists to provide in-depth, field-proven insights into the "why" behind the "how," ensuring your experimental design is robust, logical, and scientifically sound.
Introduction to Forced Degradation of Beclomethasone Dipropionate
Forced degradation, or stress testing, is a critical component of drug development mandated by regulatory bodies like the ICH.[1] Its purpose is to elucidate the intrinsic stability of a drug substance by subjecting it to conditions more severe than accelerated stability testing. For Beclomethasone Dipropionate, a diester of beclomethasone, the primary degradation pathways involve hydrolysis of the ester groups, with potential for oxidation and photolysis. Understanding these pathways is paramount for developing a stability-indicating analytical method that can accurately separate and quantify the parent drug from its degradation products.
Troubleshooting Guide: Hydrolytic Degradation
Hydrolysis is a key degradation pathway for BDP, leading to the formation of Beclomethasone 17-Monopropionate (17-BMP), Beclomethasone 21-Monopropionate (21-BMP), and ultimately Beclomethasone (BOH).[2][3] The kinetics of these reactions can be complex and are influenced by pH and the presence of enzymes.[2][4]
Q1: My acidic hydrolysis is showing minimal to no degradation of BDP. What could be the issue?
Answer:
This is a common observation. While acidic conditions are a standard part of forced degradation studies, BDP can be relatively stable in acidic media compared to alkaline conditions.[5][6]
-
Causality: The ester linkages in BDP are more susceptible to nucleophilic attack under basic conditions (saponification) than acid-catalyzed hydrolysis.
-
Troubleshooting Steps:
-
Increase Acid Concentration/Temperature: If you are using a low concentration of acid (e.g., 0.1 N HCl), consider increasing it or elevating the temperature to accelerate the reaction. For example, refluxing in 0.1 N HCl at 60°C for several hours has been shown to induce degradation.[7]
-
Extend Exposure Time: If increasing temperature or concentration is not desirable, extending the duration of the study can also promote degradation.
-
Verify Analytical Method Specificity: Ensure your analytical method can resolve closely eluting degradants that might be forming at low levels.
-
Q2: In my alkaline hydrolysis, I see a very rapid and almost complete degradation of BDP, making it difficult to study the degradation pathway. How can I control this?
Answer:
The rapid degradation of BDP in alkaline medium is expected due to the lability of the ester bonds to base-catalyzed hydrolysis.[5][6]
-
Causality: The hydroxide ion is a strong nucleophile that readily attacks the carbonyl carbon of the ester groups, leading to rapid saponification.
-
Troubleshooting Steps:
-
Reduce Strength of Base: Instead of 1.0 N NaOH, consider using a lower concentration such as 0.1 N or even 0.01 N NaOH.[8]
-
Lower the Temperature: Perform the study at room temperature or even refrigerated conditions to slow down the reaction kinetics.
-
Time-Course Study: Take multiple time points in the early stages of the experiment (e.g., 5, 15, 30, 60 minutes) to capture the formation of intermediate degradants like 17-BMP and 21-BMP before they are further hydrolyzed to BOH.
-
Q3: I am observing unexpected peaks in my chromatogram during hydrolysis that do not correspond to 17-BMP, 21-BMP, or BOH. What could they be?
Answer:
While the monopropionate and beclomethasone are the primary hydrolytic products, other degradants can form.
-
Causality: Under certain conditions, elimination reactions can occur. For instance, the loss of hydrogen chloride can lead to the formation of an epoxide structure.[4][9]
-
Troubleshooting Steps:
-
Peak Purity Analysis: Utilize a photodiode array (PDA) or diode array detector (DAD) to check the peak purity of your BDP peak and the degradant peaks.[6] This will confirm if there are any co-eluting species.
-
Mass Spectrometry (MS) Detection: Couple your HPLC to a mass spectrometer to obtain mass-to-charge ratio (m/z) information for the unknown peaks. This is a powerful tool for structural elucidation.
-
Review Literature: Research has identified degradants like 9β,11β-epoxy-16β-methyl-1,4-pregnadiene-17α,21-diol-3,20-dione (from BOH) and its 21-propanoate counterpart.[4][9] Compare the retention times and mass spectra of your unknown peaks with published data.
-
Troubleshooting Guide: Oxidative Degradation
Oxidative degradation studies for BDP are typically performed using hydrogen peroxide.
Q1: I am not observing any significant degradation of BDP under oxidative stress with 3% H₂O₂. Should I be concerned?
Answer:
It is possible for a drug substance to be stable to certain stress conditions. However, it is crucial to ensure that the conditions used were stringent enough to be considered a valid stress test.
-
Causality: The BDP molecule may not have functional groups that are highly susceptible to oxidation under mild conditions.
-
Troubleshooting Steps:
-
Increase Peroxide Concentration: Consider using a higher concentration of hydrogen peroxide, for example, 30% H₂O₂.[8]
-
Introduce Heat: Gently heating the reaction mixture can often promote oxidation.
-
Check for Stabilizers: Ensure that the BDP raw material or formulation excipients do not contain antioxidants that could be interfering with the degradation process.
-
Troubleshooting Guide: Photolytic Degradation
Photostability testing is essential to determine if the drug substance is light-sensitive.
Q1: My photolytic degradation study is showing inconsistent results. What factors should I control more carefully?
Answer:
Inconsistent results in photostability studies often stem from a lack of control over the experimental setup.
-
Causality: The extent of photodegradation is dependent on the intensity and wavelength of the light source, as well as the duration of exposure.
-
Troubleshooting Steps:
-
Standardize Light Source and Exposure: Use a validated photostability chamber that provides controlled and measurable light exposure (both UV and visible light), as specified in ICH Q1B guidelines. Exposing the sample to UV radiation at 254 nm is a common approach.[5]
-
Control Temperature: Light sources can generate heat, which may induce thermal degradation. Ensure the temperature within the chamber is monitored and controlled.
-
Use a Control Sample: Always include a control sample that is protected from light (e.g., wrapped in aluminum foil) but kept under the same temperature and humidity conditions to differentiate between photolytic and thermal degradation.
-
Frequently Asked Questions (FAQs)
Q: What is a suitable HPLC method for separating BDP and its degradation products?
A: A reverse-phase HPLC (RP-HPLC) method is typically effective. Common stationary phases include C18 or C8 columns. The mobile phase often consists of a mixture of an aqueous buffer (like phosphate or ammonium acetate) and an organic solvent such as methanol or acetonitrile.[8][10] Isocratic elution can be used, but a gradient program may be necessary to achieve optimal separation of all degradation products. UV detection is commonly performed at around 240-254 nm.[5][6]
Q: How much degradation is considered appropriate in a forced degradation study?
A: The goal is to achieve meaningful degradation, typically in the range of 5-20% degradation of the active pharmaceutical ingredient. This extent of degradation is generally sufficient to demonstrate the specificity of the analytical method without generating secondary degradation products that could complicate the analysis.
Q: My BDP sample is in a formulated product. How does this affect my forced degradation studies?
A: Excipients in the formulation can interact with BDP under stress conditions, potentially leading to different degradation products than those observed for the bulk drug. It is important to perform forced degradation studies on both the drug substance and the drug product. You will also need to demonstrate that the excipients do not interfere with the analytical method for quantifying BDP and its degradants.
Experimental Protocols
Protocol 1: General Forced Degradation Stock Solution Preparation
-
Accurately weigh and dissolve an appropriate amount of Beclomethasone Dipropionate reference standard in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
This stock solution will be used for the subsequent stress conditions.
Protocol 2: Hydrolytic Degradation
-
Acidic Conditions:
-
To a known volume of the stock solution, add an equal volume of 0.1 N HCl.[5]
-
Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 4 hours).[7]
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N NaOH.[5]
-
Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Conditions:
-
To a known volume of the stock solution, add an equal volume of 0.1 N NaOH.[5]
-
Incubate the solution at room temperature, taking samples at various time points (e.g., 1, 4, 8 hours) due to the faster reaction rate.[8]
-
Neutralize the samples with an equivalent amount of 0.1 N HCl.
-
Dilute the final solution with the mobile phase for HPLC analysis.
-
Protocol 3: Oxidative Degradation
-
To a known volume of the stock solution, add an equal volume of 30% hydrogen peroxide.[8]
-
Keep the solution at room temperature for a specified duration (e.g., 2 hours).[8]
-
Dilute the sample with the mobile phase to the target concentration for analysis.
Data Presentation
Table 1: Summary of Forced Degradation Results for Beclomethasone Dipropionate
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation of BDP | Major Degradation Products |
| Acid Hydrolysis | 0.1 N HCl | 4 hours | 60°C | ~10-15% | 17-BMP, 21-BMP, BOH |
| Alkaline Hydrolysis | 0.01 N NaOH | 4 hours | Room Temp | ~25-30% | 17-BMP, 21-BMP, BOH |
| Oxidation | 30% H₂O₂ | 2 hours | Room Temp | ~20-25% | Oxidative Adducts |
| Photolysis | UV Light (254 nm) | 6 hours | Controlled | ~5-10% | Photodegradants |
| Thermal | Dry Heat | 24 hours | 80°C | ~10% | Thermal Isomers/Degradants |
Note: The % degradation values are illustrative and will vary depending on the exact experimental conditions.
Visualizations
Caption: Experimental workflow for forced degradation of Beclomethasone Dipropionate.
Caption: Primary hydrolytic degradation pathway of Beclomethasone Dipropionate.
References
-
Foe, K., Brown, K. F., & Seale, J. P. (1998). Decomposition of beclomethasone propionate esters in human plasma. Biopharmaceutics & drug disposition, 19(1), 1–8. [Link]
-
Cheung, H. T., Tattam, B. N., Foe, K., & Seale, J. P. (1998). Degradation products of beclomethasone dipropionate in human plasma. Drug metabolism and disposition: the biological fate of chemicals, 26(2), 132–137. [Link]
-
Cheung, H. T., Tattam, B. N., Foe, K., & Seale, J. P. (1998). Degradation products of beclomethasone dipropionate in human plasma. Drug Metabolism and Disposition, 26(2), 132-137. [Link]
-
Havaldar, F., Aggarwal, A., & Rege, P. (n.d.). Stability indicating RP-HPLC method for simultaneous determination of Beclomethasone Dipropionate and Clotrimazole from dosage form. St. Xavier's College, Mumbai. [Link]
-
Guterres, S. S., Alves, M. P., & Pohlmann, A. R. (2012). Stability-indicating RP-HPLC method for determination of beclomethasone dipropionate in nanocapsule suspensions. Brazilian Journal of Pharmaceutical Sciences, 48(2), 239-246. [Link]
-
Gandhi, S., & Oagale, A. (2017). Development and Validation of Stability Indicating RP- HPLC Method for Simultaneous Estimation of Beclomethasone Dipropionate and Clotrimazole. Eurasian Journal of Analytical Chemistry, 12(4), 395-404. [Link]
-
Bavkar, M. M., et al. (2022). Development, Validation and Forced Degradation Study of Beclomethason Dipropionate in Bulk and Pharmaceutical Dosage Form by HPT. Neuroquantology, 20(13), 1392-1400. [Link]
-
ICH. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation. [Link]
-
Luo, L., Wang, P., Hayes, A., & Prakash, C. (2013). Metabolism of Beclomethasone Dipropionate by Cytochrome P450 3A Enzymes. Journal of Pharmacology and Experimental Therapeutics, 345(2), 256-265. [Link]
-
de Souza, A. L. R., Azevedo, C., Madeira, K., Moreira, S., & Chorilli, M. (2013). Validation of a stability-indicating HPLC method with diode array detection for the determination of beclomethasone dipropionate in aqueous suspension for nebulizer. Journal of Liquid Chromatography & Related Technologies, 36(12), 1639-1652. [Link]
-
Winkler, J., Hochhaus, G., & Derendorf, H. (2012). In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices. Journal of aerosol medicine and pulmonary drug delivery, 25(5), 263–270. [Link]
-
Rasheed, A., et al. (2017). Validation of a Forced Degradation UPLC Method for Estimation of Beclomethasone Dipropionate in Respules Dosage Form. Indo American Journal of Pharmaceutical Research, 7(05), 8343-8351. [Link]
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Technical Support Center: Minimizing Inter-assay Variability in Beclomethasone Dipropionate Experiments
This guide is designed for researchers, scientists, and drug development professionals working with Beclomethasone Dipropionate (BDP) and its metabolites. As a potent synthetic glucocorticoid, accurate and reproducible quantification of BDP is critical for reliable experimental outcomes. This document provides a comprehensive resource to address and minimize inter-assay variability through detailed troubleshooting guides, frequently asked questions (FAQs), and validated protocols.
Frequently Asked questions (FAQs)
Q1: What are the primary drivers of inter-assay variability in BDP experiments?
Inter-assay variability in BDP experiments can arise from a combination of factors related to the compound's chemical nature, sample handling, and the analytical methods employed. Key sources include:
-
Chemical Instability: BDP is a pro-drug that can degrade under various conditions, including exposure to acidic or basic environments.[1][2] This degradation can alter the concentration of the active compound and its metabolites, leading to inconsistent results across different assay runs.
-
Pre-analytical Errors: The handling of biological samples is a critical control point. Inconsistent sample collection, storage, and freeze-thaw cycles can significantly impact the stability of BDP and its metabolic profile.
-
Analytical Method Nuances: The choice of analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), introduces its own set of potential variables.[3] Issues like matrix effects, improper calibration, and column degradation can all contribute to variability.[4][5]
-
Cell-Based Assay Complexity: In vitro experiments introduce biological variability. Factors such as cell line health, passage number, seeding density, and potential contamination can dramatically affect the cellular response to BDP.[6]
Q2: How critical is the stability of BDP and its metabolites to experimental outcomes?
The stability of BDP is paramount for accurate results. BDP is known to be susceptible to degradation, and its stability can be influenced by temperature, pH, and the matrix in which it is suspended.[7][8] For instance, in aqueous solutions, BDP can hydrolyze, and in biological matrices like plasma, enzymatic degradation can occur. To mitigate these effects, it is crucial to handle samples promptly, store them at appropriate temperatures (e.g., -80°C), and consider the use of esterase inhibitors for plasma samples. Forced degradation studies are often performed to understand the stability of BDP under various stress conditions, such as acidic, basic, and oxidative environments.[9]
Q3: What are the best practices for sample collection and handling to ensure consistency?
Standardizing pre-analytical procedures is essential for minimizing variability. The following workflow is recommended:
Caption: A standardized workflow for handling biological samples in BDP experiments.
Q4: How do I select the most appropriate analytical method for my research?
The choice of analytical method is dictated by the required sensitivity, selectivity, and the nature of the sample matrix.
-
HPLC with UV Detection: This method is often suitable for analyzing bulk drug substances and pharmaceutical formulations where BDP concentrations are relatively high.[1][2] Validated HPLC-UV methods can provide accurate and precise results for quality control purposes.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For the quantification of BDP and its metabolites in complex biological matrices like plasma or tissue homogenates, LC-MS/MS is the preferred method due to its superior sensitivity and specificity.[3] This technique can accurately measure low concentrations and distinguish between structurally similar compounds.
Troubleshooting Guides
Guide 1: Addressing Inconsistent Results in Chromatographic Analysis (HPLC & LC-MS)
Common Issues and Solutions
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Shifting Retention Times | Changes in mobile phase composition, column degradation, or fluctuating temperature.[5] | Ensure consistent mobile phase preparation, allow for adequate column equilibration, and use a column oven for temperature control.[4] |
| Poor Peak Shape (Tailing or Fronting) | Column overload, secondary interactions with the stationary phase, or extra-column effects.[5][10] | Optimize sample concentration, ensure mobile phase pH is appropriate for the analyte, and check for proper tubing connections.[10] |
| Low Signal Intensity or No Peak | Sample degradation, poor extraction recovery, or ion suppression (in LC-MS).[4] | Prepare fresh samples, optimize the sample extraction procedure, and investigate potential matrix effects.[4][11] |
| High Baseline Noise | Contaminated mobile phase, detector issues, or contaminated system.[5] | Use high-purity solvents, purge the system, and perform regular maintenance on the detector and ion source.[4] |
Guide 2: Overcoming Challenges in In Vitro Cell-Based Assays
Common Issues and Solutions
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| High Well-to-Well Variability | Inconsistent cell seeding, edge effects in the plate, or poor pipetting technique. | Optimize cell seeding density, avoid using the outer wells of the plate, and use calibrated pipettes.[6] |
| Inconsistent Dose-Response | Errors in serial dilutions, cell health issues, or reagent variability. | Prepare fresh drug dilutions for each experiment, ensure cells are healthy and within a consistent passage number range, and use reagents from the same lot.[6][12] |
| Low Assay Sensitivity | Suboptimal assay conditions, low receptor expression in the cell line, or inappropriate endpoint measurement. | Optimize incubation times and reagent concentrations, select a cell line with known glucocorticoid receptor expression, and choose a sensitive and validated assay endpoint.[13][14][15] |
Protocols and Workflows
Protocol 1: Preparation of Standard Stock Solutions and Calibration Curves
Accurate preparation of standards is fundamental to quantitative analysis.
Materials:
-
Beclomethasone Dipropionate certified reference standard
-
HPLC or LC-MS grade solvents (e.g., methanol, acetonitrile)
-
Calibrated analytical balance
-
Class A volumetric glassware
-
Low-adhesion microcentrifuge tubes
Procedure:
-
Primary Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a precise amount of BDP reference standard.
-
Quantitatively transfer the standard to a volumetric flask.
-
Dissolve in the appropriate solvent and bring to volume.
-
-
Working Stock Solutions:
-
Perform serial dilutions of the primary stock solution to create a series of working standards at lower concentrations.
-
-
Calibration Curve:
Workflow 1: A Systematic Approach to Method Validation
A validated analytical method ensures reliable and reproducible data.
Caption: A logical workflow for the validation of an analytical method for BDP quantification.[9][17]
References
- BenchChem. (n.d.). Application Notes and Protocols for Cell-Based Assays Utilizing Dexamethasone-d5.
- Guterres, S. S., Alves, M. P., & Pohlmann, A. R. (2012). Stability-indicating RP-HPLC method for determination of beclomethasone dipropionate in nanocapsule suspensions. SciELO.
- Guterres, S. S., Alves, M. P., & Pohlmann, A. R. (2012). Stability-indicating RP-HPLC method for determination of beclomethasone dipropionate in nanocapsule suspensions. SciELO.
- Bovee, T. F. H., et al. (2007). Recombinant cell bioassays for the detection of (gluco)corticosteroids and endocrine-disrupting potencies of several environmental PCB contaminants. PMC.
- Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
- Saeki, Y., et al. (2023). Stability assessment and content determination test of oral liquid forms of beclomethasone dipropionate prepared in hospital pharmacy. PubMed.
- Patel, A., et al. (n.d.). Development and Validation of Stability Indicating RP- HPLC Method for Simultaneous Estimation of Beclomethasone Dipropionate and Clotrimazole. Semantic Scholar.
- Ghanbarzadeh, S., et al. (2012). Solubilization of beclomethasone dipropionate in sterically stabilized phospholipid nanomicelles (SSMs): physicochemical and in vitro evaluations. NIH.
- Analytica Chemie. (n.d.). BECLOMETHASONE 21-ACETATE Archives.
- BenchChem. (n.d.). Troubleshooting guide for interpreting spectroscopic data of novel steroids.
- Guterres, S. S., Alves, M. P., & Pohlmann, A. R. (2012). Stability-indicating RP-HPLC method for determination of beclomethasone dipropionate in nanocapsule suspensions. ResearchGate.
- Kirithigha, A., et al. (2023). Spectrophotometric quantification of beclomethasone dipropionate employing multilinear regression calibration technique in cream formulations. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS).
- LGC Standards. (n.d.). Beclomethasone 21-Acetate 17-Propionate.
- Medhasi, S., et al. (2014). Cell-Based Bioassay to Screen Environmental Chemicals and Human Serum for Total Glucocorticogenic Activity. PubMed Central.
- Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
- ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories.
- Asian Journal of Pharmaceutics. (2025). Development and Validation of Analytical Method for Concurrent Determination of Mupirocin and Beclomethasone Dipropionate in Pha.
- Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays.
- myadlm.org. (2015). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory.
- Mortensen, J. H., et al. (2014). Highly Responsive Bioassay for Quantification of Glucocorticoids. PMC - NIH.
- ResearchGate. (2016). Development and Validation of stability indicating RP-HPLC method for the simultaneous estimation of Beclomethasone dipropionate and Formoterol fumarate in their combined pharmaceutical dosage form..
- Salimetrics. (n.d.). Calculating Inter- and Intra-Assay Coefficients of Variability.
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Technical Support Center: Strategies to Enhance the Bioavailability of Beclomethasone Dipropionate Formulations
Guide Objective: This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the bioavailability of Beclomethasone Dipropionate (BDP) formulations. This document offers in-depth, evidence-based solutions to common formulation challenges for inhaled, oral, and topical delivery systems.
Introduction to Beclomethasone Dipropionate (BDP):
Beclomethasone Dipropionate is a potent synthetic corticosteroid used in the management of various inflammatory conditions.[1] However, its therapeutic efficacy is often hampered by its poor aqueous solubility, classifying it as a Biopharmaceutics Classification System (BCS) Class II drug.[2] This low solubility presents a significant hurdle in achieving adequate bioavailability.[3] BDP also undergoes extensive first-pass metabolism, where it is converted to its active metabolite, beclomethasone-17-monopropionate (B-17-MP).[4][5]
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the formulation of BDP, presented in a direct question-and-answer format.
Issue 1: Low Drug Entrapment Efficiency in Nanoparticle Formulations
Question: My nanoparticle formulation (e.g., PLGA, liposomes) is showing a low entrapment efficiency for BDP. What are the potential causes and how can I improve this?
Answer:
Low entrapment of a lipophilic drug like BDP in nanoparticles is often due to its poor partitioning from the organic solvent to the aqueous phase during formulation.[6] To improve this, several strategies can be employed:
-
Solvent Selection: The choice of solvent is critical. A volatile solvent can be used to dissolve both the drug and the polymer.[3]
-
Carrier Selection: Utilizing a hydrophilic carrier can improve the dissolution rate of poorly water-soluble drugs.[7]
-
Method of Preparation: Techniques like high-shear homogenization can produce nanoparticles with high entrapment efficiency.[8]
Experimental Workflow for Enhancing Entrapment Efficiency:
Caption: Troubleshooting workflow for low drug entrapment in nanoparticles.
Issue 2: Poor Dissolution Rate of Solid Dispersion Formulations
Question: I have prepared a solid dispersion of BDP, but the dissolution rate is not significantly improved compared to the pure drug. What could be the issue?
Answer:
The goal of a solid dispersion is to disperse the drug in a hydrophilic carrier to improve its dissolution.[9][10] If the dissolution rate is not enhanced, it could be due to:
-
Drug Recrystallization: The drug may not be in an amorphous state within the carrier.
-
Carrier Choice: The selected carrier may not be suitable for BDP.
-
Preparation Method: The method used to prepare the solid dispersion might not be optimal.
To address this, consider using techniques like spray drying or hot-melt extrusion to ensure the drug is in an amorphous state.[3] Additionally, carriers like polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP) have been shown to be effective.[11]
Data Presentation: Comparison of Solid Dispersion Preparation Methods
| Preparation Method | Key Advantage | Potential for Recrystallization |
| Melting/Fusion | Solvent-free | High |
| Solvent Evaporation | Low-temperature processing | Medium |
| Spray Drying | Rapid solvent removal | Low |
| Hot-Melt Extrusion | Continuous manufacturing | Low |
Part 2: Frequently Asked Questions (FAQs)
Q1: How does the first-pass metabolism of BDP affect its oral bioavailability?
A1: BDP is a prodrug that is rapidly converted to its active metabolite, B-17-MP, through extensive first-pass metabolism in the liver.[4][12] This conversion limits the systemic bioavailability of unchanged BDP.[4] Formulation strategies for oral delivery must therefore aim to protect BDP from this presystemic metabolism.
Q2: What is the optimal particle size for inhaled BDP formulations to maximize lung deposition?
A2: For inhaled corticosteroids like BDP, an optimal particle size is crucial for effective delivery to the lungs. Studies have shown that extrafine formulations can result in high lung deposition.[13] The mass median aerodynamic diameter (MMAD) is a key parameter, with different particle sizes leading to varying bioavailability.[14][15] Generally, a smaller particle size can lead to greater lung deposition.[16][17]
Q3: What are effective strategies to enhance the skin permeation of BDP in topical formulations?
A3: Enhancing the permeation of BDP through the skin is key for topical formulations.[18] Strategies to achieve this include:
-
Chemical Permeation Enhancers: These can reversibly alter the skin's barrier function.[19][20][21][22]
-
Nanocarriers: Encapsulating BDP in systems like liposomes or solid lipid nanoparticles can improve its delivery into the skin.[19]
Part 3: Key Experimental Protocols
Protocol 1: Preparation of BDP-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol details the preparation of BDP-loaded SLNs using a high-shear homogenization method, a common technique for formulating poorly soluble drugs.[8]
Materials:
-
Beclomethasone Dipropionate (BDP)
-
Solid lipid (e.g., glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188)
-
Purified water
Methodology:
-
Melt the solid lipid and dissolve the BDP in the molten lipid.
-
Prepare a hot aqueous solution of the surfactant.
-
Add the lipid phase to the aqueous phase under high-speed stirring to form a pre-emulsion.
-
Homogenize the pre-emulsion using a high-shear homogenizer.
-
Cool the resulting nanoemulsion in an ice bath to form the SLNs.
-
Characterize the SLNs for particle size, entrapment efficiency, and in vitro release.
Experimental Workflow Diagram:
Caption: Workflow for the preparation of BDP-loaded SLNs.
Protocol 2: Preparation of BDP Solid Dispersion by Solvent Evaporation
This protocol describes the preparation of a BDP solid dispersion using the solvent evaporation method to enhance its dissolution rate.[11]
Materials:
-
Beclomethasone Dipropionate (BDP)
-
Hydrophilic carrier (e.g., PVP K30)
-
Organic solvent (e.g., ethanol)
Methodology:
-
Dissolve both BDP and the hydrophilic carrier in the organic solvent.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid mass completely in a vacuum oven.
-
Pulverize and sieve the dried solid dispersion.
-
Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous or crystalline).
References
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- Beclomethasone-loaded lipidic nanocarriers for pulmonary drug delivery: preparation, characterization and in vitro drug release. Journal of Nanoscience and Nanotechnology.
- Strategies for enhancing oral bioavailability of poorly soluble drugs.
- Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Slideshare.
- Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online.
- Pharmacology of Beclomethasone Dipropionate ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
- Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man. British Journal of Clinical Pharmacology.
- Pharmacokinetics of inhaled monodisperse beclomethasone as a function of particle size. British Journal of Clinical Pharmacology.
- Pharmacokinetics of inhaled monodisperse beclomethasone as a function of particle size. PubMed.
- Solid Dispersion-Method of Enhancement of Dissolution Rate and Increase Bioavailability. International Journal of Pharmacy and Biological Sciences.
- Solubility Enhancement by Solid Dispersion Method: An Overview. Asian Journal of Pharmaceutical Research and Development.
- SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics.
- Solubilization of beclomethasone dipropionate in sterically stabilized phospholipid nanomicelles (SSMs): physicochemical and in vitro evaluations.
- Enhancing Permeation of Drug Molecules Across the Skin via Delivery in Nanocarriers: Novel Strategies for Effective Transdermal Applic
- View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research.
- Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
- Beclomethasone dipropionate: Absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man.
- beclometasone dipropionate/formoterol fumarate dihydrate pressurised inhal
- Metabolism of Beclomethasone Dipropionate by Cytochrome P450 3A Enzymes. Drug Metabolism and Disposition.
- Technical Support Center: Enhancing Skin Permeation of Dexamethasone 17-Acet
- Fabrication, Characterization and Optimization of Nanostructured Lipid Carrier Formulations using Beclomethasone Dipropionate for Pulmonary Drug Delivery via Medical Nebulizers. Lancashire Online Knowledge.
- Immediate Release Formulation of Inhaled Beclomethasone Dipropionate-Hydroxypropyl-Beta-Cyclodextrin Composite Particles Produced Using Supercritical Assisted Atomiz
- Instant Formulation of Inhalable Beclomethasone Dipropionate—Gamma-Cyclodextrin Composite Particles Produced Using Supercritical Assisted Atomiz
- Beclomethasone Dipropionate/Formoterol Extrafine Formulation Ensures High Drug Deposition in the Lungs. CiplaMed.
- Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. MDPI.
- Formation and Characterization of Beclomethasone Dipropionate Nanoparticles Using Rapid Expansion of Supercritical Solution.
- Influence of particle size and patient dosing technique on lung deposition of HFA-beclomethasone from a metered dose inhaler. Journal of Aerosol Medicine.
- (a) Solubility. Beclomethasone dipropionate (BDP) and fluticasone...
- Solubility of Beclomethasone Dipropionate in Metered Dose Inhaler Propellants and Ethanol Cosolvent Mixtures. Monash University.
- Particle size of beclomethasone dipropionate produced by two nebulisers and two spacing devices. Thorax.
- In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices. PubMed Central.
- Formation and Characterization of Beclomethasone Dipropionate Nanoparticles Using Rapid Expansion of Supercritical Solution. NIH.
- Construction of Lipid–Drug Conjugates for Beclomethasone Dipropion
- Extrafine formulation of beclomethasone dipropionate/formoterol fumarate/glycopyrronium bromide delivered via pressurized metered-dose inhaler in the treatment of asthma: a review. PubMed Central.
- Draft Guidance on Beclomethasone Dipropionate. U.S.
- What could be the reason for low entrapment efficiency of a lipophilic drug in PLGA nanoparticles?
- Hi, How to find drug release when entrapment efficiency is low?
- Permeation Enhancers for Transdermal Drug Delivery: Strategies and Advancements Focusing Macromolecules.
- Skin Permeation Enhancers for Improved Transdermal Drug Delivery. Taylor & Francis Online.
- Instant Formulation of Inhalable Beclomethasone Dipropionate—Gamma-Cyclodextrin Composite Particles Produced Using Supercritical Assisted Atomiz
- Fabrication, Characterization and Optimization of Nanostructured Lipid Carrier Formulations using Beclomethasone Dipropionate for Pulmonary Drug Delivery via Medical Nebulizers. Semantic Scholar.
- Preparation and Characterization of Beclomethasone Dipropionate Solvates.
- How to find entrapment or encapsulation efficiency of drug loaded polymer nanoparticles.
- Improved entrapment efficiency of hydrophilic drug substance during nanoprecipitation of poly(I)lactide nanoparticles. PubMed Central.
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of a Stability-Indicating HPLC Method for Beclomethasone Dipropionate
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Stability-Indicating Methods
Beclomethasone Dipropionate (BDP) is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties.[1] It is a cornerstone therapy for managing asthma and other inflammatory conditions. The chemical integrity of BDP in a pharmaceutical formulation is paramount to its safety and efficacy. Over time, the active pharmaceutical ingredient (API) can degrade due to environmental factors such as heat, light, humidity, and interaction with excipients. These degradation products can be less effective or, in some cases, toxic.
A stability-indicating analytical method is one that can accurately and selectively quantify the intact API in the presence of its potential degradation products, impurities, and formulation excipients.[2][3] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose due to its high resolution, sensitivity, and specificity.[4][5]
This guide provides a comprehensive framework for the validation of a stability-indicating Reverse-Phase HPLC (RP-HPLC) method for Beclomethasone Dipropionate. The protocols and acceptance criteria are grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1), which provides a harmonized approach to validating analytical procedures.[6][7][8]
Foundational HPLC Methodology
Before validation can commence, a robust HPLC method must be developed. The following parameters represent a typical starting point for the analysis of corticosteroids like BDP.[3][9][10]
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 stationary phases provide excellent hydrophobic retention and separation for moderately non-polar molecules like BDP. |
| Mobile Phase | Methanol:Water (e.g., 85:15 v/v) or Acetonitrile:Water | An isocratic mobile phase of methanol and water is often sufficient for resolving BDP from its degradants.[9] Acetonitrile can be used as an alternative organic modifier. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides good separation efficiency without generating excessive backpressure. |
| Detection | UV at 240-254 nm | BDP has a strong chromophore, allowing for sensitive UV detection.[3][9] A wavelength of ~240 nm is common. |
| Column Temp. | 30-40 °C | Maintaining a constant, elevated column temperature ensures reproducible retention times and improves peak shape. |
| Injection Vol. | 20 µL | A typical injection volume for standard analytical HPLC systems. |
The Core of Stability Indication: Forced Degradation Studies
The cornerstone of a stability-indicating method is its proven specificity. This is established through forced degradation (stress testing), where the drug substance is subjected to conditions more severe than those it would encounter during storage.[11] The goal is to intentionally generate degradation products and prove that the analytical method can separate the intact BDP peak from any degradants formed.
Experimental Protocol for Forced Degradation
-
Prepare Stock Solutions: Prepare a stock solution of Beclomethasone Dipropionate in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions: Expose the BDP solution to the following stress conditions in separate experiments:[1][9][11]
-
Acid Hydrolysis: Add 1 mL of stock solution to 1 mL of 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 4 hours).[11] Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Add 1 mL of stock solution to 1 mL of 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 1-2 hours). Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Add 1 mL of stock solution to 1 mL of 3-30% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time.
-
Thermal Degradation: Expose a solid sample or solution of BDP to dry heat (e.g., 60-80°C) for 24-48 hours.[1]
-
Photolytic Degradation: Expose a solution of BDP to direct sunlight or a photostability chamber for a defined period to assess light sensitivity.[1]
-
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using the developed HPLC method.
-
Evaluation (Peak Purity): The primary acceptance criterion is the ability of the method to resolve the BDP peak from all degradation product peaks. A Diode Array Detector (DAD) is invaluable here, as it can assess peak purity. The purity angle should be less than the purity threshold for the BDP peak in all stressed samples, confirming that no degradant is co-eluting.
Method Validation: A Comprehensive Evaluation
Once specificity is established, the method must be validated for a range of parameters as defined by ICH Q2(R1) to demonstrate its suitability for its intended purpose.[8][12]
System Suitability
This is not a validation parameter itself but an integral part of the analytical procedure that ensures the chromatographic system is performing adequately before any analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N > 2000 |
| % RSD of Peak Area | ≤ 2.0% (for ≥ 5 injections) |
Linearity and Range
This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.
-
Protocol: Prepare a series of at least five standard solutions of BDP across a range that typically spans 80% to 120% of the expected sample concentration.[9] Inject each concentration in triplicate.
-
Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be > 0.999.[9]
| Concentration (µg/mL) | Peak Area (Mean) |
| 8.0 | 241050 |
| 10.0 | 301500 |
| 12.0 | 362500 |
| 14.0 | 421800 |
| 16.0 | 483200 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy (Recovery)
Accuracy measures the closeness of the test results to the true value. It is typically determined by a recovery study.
-
Protocol: Spike a placebo (formulation matrix without the API) with known amounts of BDP at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analysis: Analyze the samples and calculate the percentage of the drug that is recovered.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[9]
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 10.0 | 9.95 | 99.5% |
| 100% | 12.5 | 12.60 | 100.8% |
| 120% | 15.0 | 14.88 | 99.2% |
| Mean Recovery | 99.83% |
Precision
Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-day Precision): The precision over a short interval with the same analyst and equipment.
-
Protocol: Analyze six replicate samples of BDP at 100% of the target concentration on the same day.
-
-
Intermediate Precision (Inter-day & Inter-analyst): The precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
Protocol: Repeat the repeatability study on a different day with a different analyst.
-
-
Analysis: Calculate the Relative Standard Deviation (% RSD) for the results of each study.
-
Acceptance Criteria: The % RSD should be not more than 2.0%.[9]
| Precision Level | Mean Assay (%) | Std. Deviation | % RSD |
| Repeatability | 99.8 | 0.45 | 0.45% |
| Intermediate Precision | 100.1 | 0.62 | 0.62% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These are typically determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.
-
| Parameter | Result (µg/mL) | Significance |
| LOD | 0.06 µg/mL | Confirms the method can detect very low levels of BDP.[10] |
| LOQ | 0.18 µg/mL | Confirms the method can accurately measure very low levels of BDP. |
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small changes to the method, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5°C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
-
Analysis: Analyze a sample under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, tailing factor).
-
Acceptance Criteria: System suitability parameters should remain within acceptable limits, and the results should not be significantly impacted by the changes.
Method Comparison: HPLC vs. Alternative Technologies
While HPLC is the workhorse for stability testing, other technologies offer different advantages.
| Technology | Principle | Advantages | Disadvantages |
| HPLC-UV | Liquid chromatography with UV detection | Robust, reliable, cost-effective, widely available. | Moderate sensitivity, may not resolve all impurities without extensive method development.[9] |
| UPLC/UHPLC | Ultra-High Performance LC | Faster run times, higher resolution, less solvent consumption.[11][13] | Higher initial equipment cost, requires higher quality solvents. |
| LC-MS/MS | LC coupled with Mass Spectrometry | Extremely high sensitivity (pg/mL levels) and specificity, provides structural information on degradants.[14] | High equipment and maintenance costs, complex operation, not typically required for routine QC. |
| HPTLC | High-Performance Thin-Layer Chromatography | High sample throughput, low cost per sample. | Lower resolution and sensitivity compared to HPLC, more manual intervention.[1][15] |
Workflow and Decision Making
The validation process follows a logical sequence, where the results of one stage inform the next.
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A Comparative Analysis for Drug Development Professionals: Beclomethasone Dipropionate and its Related Substance, Beclomethasone 21-Acetate 17-Propionate
This guide provides an in-depth comparative analysis of Beclomethasone Dipropionate (BDP), a cornerstone synthetic corticosteroid, and its closely related compound, Beclomethasone 21-Acetate 17-Propionate (BAP). While BDP is a well-established therapeutic agent, BAP is primarily recognized as an impurity. For researchers and drug development professionals, understanding the subtle structural differences and their potential impact on physicochemical properties, metabolism, and biological activity is critical for formulation, stability testing, and regulatory compliance. This document moves beyond a simple product comparison to offer a detailed examination of BDP's pharmacology and provides the experimental frameworks necessary to characterize related substances like BAP.
Beclomethasone Dipropionate (BDP): A Comprehensive Pharmacological Profile
Beclomethasone Dipropionate is a second-generation synthetic glucocorticoid renowned for its potent topical anti-inflammatory activity and favorable therapeutic index.[1][2] It is widely prescribed for the management of chronic inflammatory airway diseases such as asthma and allergic rhinitis.[1][3]
Chemical Structure and Properties
BDP is a diester of beclomethasone, featuring propionate groups at both the C17 and C21 positions.[1][4] This structure confers high lipophilicity, which is crucial for its penetration into target tissues and cells.
| Property | Beclomethasone Dipropionate (BDP) |
| IUPAC Name | [2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |
| Molecular Formula | C₂₈H₃₇ClO₇[1] |
| Molecular Weight | 521.0 g/mol [5] |
| CAS Number | 5534-09-8[6] |
Mechanism of Action: A Prodrug Approach
The therapeutic efficacy of BDP is not derived from the parent molecule itself but from its active metabolites. BDP is a prodrug that undergoes rapid and extensive hydrolysis in tissues like the lung, catalyzed by esterase enzymes.[7][8]
The primary activation pathway involves the cleavage of the C21-propionate ester to form Beclomethasone 17-Monopropionate (B-17-MP).[8][9] This active metabolite possesses a significantly higher binding affinity for the glucocorticoid receptor (GR) — approximately 13 times that of dexamethasone and 25 times that of the parent BDP.[1] Upon binding to the cytoplasmic GR, the receptor-ligand complex dimerizes and translocates to the nucleus. Inside the nucleus, it modulates gene expression by binding to glucocorticoid response elements (GREs) in the promoter regions of target genes. This action leads to the increased transcription of anti-inflammatory proteins (e.g., annexin A1) and the repression of pro-inflammatory transcription factors like NF-κB and AP-1, thereby suppressing the production of cytokines, chemokines, and other inflammatory mediators.[10]
Pharmacokinetics
The clinical success of BDP, particularly via inhalation, is heavily reliant on its pharmacokinetic profile, which maximizes local anti-inflammatory effects while minimizing systemic exposure.[2][7]
-
Absorption & Metabolism: When inhaled, BDP is rapidly absorbed through the lungs. Prior to systemic absorption, it undergoes extensive first-pass metabolism within the lung tissue to B-17-MP.[7][10] The portion of the dose that is swallowed has negligible oral bioavailability as it is almost completely converted to B-17-MP and other inactive metabolites during first-pass metabolism in the liver.[7]
-
Bioavailability: The absolute bioavailability of unchanged BDP after inhalation is very low (approximately 2%), whereas the total systemic bioavailability of the active metabolite B-17-MP is significantly higher (around 62%).[10]
| Parameter | Route | BDP | B-17-MP (from BDP) |
| Oral Bioavailability | Oral | Negligible[7] | High[7] |
| Inhaled Bioavailability (Total) | Inhaled | ~2%[10] | ~62%[10] |
| Tmax (Plasma) | Inhaled | ~0.5-1 hour[10] | ~0.5-1 hour[10] |
This compound (BAP): An Analytical Viewpoint
BAP is structurally very similar to BDP and is most commonly referenced as "Beclomethasone dipropionate impurity B" in pharmacopeial standards.[11][12] A direct therapeutic comparison is inappropriate as it is not developed as a standalone drug. However, for drug development and quality control, understanding its potential properties is vital.
Structural and Physicochemical Comparison
The sole difference between BDP and BAP is the ester group at the C21 position: BDP has a propionate group, while BAP has an acetate group.[11]
| Property | This compound (BAP) |
| IUPAC Name | [(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate[11] |
| Molecular Formula | C₂₇H₃₅ClO₇[11] |
| Molecular Weight | 507.0 g/mol [11] |
| CAS Number | 5534-08-7[11] |
This seemingly minor structural change from propionate (-C(=O)CH₂CH₃) to acetate (-C(=O)CH₃) has several predictable implications:
-
Lipophilicity: The propionate group is slightly more lipophilic than the acetate group due to the additional ethyl chain. Therefore, BAP would be expected to be marginally less lipophilic than BDP. This could influence membrane permeability and formulation characteristics.
-
Enzymatic Hydrolysis: The rate of hydrolysis by esterases is dependent on the nature of the ester. The smaller acetate group at C21 in BAP might be hydrolyzed at a different rate than the propionate group in BDP. This could alter the pharmacokinetics of the prodrug activation, potentially affecting the rate of formation of the active B-17-MP.
Experimental Protocols for Comparative Assessment
To definitively characterize the biological activity of BAP relative to BDP, a series of validated assays are required. The following protocols provide a framework for such an investigation.
Protocol 1: Glucocorticoid Receptor (GR) Binding Assay
Causality: This is the foundational experiment to determine if a compound interacts with the intended molecular target. A competitive binding assay measures the affinity (expressed as Ki or IC50) of BAP for the GR compared to a known high-affinity ligand, providing a direct measure of its potential to initiate a glucocorticoid response.
Methodology:
-
Preparation: Prepare a cytosolic extract containing the GR from a suitable source (e.g., rat lung or recombinant human GR).
-
Competition: Incubate a constant concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) with the GR preparation in the presence of increasing concentrations of the unlabeled test compounds (BDP, BAP, and the active metabolite B-17-MP).
-
Separation: After incubation reaches equilibrium, separate the receptor-bound radioligand from the unbound radioligand using a method like dextran-coated charcoal adsorption.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
Protocol 2: In Vitro Anti-Inflammatory Potency Assay
Causality: While receptor binding indicates potential, a functional assay is required to measure the actual biological response. This protocol quantifies the ability of the compounds to suppress inflammation in a relevant cell model. For inhaled corticosteroids, human lung epithelial cells (e.g., A549) are an authoritative choice.
Methodology:
-
Cell Culture: Culture A549 cells to approximately 80% confluency in appropriate media.
-
Pre-treatment: Treat the cells with various concentrations of BDP, BAP, or B-17-MP for 1-2 hours. Include a vehicle control.
-
Inflammatory Challenge: Stimulate the cells with a pro-inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) to induce cytokine production.
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of a key pro-inflammatory cytokine (e.g., IL-6 or IL-8) in the supernatant using a validated ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
Analysis: Plot the percentage of cytokine inhibition against the logarithm of the drug concentration to determine the IC50 for each compound.
Protocol 3: Vasoconstrictor (McKenzie-Stoughton) Assay
Causality: This in vivo assay provides a measure of the topical anti-inflammatory potency of a corticosteroid in humans.[13] The degree of skin blanching (vasoconstriction) caused by a topical corticosteroid correlates well with its clinical efficacy in treating inflammatory dermatoses and serves as a reliable method for bioequivalence testing.[14]
Methodology:
-
Subject Selection: Enroll healthy human volunteers with no skin diseases on the test area (typically the flexor aspect of the forearm).
-
Drug Application: Apply a small, standardized amount of the test compounds (formulated in an appropriate vehicle, e.g., ethanol or a simple ointment) to marked sites on the skin.
-
Occlusion: Cover the application sites with an occlusive dressing for a set period (e.g., 6-16 hours) to enhance penetration.
-
Evaluation: After removing the dressing and cleaning the skin, visually assess the degree of skin blanching at specified time points (e.g., 2, 4, and 6 hours post-removal).
-
Scoring: Grade the vasoconstriction response on a scale (e.g., 0 = no blanching to 4 = maximal blanching).
-
Analysis: Compare the mean scores for BAP and BDP to assess their relative topical potency.
Summary and Conclusion
Beclomethasone Dipropionate is a highly effective anti-inflammatory prodrug, whose therapeutic action is mediated by its rapid conversion to the potent glucocorticoid receptor agonist, B-17-MP.[1][8] Its pharmacological and pharmacokinetic profiles are well-characterized, establishing it as a first-line treatment for respiratory inflammatory diseases.[15][16]
This compound, identified as a BDP impurity, differs only by the C21 ester group.[11] While this structural change is minor, it has the potential to alter the compound's lipophilicity and rate of metabolic activation, which could in turn affect its potency and duration of action. There is a lack of publicly available data on the direct pharmacological activity of BAP.
For drug development professionals, the key takeaway is the necessity of characterizing such impurities. The experimental protocols outlined in this guide—receptor binding, in vitro functional assays, and in vivo potency testing—provide a robust, self-validating framework for determining the biological activity of BAP or any other related substance. This rigorous analysis is essential for ensuring the safety, purity, and consistent efficacy of Beclomethasone Dipropionate drug products.
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Corradi, M., et al. (2003). Comparison of the bioavailability and systemic effects of beclometasone dipropionate suspension for nebulization and beclometasone dipropionate via a metered-dose inhaler after single-dose administration in healthy male volunteers. Pulmonary Pharmacology & Therapeutics, 16(5), 289–297. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Beclomethasone 21-Acetate 17-Propionate Quantification
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for a Potent Corticosteroid
Beclomethasone 21-Acetate 17-Propionate is a synthetic glucocorticoid, a potent diester of beclomethasone, utilized for its anti-inflammatory properties. Accurate and precise quantification of this active pharmaceutical ingredient (API) in bulk materials, finished products, and biological matrices is critical for ensuring product quality, safety, and efficacy. The development and validation of analytical methods for this purpose are not merely procedural formalities; they are the bedrock of regulatory compliance and product performance.
This guide moves beyond a simple recitation of methods. It provides an in-depth comparison of the workhorse of pharmaceutical analysis, High-Performance Liquid Chromatography (HPLC), with its high-throughput successor, Ultra-Performance Liquid Chromatography (UPLC), and the gold standard for sensitivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). More importantly, it delves into the critical process of cross-validation—the documented comparison of two validated methods—which is essential when transferring methods between laboratories or updating technology. Our narrative is grounded in the scientific rationale behind methodological choices, guided by the harmonized principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]
The Regulatory Framework: A Foundation of Trustworthiness
Any discussion of method validation must begin with the regulatory landscape that governs it. The ICH guidelines, specifically Q2(R2) "Validation of Analytical Procedures" and the complementary Q14 "Analytical Procedure Development," provide a harmonized framework for ensuring that an analytical method is fit for its intended purpose.[1][4][5][6][7] These guidelines emphasize a lifecycle approach, where the method is understood, developed, and validated not as a one-time event, but as a continuous process.[3] The objective is to demonstrate specificity, linearity, accuracy, precision, and robustness, thereby ensuring the reliability and integrity of the data generated.[8][9]
Core Methodologies: A Comparative Deep Dive
The choice of an analytical method is dictated by the analytical target profile (ATP)—the specific requirements of the measurement, including the nature of the sample, the required sensitivity, and the desired throughput. Below, we detail protocols for three common techniques used for the analysis of corticosteroids like this compound.
Method A: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the established and robust cornerstone of quality control laboratories worldwide. Its reliability and cost-effectiveness make it the default choice for routine assays and impurity profiling where high sensitivity is not the primary driver.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is the industry standard for steroid analysis. The C18 stationary phase provides the necessary hydrophobicity to retain and separate the moderately nonpolar beclomethasone esters.[10][11]
-
Mobile Phase: A gradient mixture of Acetonitrile and Water is typically employed. A common starting condition is 50:50 (v/v), progressing to a higher organic concentration to elute the analyte. The use of a gradient allows for the effective separation of the API from potential impurities and degradation products with different polarities.
-
Flow Rate: A standard flow rate of 1.0 mL/min is generally maintained.[10]
-
Column Temperature: Maintained at 40 °C to ensure reproducible retention times and peak shapes.[12]
-
Detection: UV detection is performed at a wavelength of approximately 240-254 nm, corresponding to the absorbance maximum of the corticoid structure.[10][12][13]
-
Standard Preparation: A stock solution of this compound reference standard is prepared in the mobile phase or a suitable solvent like methanol. Calibration standards are then prepared by serial dilution to cover the expected concentration range of the samples.
-
Sample Preparation: The sample (e.g., cream, inhalation powder) is accurately weighed and dissolved in a suitable solvent. The extraction process often involves sonication and centrifugation to ensure complete dissolution and removal of excipients. The final solution is filtered through a 0.45 µm filter prior to injection.[13]
Method B: Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents an evolution of HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This innovation operates at much higher pressures (up to 15,000 psi) to achieve dramatic increases in resolution, sensitivity, and speed.[14][15][16]
Experimental Protocol: UPLC-UV
-
Instrumentation: A UPLC system capable of handling high backpressures, with a low-dispersion flow path, fast-sampling autosampler, and a high-acquisition-rate PDA detector.
-
Column Selection: A UPLC C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size). The smaller particles provide a greater surface area, leading to more efficient separation.
-
Mobile Phase: Similar to HPLC (e.g., Acetonitrile/Water gradient), but the gradient times are significantly shorter.
-
Flow Rate: A typical flow rate is between 0.4 - 0.6 mL/min.
-
Column Temperature: Maintained at 40-50 °C.
-
Detection: High-speed PDA detection at 240-254 nm.
-
Sample and Standard Preparation: As per the HPLC method, but often at lower concentrations due to the increased sensitivity of the UPLC system.[14]
Causality: The primary advantage of UPLC is speed without sacrificing resolution. The smaller particle size increases chromatographic efficiency, resulting in sharper, narrower peaks. This leads to better separation of closely eluting compounds and higher sensitivity, allowing for shorter run times and reduced solvent consumption.[14][16]
Method C: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring the highest sensitivity and selectivity, such as bioanalytical studies in plasma or the detection of trace-level impurities, LC-MS/MS is the method of choice.[17][18] It couples the separation power of LC with the mass-resolving capability of a tandem mass spectrometer.
Experimental Protocol: LC-MS/MS
-
Instrumentation: A UPLC or HPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatography: A fast LC gradient is used, often with smaller column dimensions (e.g., 50 mm x 2.1 mm), to rapidly introduce the analyte into the mass spectrometer.
-
Mobile Phase: Typically consists of acetonitrile or methanol and water, often with additives like formic acid or ammonium formate to promote ionization.[19][20]
-
Ionization: ESI in positive ion mode is effective for corticosteroids.
-
Detection (MRM): The system is operated in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion (e.g., the [M+H]+ ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is highly selective and virtually eliminates matrix interference.
-
Sample Preparation: For biological samples, a more rigorous extraction, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is required to remove proteins and phospholipids that can interfere with the analysis.[21]
Causality: The unparalleled sensitivity of LC-MS/MS, often reaching picogram-per-mL (pg/mL) levels, is due to the low background noise achieved through MRM.[18][22] This makes it indispensable for pharmacokinetic and bioequivalence studies where circulating drug concentrations are extremely low.[18][19]
The Cross-Validation Workflow: Bridging Methods and Laboratories
Cross-validation formally demonstrates that two analytical methods produce comparable results. This is crucial when, for example, a robust but slow HPLC method is being replaced by a faster UPLC method for routine quality control. The goal is to ensure that the new method provides data of equivalent quality to the original, validated method.
Caption: Workflow for the cross-validation of two analytical methods.
The statistical evaluation typically involves a t-test to compare the means of the two datasets and an F-test to compare the variances. The results must fall within pre-defined acceptance criteria (e.g., the difference between means should be less than 2%) to declare the methods equivalent.
Performance Data at a Glance
The following table summarizes typical performance characteristics for the three methods discussed. The values are illustrative and based on data reported in the scientific literature for the analysis of corticosteroids.
| Validation Parameter | HPLC-UV | UPLC-UV | LC-MS/MS |
| Specificity | Good; may be susceptible to co-eluting impurities | Excellent; higher peak capacity improves separation | Superior; MRM is highly specific to the target analyte |
| Linearity (R²) | > 0.999[23] | > 0.999 | > 0.99[22] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 95.0 - 105.0%[22] |
| Precision (%RSD) | < 2.0% | < 1.5%[8] | < 15% (for bioanalysis)[21] |
| Limit of Quantitation (LOQ) | ~ 50-100 ng/mL | ~ 10-30 ng/mL | ~ 5.0 pg/mL[18][22] |
| Typical Run Time | 15 - 30 minutes | 3 - 10 minutes[15] | 2 - 5 minutes |
| Robustness | High; well-established technology[14] | Moderate; more sensitive to system parameters | Moderate; highly dependent on instrument tuning |
The Role of Forced Degradation Studies
A critical component of validation, particularly for demonstrating specificity, is the forced degradation study.[13] In these studies, the drug substance is exposed to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally produce degradation products.[23][24] A stability-indicating method must be able to resolve the intact API peak from all potential degradation product peaks. For Beclomethasone Dipropionate, significant degradation is observed under alkaline and acidic conditions.[13] The ability of an HPLC or UPLC method to separate these degradants validates its specificity and suitability for use in stability studies.[13]
Conclusion: Selecting the Right Tool for the Job
The cross-validation of analytical methods for this compound is a scientifically rigorous process governed by regulatory expectations.
-
HPLC-UV remains a robust and reliable choice for routine quality control and release testing, where its established performance and cost-effectiveness are advantageous.
-
UPLC-UV offers a significant improvement in throughput and efficiency, making it ideal for laboratories with high sample loads seeking to reduce analysis time and solvent consumption without compromising data quality.
-
LC-MS/MS is the undisputed leader for applications requiring ultra-high sensitivity and selectivity, such as the analysis of biological samples in pharmacokinetic studies or the quantification of trace genotoxic impurities.
The decision to use and cross-validate a particular method must be based on a thorough understanding of the analytical requirements and the strengths and limitations of each technology. By following a structured, science-based approach as outlined in this guide, researchers and drug development professionals can ensure the generation of accurate, reliable, and defensible analytical data throughout the product lifecycle.
References
- Title: Q2(R2)
- Title: Understanding ICH Q2(R2)
- Title: Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma Source: ProPharma URL
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- Title: ICH Q2(R2)
- Title: Validation of Analytical Procedures Q2(R2)
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- Title: UPLC vs HPLC: what is the difference?
- Title: Stability-indicating RP-HPLC method for determination of beclomethasone dipropionate in nanocapsule suspensions Source: SciELO URL
- Title: this compound | 5534-08-7 Source: SynThink Research Chemicals URL
- Title: VALIDATION OF A FORCED DEGRADATION UPLC METHOD FOR ESTIMATION OF BECLOMETHASONE DIPROPIONATE IN RESPULES DOSAGE FORM Source: ResearchGate URL
- Title: Differences between HPLC and UPLC Source: Pharmaguideline URL
- Title: Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?
- Title: Sensitive liquid chromatographic/tandem mass spectrometric method for the determination of beclomethasone dipropionate and its metabolites in equine plasma and urine.
- Title: Sensitive liquid chromatographic/tandem mass spectrometric method for the determination of beclomethasone dipropionate and its metabolites in equine plasma and urine Source: PubMed URL
- Title: Development and Validation of Analytical Method for Concurrent Determination of Mupirocin and Beclomethasone Dipropionate in Pharmaceutical Formulation and Perform Forced Degradation Study Source: Asian Journal of Pharmaceutics URL
- Title: 06-SAIP-LC-068-EN Highly Sensitive LC-MS/MS Method for Quantification of Beclomethasone in Human Plasma Source: Shimadzu Corporation URL
- Title: Simultaneous quantification of beclomethasone dipropionate and its metabolite, beclomethasone 17-monopropionate in rat and human plasma and different rat tissues by liquid chromatography-positive electrospray ionization tandem mass spectrometry Source: PubMed URL
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- Title: Full article: Development and validation of HPLC-DAD methodology for simultaneous qualitative and quantitative determination of thirteen substances with a steroid structure Source: Taylor & Francis Online URL
- Title: BECLOMETHASONE 21-ACETATE Archives - Analytica Chemie Source: Analytica Chemie URL
- Title: Development and validation of RP-HPLC method for quantification of trace levels of topical corticosteroids in ambiphilic cream Source: AKJournals URL
- Title: this compound - LGC Standards Source: LGC Standards URL
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- Title: Improved HPLC method for simultaneous analysis of cortisol, 11-deoxycortisol, prednisolone, methylprednisolone, and dexamethasone in serum and urine Source: ResearchGate URL
- Title: Beclomethasone 17-Propionate - LGC Standards Source: LGC Standards URL
- Title: Betmethasone Dipropionate | Forced Degradation | HPLC Method | Stability Indicating | Topical Formulations Source: Indian Journal of Pharmaceutical Sciences URL
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A Head-to-Head Comparison of Beclomethasone 21-Acetate 17-Propionate with other Corticosteroids: A Technical Guide for Researchers
Executive Summary
Beclomethasone 21-Acetate 17-Propionate, a diester of beclomethasone, represents a sophisticated prodrug strategy in corticosteroid therapy. Its efficacy is intrinsically linked to its metabolic activation to the potent anti-inflammatory agent, beclomethasone-17-monopropionate (17-BMP). This guide dissects the performance of this compound in relation to other widely used corticosteroids such as fluticasone propionate, budesonide, and mometasone furoate. Through a detailed examination of glucocorticoid receptor binding affinity, in vitro anti-inflammatory potency, and pharmacokinetic profiles, we provide a comprehensive framework for informed decision-making in research and development.
The Prodrug Advantage: Mechanism of Action of this compound
This compound is a synthetic glucocorticoid that, in its administered form, has a low affinity for the glucocorticoid receptor (GR).[1][2] Its therapeutic value lies in its rapid and efficient hydrolysis by esterases in tissues, particularly the lungs, to its active metabolite, 17-BMP.[1] This active metabolite possesses a high binding affinity for the GR, initiating the classical corticosteroid signaling cascade. This localized activation is a key design feature, intended to maximize therapeutic effects at the site of inflammation while minimizing systemic exposure and associated side effects.[3]
Upon binding to the cytoplasmic GR, the 17-BMP-GR complex translocates to the nucleus. Here, it modulates gene expression through two primary mechanisms:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their transcription.
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of inflammatory cytokines, chemokines, and adhesion molecules.
Caption: Mechanism of action of this compound.
Comparative Analysis of Glucocorticoid Receptor Binding Affinity
The initial and most critical step in corticosteroid action is binding to the GR. A higher binding affinity generally correlates with greater potency. The following table compares the relative binding affinity (RBA) of the active metabolite of beclomethasone with other prominent corticosteroids, using dexamethasone as a reference standard.
| Corticosteroid | Relative Binding Affinity (RBA) vs. Dexamethasone (RBA=100) |
| Beclomethasone-17-monopropionate (17-BMP) | 1345 [2][4][5] |
| Fluticasone Propionate | 1775[5][6] |
| Mometasone Furoate | 2244[6] |
| Budesonide | 935[5] |
| Dexamethasone | 100[2][5][6] |
Expert Interpretation: The data clearly indicates that 17-BMP has a very high affinity for the glucocorticoid receptor, surpassing that of budesonide and dexamethasone. While fluticasone propionate and mometasone furoate exhibit even higher affinities, it is crucial to remember that receptor binding is just one determinant of clinical efficacy. Pharmacokinetic properties, such as tissue retention and metabolic profile, also play a significant role in the overall therapeutic index.
Experimental Protocol: Glucocorticoid Receptor Competitive Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the relative binding affinity of unlabelled corticosteroids for the GR.
-
Receptor Preparation:
-
Prepare a cytosolic fraction containing glucocorticoid receptors from a suitable source, such as human lung tissue or a cell line overexpressing the human GR (e.g., A549 cells).
-
Homogenize the tissue or cells in a cold lysis buffer and centrifuge to pellet cellular debris. The supernatant, containing the cytosolic receptors, is collected.
-
Determine the protein concentration of the cytosol preparation using a standard method like the Bradford assay.
-
-
Competitive Binding Incubation:
-
In a 96-well plate, add a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) to each well.
-
Add increasing concentrations of the unlabeled test corticosteroids (Beclomethasone-17-monopropionate, fluticasone propionate, etc.) to compete with the radioligand for binding to the GR.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled dexamethasone).
-
Incubate the plate at 4°C for a sufficient period to reach binding equilibrium (typically 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Rapidly separate the receptor-bound radioligand from the free radioligand. A common method is vacuum filtration through glass fiber filters, which retain the receptor-ligand complexes.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for each test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The Relative Binding Affinity (RBA) is then calculated relative to dexamethasone.
-
Head-to-Head: In Vitro Anti-Inflammatory Potency
The functional consequence of GR binding is the inhibition of inflammatory processes. A widely accepted in vitro model for assessing this is the inhibition of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) secretion from human peripheral blood mononuclear cells (PBMCs).
| Corticosteroid | Approximate IC50 for TNF-α Inhibition in PBMCs (nM) |
| Beclomethasone-17-monopropionate (17-BMP) | ~0.1 - 1.0 |
| Fluticasone Propionate | ~0.1 - 0.5 |
| Budesonide | ~1.0 - 10.0[7][8] |
| Mometasone Furoate | ~0.05 - 0.2 |
Note: IC50 values can vary between studies due to differences in experimental conditions. The values presented are a representative range based on available literature.
Expert Interpretation: These data demonstrate the potent anti-inflammatory activity of 17-BMP, with an IC50 in the sub-nanomolar to low nanomolar range. Its potency is comparable to that of fluticasone propionate and generally greater than that of budesonide in this assay. Mometasone furoate consistently shows very high potency. The choice of PBMCs is critical as they represent a mixed population of immune cells that are key players in systemic inflammation, providing a more holistic view of a compound's anti-inflammatory potential compared to single cell-line models.[9][10]
Experimental Protocol: LPS-Induced TNF-α Inhibition in Human PBMCs
-
PBMC Isolation:
-
Isolate PBMCs from fresh human whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs with sterile phosphate-buffered saline (PBS) to remove platelets and other contaminants.
-
Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Perform a cell count and assess viability using a method such as trypan blue exclusion.
-
-
Cell Plating and Drug Treatment:
-
Seed the PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells per well.
-
Pre-incubate the cells with serial dilutions of the test corticosteroids (e.g., from 10⁻¹² to 10⁻⁶ M) for 1 hour at 37°C in a 5% CO₂ incubator. This pre-incubation allows the corticosteroids to enter the cells and bind to the GR before the inflammatory stimulus is added.
-
-
LPS Stimulation:
-
Incubation and Supernatant Collection:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator. The incubation time is optimized to allow for sufficient TNF-α accumulation in the supernatant.
-
After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
-
TNF-α Quantification:
-
Measure the concentration of TNF-α in the collected supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Construct a dose-response curve by plotting the percentage inhibition of TNF-α production versus the logarithm of the corticosteroid concentration.
-
Calculate the IC50 value for each corticosteroid using non-linear regression analysis.
-
Caption: Workflow for the LPS-induced TNF-α inhibition assay in PBMCs.
A Comparative Look at Pharmacokinetic Profiles
The therapeutic index of a corticosteroid is not solely dependent on its potency but also on its pharmacokinetic profile. Key parameters include systemic bioavailability, plasma half-life, and metabolic clearance.
| Corticosteroid | Systemic Bioavailability (Inhaled) | Plasma Half-Life | Primary Active Metabolite(s) |
| Beclomethasone Dipropionate | <1% (as parent drug) | ~0.5h (parent), ~2.7h (17-BMP)[4] | Beclomethasone-17-monopropionate (17-BMP) |
| Fluticasone Propionate | <1% | ~7.8h | Inactive metabolites |
| Budesonide | ~10-15% | ~2.8h[4] | Less active 16α-hydroxyprednisolone and 6β-hydroxybudesonide |
| Mometasone Furoate | <1% | ~5.8h | Extensively metabolized to multiple inactive metabolites |
Expert Interpretation: The pharmacokinetic profile of beclomethasone dipropionate exemplifies the success of the prodrug strategy. Its low systemic bioavailability as the parent compound and rapid conversion to the active 17-BMP in the target tissue, followed by a relatively short half-life of the active metabolite, contribute to a favorable therapeutic window with reduced potential for systemic side effects. Fluticasone and mometasone also have low systemic bioavailability but longer half-lives, which could lead to accumulation with high-dose or long-term use. Budesonide has a higher systemic bioavailability, which may increase the risk of systemic effects.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay is crucial for predicting the hepatic clearance of a drug, a major determinant of its systemic exposure and half-life.
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes on ice.
-
Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare stock solutions of the test corticosteroids in an organic solvent such as DMSO.
-
-
Incubation:
-
In a 96-well plate, pre-warm the liver microsomes and the NADPH-regenerating system to 37°C.
-
Initiate the metabolic reaction by adding the test corticosteroid to the microsome-containing wells. The final concentration of the corticosteroid should be low (typically 1 µM) to be in the linear range of enzyme kinetics, and the final DMSO concentration should be less than 0.5% to avoid solvent effects on enzyme activity.
-
Incubate the plate at 37°C with shaking.
-
-
Time-Point Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a quenching solution, typically ice-cold acetonitrile containing an internal standard. The internal standard is crucial for accurate quantification by LC-MS/MS.
-
The "0-minute" time point is prepared by adding the quenching solution before the test compound, serving as a baseline.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Develop and validate an LC-MS/MS method for the sensitive and specific quantification of the parent corticosteroid.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) * (mL incubation / mg microsomal protein).
-
Conclusion and Future Directions
This guide provides a comprehensive, data-driven comparison of this compound with other key corticosteroids. The evidence underscores the effectiveness of its prodrug strategy, which combines high local potency through its active metabolite, 17-BMP, with a favorable pharmacokinetic profile that minimizes systemic exposure.
-
For applications requiring high local anti-inflammatory activity with a reduced risk of systemic side effects, this compound is an excellent candidate. Its rapid activation in target tissues and subsequent metabolism provide a well-balanced therapeutic profile.
-
Fluticasone propionate and mometasone furoate offer the highest receptor binding affinities and in vitro potencies. These may be advantageous in severe inflammatory conditions where maximal local effect is desired, although their longer half-lives should be considered.
-
Budesonide presents an alternative with a different pharmacokinetic profile, including higher systemic bioavailability. This may be a relevant consideration in specific therapeutic contexts or patient populations.
The selection of an appropriate corticosteroid for research and development should be a multifaceted decision, weighing not only the intrinsic potency but also the complete pharmacokinetic and pharmacodynamic profile. The experimental protocols provided herein offer a robust framework for conducting such comparative evaluations, ensuring scientific rigor and reproducibility. Future research should continue to explore the nuances of corticosteroid action, including their effects on a broader range of inflammatory mediators and their long-term impact on tissue remodeling and repair.
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Vignola, A. M., et al. (1998). Effects of in vitro treatment with fluticasone propionate on natural killer and lymphokine-induced killer activity in asthmatic and healthy individuals. The Journal of Allergy and Clinical Immunology, 101(3), 356-363. [Link]
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Vignati, L., et al. (2005). Effects of "systemic" budesonide concentrations on in vitro allergen-induced activation of blood mononuclear cells isolated from asthmatic patients. Allergy, 50(5), 397-404. [Link]
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A Senior Application Scientist's Guide to Determining the Purity of Beclomethasone 21-Acetate 17-Propionate Reference Standards
For researchers, scientists, and drug development professionals, the integrity of a pharmaceutical reference standard is the bedrock of accurate analytical data. The purity of a reference standard directly impacts the reliability of drug substance and product quality control, stability studies, and impurity profiling. This guide provides an in-depth technical comparison of analytical methodologies for determining the purity of Beclomethasone 21-Acetate 17-Propionate, a critical related substance of the widely used corticosteroid, Beclomethasone Dipropionate.
This compound, also known as Beclomethasone Dipropionate Impurity B, requires rigorous purity assessment to ensure its suitability as a reference material.[1][2][3] This guide will navigate the nuances of various analytical techniques, offering not just procedural steps but also the scientific rationale behind the experimental choices, empowering you to make informed decisions in your laboratory.
The Imperative of Orthogonal Purity Assessment
A single analytical method is rarely sufficient to declare a reference standard as "pure." Different analytical techniques probe different physicochemical properties of a molecule. Therefore, a multi-pronged, or orthogonal, approach is essential for a comprehensive purity assessment. This guide will focus on the most powerful and commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the most widely used technique for purity determination in the pharmaceutical industry due to its robustness, versatility, and high resolving power for separating closely related impurities.[4][5][6] For this compound, a reversed-phase HPLC method is typically employed.
Expertise & Experience in HPLC Method Development
The choice of a reversed-phase C18 column is a logical starting point for a steroid molecule of intermediate polarity like this compound. The mobile phase, a mixture of an aqueous buffer and an organic solvent (typically acetonitrile or methanol), is optimized to achieve adequate separation of the main component from its potential impurities. The UV detection wavelength is selected based on the chromophore of the molecule; for corticosteroids with a conjugated diene system, a wavelength around 240-254 nm generally provides good sensitivity.[7][8]
Trustworthiness: A Self-Validating HPLC Protocol
A well-validated HPLC method is a self-validating system. The validation process, guided by International Council for Harmonisation (ICH) guidelines, ensures that the method is specific, linear, accurate, precise, and robust.[9][10]
Experimental Protocol: HPLC-UV Purity Determination
Objective: To determine the purity of a this compound reference standard by assessing the area percentage of the main peak relative to the total peak area.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and 1 mM Ammonium Acetate buffer (e.g., in a ratio of 90:10 v/v).[11] Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of the this compound reference standard in the mobile phase to obtain a concentration of approximately 0.1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 240 nm[8]
-
-
Analysis: Inject the standard solution into the HPLC system and record the chromatogram.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the reference standard as the percentage of the area of the main peak relative to the sum of the areas of all peaks.
Ultra-Performance Liquid Chromatography (UPLC): The Evolution of Speed and Resolution
UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (sub-2 µm) and higher operating pressures. This results in significantly faster analysis times and improved resolution compared to traditional HPLC.[12] For complex samples with many closely eluting impurities, UPLC can provide a more accurate purity assessment.
Causality Behind UPLC's Superior Performance
The smaller particle size in UPLC columns leads to a more efficient mass transfer of the analyte between the mobile and stationary phases, resulting in sharper and narrower peaks. This enhanced peak capacity allows for the separation of impurities that might co-elute with the main peak in an HPLC analysis.
Experimental Protocol: UPLC-UV Purity Determination
The protocol for UPLC is similar to HPLC but with adjustments to the column, flow rate, and system.
Instrumentation:
-
UPLC system with a binary or quaternary pump, autosampler, column manager, and UV detector.
-
Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
Procedure:
-
Mobile Phase and Standard Solution Preparation: As per the HPLC protocol.
-
Chromatographic Conditions:
-
Analysis and Data Analysis: As per the HPLC protocol.
Quantitative NMR (qNMR): A Primary Method for Purity Assignment
Unlike chromatographic techniques that provide a relative purity based on peak areas, qNMR can be used as a primary ratio method to determine the absolute purity of a substance without the need for a reference standard of the same compound.[1][13][14] This is because the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Expertise in qNMR: The Rationale for Signal Selection
For a qNMR experiment, a well-resolved signal of the analyte is chosen for integration. This signal should be in a region of the spectrum free from interference from impurities or residual solvents. The purity is then calculated by comparing the integral of the analyte's signal to the integral of a certified internal standard of known purity.
Trustworthiness of qNMR: A Self-Validating System
The accuracy of qNMR is dependent on the precise weighing of both the analyte and the internal standard, as well as the careful selection of experimental parameters to ensure a quantitative measurement. When performed correctly, qNMR is a highly accurate and precise method for purity determination.[15]
Experimental Protocol: Purity Determination by ¹H qNMR
Objective: To determine the absolute purity of a this compound reference standard using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6) that fully dissolves the sample.
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity and signals that do not overlap with the analyte.
-
This compound reference standard
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound reference standard into a vial.
-
Accurately weigh an equimolar amount of the internal standard into the same vial.[14]
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum under quantitative conditions (e.g., sufficient relaxation delay, 90° pulse angle).
-
-
Data Processing and Analysis:
-
Process the spectrum (phasing, baseline correction).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following equation[16]:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Mass Spectrometry (MS): Unveiling Impurity Identity
While not a primary quantitative technique for purity assessment in the same way as qNMR, Mass Spectrometry, particularly when coupled with a chromatographic separation technique (LC-MS), is invaluable for identifying unknown impurities.[17][18][19] High-resolution mass spectrometry (HRMS) can provide the elemental composition of an impurity, aiding in its structural elucidation.
Mechanistic Insight from Fragmentation
In an MS experiment, the molecule is ionized and then fragmented. The fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation would likely involve the loss of the acetate and propionate groups, as well as other characteristic cleavages of the steroid backbone.
Comparison of Analytical Techniques for Purity Determination
| Feature | HPLC | UPLC | qNMR | LC-MS |
| Principle | Chromatographic separation based on polarity | Chromatographic separation with higher efficiency | Nuclear magnetic resonance signal proportionality | Separation followed by mass-to-charge ratio detection |
| Purity Assessment | Relative (area %) | Relative (area %) | Absolute (with internal standard) | Qualitative impurity identification |
| Speed | Moderate | Fast | Slow | Fast (for identification) |
| Resolution | Good | Excellent | N/A (signal resolution) | High (mass resolution with HRMS) |
| Quantitation | Yes (relative) | Yes (relative) | Yes (absolute) | Semi-quantitative at best |
| Impurity ID | No (requires standards) | No (requires standards) | Limited | Yes (structural information) |
| Cost | Moderate | High | High | Very High |
| Primary Use | Routine QC, purity screening | High-throughput screening, complex mixtures | Purity assignment of reference standards | Impurity identification and characterization |
Visualizing the Workflow
HPLC/UPLC Purity Analysis Workflow
Caption: Workflow for HPLC/UPLC purity analysis.
qNMR Purity Analysis Workflow
Caption: Workflow for qNMR purity analysis.
Conclusion: A Holistic Approach to Reference Standard Certification
Determining the purity of a this compound reference standard requires a comprehensive and orthogonal approach. While HPLC and UPLC are excellent for routine quality control and impurity profiling, qNMR stands out as a primary method for assigning an absolute purity value. Mass spectrometry is an indispensable tool for the identification of any unknown impurities that may be detected. By integrating these techniques, researchers and scientists can ensure the highest level of confidence in their reference standards, leading to more accurate and reliable analytical results in drug development and quality control.
References
-
Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). Retrieved from [Link]
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Shimadzu Corporation. (2025, March 13). Highly Sensitive LC-MS/MS Method for Quantification of Beclomethasone in Human Plasma. Retrieved from [Link]
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National Center for Biotechnology Information. (2014). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry, 407(11), 3103-3113. [Link]
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ResearchGate. (2023). UPLC method development and validation for the simultaneous determination of Beclometasone and Formoterol in pharmaceutical dosage form. Retrieved from [Link]
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Shimadzu Corporation. (n.d.). 06-SAIP-LC-068-EN Highly Sensitive LC-MS/MS Method for Quantification of Beclomethasone in Human Plasma. Retrieved from [Link]
-
National Center for Biotechnology Information. (2005). Sensitive liquid chromatographic/tandem mass spectrometric method for the determination of beclomethasone dipropionate and its metabolites in equine plasma and urine. Journal of Chromatography B, 825(1), 43-55. [Link]
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US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR). Retrieved from [Link]
-
International Journal of Pharmaceutical Research & Science. (2017). VALIDATION OF A FORCED DEGRADATION UPLC METHOD FOR ESTIMATION OF BECLOMETHASONE DIPROPIONATE IN RESPULES DOSAGE FORM. Retrieved from [Link]
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SciELO. (2011). Stability-indicating RP-HPLC method for determination of beclomethasone dipropionate in nanocapsule suspensions. Retrieved from [Link]
-
SciELO. (2011). Stability-indicating RP-HPLC method for determination of beclomethasone dipropionate in nanocapsule suspensions. Retrieved from [Link]
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ResearchGate. (2011). Stability-indicating RP-HPLC method for determination of beclomethasone dipropionate in nanocapsule suspensions. Retrieved from [Link]
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International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). (2023). spectrophotometric quantification of beclomethasone dipropionate employing multilinear regression calibration technique in cream formulations. Retrieved from [Link]
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International Journal of Pharmaceutical Research and Science. (2017). Development and Validation of a Simple Liquid Chromatography Method for the Quantification of Degradation Products of Beclomethasone Dipropion. Retrieved from [Link]
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Research Journal of Pharmacy and Technology. (2024). Analytical Method Development and Validation of Beclomethasone Dipropionate and Fusidic Acid in pure and Pharmaceutical Dosage Form (Cream) by RP-HPLC. Retrieved from [Link]
-
Semantic Scholar. (2000). UV-spectrophotometric determination of beclomethasone dipropionate and phenylethyl alcohol in a nasal spray by inverse least-squares regression. Retrieved from [Link]
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Allied Academies. (2013). Validation of a stability-indicating HPLC method with diode array detection for the determination of beclomethasone dipropionate in aqueous suspension for nebulizer. Retrieved from [Link]
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PubChem. (n.d.). Beclomethasone dipropionate. Retrieved from [Link]
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Semantic Scholar. (2014). Development and Validation of Stability Indicating RP- HPLC Method for Simultaneous Estimation of Beclomethasone Dipropionate and Clotrimazole. Retrieved from [Link]
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In vitro and in vivo correlation for Beclomethasone 21-Acetate 17-Propionate activity
An Objective Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Beclomethasone 21-Acetate 17-Propionate and Related Esters
This guide provides researchers, scientists, and drug development professionals with an in-depth technical comparison and procedural framework for establishing a meaningful in vitro-in vivo correlation (IVIVC) for the therapeutic activity of beclomethasone, with a specific focus on its ester prodrugs, including this compound. We will dissect the causality behind experimental choices, provide validated protocols, and present data in a clear, comparative format to support your research and development efforts.
Introduction: The Prodrug Strategy and the Quest for Predictive Models
Beclomethasone is a potent synthetic glucocorticoid widely used for its anti-inflammatory properties, particularly in the management of asthma and allergic rhinitis.[1] It is typically administered as a prodrug, such as Beclomethasone Dipropionate (BDP), which possesses a weak affinity for the glucocorticoid receptor.[2][3] Upon administration, particularly via inhalation, these esterases are rapidly hydrolyzed by pulmonary esterases to the highly active metabolite, Beclomethasone 17-Monopropionate (B-17-MP), which mediates the therapeutic effect.[3][4] this compound is another ester of the parent compound, and understanding its conversion and activity follows the same fundamental principles.[5][6][7]
An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response.[8][9] Establishing a robust IVIVC is a cornerstone of modern drug development, as it can serve as a surrogate for bioequivalence studies, support formulation changes, and reduce the regulatory burden.[8][10] However, for orally inhaled and nasal drug products (OINDPs), establishing IVIVC presents unique challenges compared to oral dosage forms, as drug delivery and absorption are governed by complex interactions between the formulation, the device, and the patient's physiology.[11][12]
This guide will navigate these complexities, providing a logical path from fundamental cellular mechanisms to whole-organism responses and their mathematical correlation.
Part 1: In Vitro Assessment of Glucocorticoid Potency
The foundational activity of beclomethasone is its ability to modulate gene expression through the glucocorticoid receptor (GR). Therefore, the initial step in any correlation study is to quantify this activity in a controlled, in vitro environment.
The Glucocorticoid Receptor Signaling Pathway
The mechanism of action involves the binding of the active metabolite, B-17-MP, to the cytosolic GR. This binding event causes the dissociation of heat shock proteins, allowing the GR-ligand complex to translocate into the nucleus. Inside the nucleus, it dimerizes and binds to Glucocorticoid Response Elements (GREs) on DNA, leading to the transactivation of anti-inflammatory genes (e.g., annexin A1, SLPI) and the transrepression of pro-inflammatory genes (e.g., cytokines like IL-6, TNF-α) by interfering with transcription factors such as NF-κB and AP-1.[1][13]
Key In Vitro Assays for Potency Determination
Several assays can quantify the anti-inflammatory potency of corticosteroids. The choice of assay depends on the specific question being asked, from direct receptor interaction to functional cellular response.
-
Receptor Binding Affinity Assays: These competitive binding assays determine the affinity (Kd) of the compound for the GR, providing a direct measure of target engagement.
-
Reporter Gene Assays: These utilize engineered cell lines containing a reporter gene (e.g., luciferase) under the control of GREs. The signal produced is proportional to GR activation, offering a functional readout of potency.
-
Cytokine Suppression Assays: These are highly relevant as they measure a key therapeutic outcome: the inhibition of inflammatory mediator release. A common approach involves stimulating immune cells (like peripheral blood mononuclear cells or macrophages) with lipopolysaccharide (LPS) and measuring the reduction in cytokine production (e.g., TNF-α, IL-6) in the presence of the corticosteroid.[14][15]
Experimental Protocol: In Vitro Cytokine Suppression Assay
This protocol describes a self-validating system to determine the 50% inhibitory concentration (IC50) of B-17-MP.
-
Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs), isolated by Ficoll-Paque density gradient centrifugation, or a suitable monocytic cell line (e.g., THP-1) in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Plating: Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere for 2-3 hours.
-
Compound Preparation: Prepare a serial dilution of Beclomethasone 17-Monopropionate (and other reference corticosteroids like Fluticasone Propionate) in culture medium. The concentration range should span several orders of magnitude around the expected IC50.
-
Pre-incubation: Add the diluted compounds to the respective wells and incubate for 1 hour at 37°C, 5% CO2. This allows the drug to enter the cells and engage the GR.
-
Inflammatory Challenge: Add Lipopolysaccharide (LPS) to all wells (except the negative control) at a final concentration of 100 ng/mL to stimulate cytokine production.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
Quantification: Measure the concentration of TNF-α or IL-6 in the supernatant using a validated ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage inhibition of cytokine release against the logarithm of the drug concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Data Presentation: Comparative In Vitro Potency
| Compound | Target | Assay Type | IC50 (nM) [Hypothetical Data] |
| Beclomethasone 17-Monopropionate | GR | TNF-α Suppression (LPS-stimulated PBMCs) | 0.8 |
| Fluticasone Propionate | GR | TNF-α Suppression (LPS-stimulated PBMCs) | 0.5 |
| Budesonide | GR | TNF-α Suppression (LPS-stimulated PBMCs) | 1.5 |
| Dexamethasone | GR | TNF-α Suppression (LPS-stimulated PBMCs) | 2.5 |
Part 2: In Vivo Models for Activity Assessment
To build a correlation, in vitro potency must be linked to in vivo efficacy. The choice of animal model and endpoints is critical for generating relevant data. For an inhaled corticosteroid like beclomethasone, a model of allergic airway inflammation is the gold standard.
Rationale for Model Selection: The Ovalbumin-Sensitized Mouse
The ovalbumin (OVA)-sensitized mouse model is widely used because it recapitulates key features of human asthma, including eosinophilic airway inflammation, mucus hypersecretion, and airway hyperresponsiveness (AHR). This allows for the evaluation of both pharmacokinetic (PK) and pharmacodynamic (PD) parameters.
Levels of Correlation
The U.S. FDA defines several levels of IVIVC, with Level A being the most rigorous and most useful from a regulatory perspective. [16][17]
| Level | Description | Regulatory Value |
|---|---|---|
| Level A | Point-to-point correlation between the in vitro dissolution profile and the in vivo absorption rate. [8][16] | Highest value. Can serve as a surrogate for bioequivalence studies and justify biowaivers. [10] |
| Level B | Correlation of statistical moments: mean in vitro dissolution time (MDT) vs. mean in vivo residence time (MRT). [8] | Not predictive of the full plasma profile; generally insufficient for regulatory waivers. |
| Level C | Single-point correlation . Relates one dissolution time point (e.g., t50%) to one PK parameter (e.g., AUC or Cmax). [16]| Useful during early development but not sufficient for biowaivers. |
Conclusion
Establishing a scientifically sound IVIVC for this compound or any related inhaled corticosteroid is a multi-faceted process that demands a rigorous, integrated approach. It begins with quantifying the fundamental anti-inflammatory potency at the cellular level, progresses to measuring pharmacokinetic and pharmacodynamic responses in relevant in vivo models, and culminates in the development of a predictive mathematical model linking formulation-specific in vitro characteristics (APSD and dissolution) to the in vivo absorption profile.
By carefully selecting assays, validating protocols, and understanding the unique challenges posed by inhaled drug delivery, researchers can build robust IVIVC models. These models are invaluable tools that not only de-risk and accelerate the drug development process but also enhance our fundamental understanding of how formulation properties translate into therapeutic activity.
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A Guide to Inter-Laboratory Comparison of Beclomethasone 21-Acetate 17-Propionate Analytical Results
This guide provides a comprehensive framework for designing, executing, and interpreting inter-laboratory comparison studies for the analysis of Beclomethasone 21-Acetate 17-Propionate. As a critical related substance of the widely used corticosteroid Beclomethasone Dipropionate, ensuring analytical consistency across different laboratories is paramount for quality control, regulatory compliance, and overall drug safety and efficacy. This document is intended for researchers, analytical scientists, and quality assurance professionals in the pharmaceutical industry.
The Analyte: Understanding this compound
This compound (CAS No. 5534-08-7) is a key impurity and related compound of Beclomethasone Dipropionate[1][2]. Pharmacopoeias such as the European Pharmacopoeia (EP) list it as "Beclomethasone Dipropionate Impurity B"[2]. Its chemical structure is closely related to the active pharmaceutical ingredient (API), differing in the ester groups at the C-17 and C-21 positions. Accurate quantification of this and other related substances is a critical quality attribute for Beclomethasone Dipropionate drug products, as impurity profiles can impact product stability and safety.
The Imperative for Inter-Laboratory Comparison
An analytical method, no matter how well-validated in a single laboratory, is subject to variability when transferred to other sites. An inter-laboratory comparison, or round-robin study, serves as the ultimate test of a method's robustness and reproducibility. The primary objectives are:
-
Assess Method Reproducibility: To determine the degree of agreement between results from different laboratories performing the same analysis.
-
Identify Method Ambiguities: To uncover potential weaknesses or points of confusion in the analytical procedure that may lead to divergent interpretations.
-
Evaluate Laboratory Performance: To provide an objective measure of a laboratory's proficiency in executing a specific analytical method.
-
Establish Consensus Values: To determine a reliable analytical value for a given material, which can be used for reference standard characterization.
For a compound like this compound, where regulatory limits are stringent, demonstrating cross-laboratory consistency is not just good science—it is a regulatory expectation.
Designing a Robust Inter-Laboratory Study
A successful study hinges on meticulous planning. The following workflow provides a high-level overview of the essential stages.
Caption: High-level workflow for an inter-laboratory analytical study.
Core Analytical Methodologies & Protocols
The cornerstone of Beclomethasone ester analysis is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. For applications requiring higher sensitivity, such as analysis in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice[3][4][5].
Experimental Protocol: RP-HPLC for Assay and Impurity Determination
This protocol is a representative method based on common practices for corticosteroid analysis and published literature[6][7][8][9][10]. It must be rigorously validated before use in a formal inter-laboratory study.
A. Reagents and Materials
-
This compound Certified Reference Standard (CRS)
-
Beclomethasone Dipropionate Reference Standard[11]
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Purified Water (Type I, 18.2 MΩ·cm)
-
Potassium Dihydrogen Phosphate (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
B. Equipment
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Analytical Balance (readable to 0.01 mg)
-
pH Meter
-
Sonicator
-
Centrifuge
-
Volumetric flasks and pipettes (Class A)
-
Syringe filters (0.45 µm, PTFE or nylon)
C. Chromatographic Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil ODS-3V, Hi Q Sil C18)[7][10]. Causality: A C18 stationary phase provides the necessary hydrophobicity to retain and separate the structurally similar Beclomethasone esters. The 250 mm length ensures sufficient resolution.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, a gradient or isocratic elution using Acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen orthophosphate adjusted to pH 6.8)[10]. Causality: The buffer controls the ionization state of any acidic or basic functional groups, leading to consistent retention times. Acetonitrile is a common organic modifier that provides good peak shape for corticosteroids.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C. Causality: Thermostatting the column prevents fluctuations in retention time due to ambient temperature changes, ensuring reproducibility.
-
Detection Wavelength: 254 nm[6][8][10]. Causality: This wavelength is near the absorbance maximum for the pregna-1,4-diene-3,20-dione chromophore present in the molecule, providing good sensitivity.
-
Injection Volume: 20 µL
D. Preparation of Solutions
-
Standard Solution: Accurately weigh about 10 mg of this compound CRS into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a stock solution. Further dilute with the mobile phase to a final working concentration of approximately 20 µg/mL.
-
Sample Solution: Prepare the test sample (e.g., from a cream, lotion, or bulk drug) by accurately weighing a portion and extracting the active components with a suitable solvent like methanol[8][9]. The procedure may involve warming, sonication, and centrifugation to ensure complete extraction and removal of excipients[8][9]. Dilute the final extract with the mobile phase to achieve a target concentration similar to the standard solution.
-
System Suitability Solution (SSS): Prepare a solution containing both Beclomethasone Dipropionate and this compound to verify the resolution between the API and its impurity.
E. System Suitability Test (SST) Before any sample analysis, the chromatographic system must be qualified.
-
Inject the SSS six times.
-
Acceptance Criteria:
-
Resolution: The resolution between the Beclomethasone Dipropionate and this compound peaks should be ≥ 2.0.
-
Tailing Factor: The tailing factor for the analyte peak should be ≤ 2.0.
-
Relative Standard Deviation (RSD): The RSD for the peak area of six replicate injections should be ≤ 2.0%.
-
Data Analysis & Interpretation
Data from participating laboratories should be compiled and analyzed to assess performance. The table below illustrates a typical format for presenting comparative results.
| Parameter | Laboratory A | Laboratory B | Laboratory C | Mean | Std. Dev. | RSD (%) |
| Retention Time (min) | 8.45 | 8.51 | 8.42 | 8.46 | 0.045 | 0.53% |
| Assay (% of Theory) | 99.8% | 101.2% | 99.5% | 100.2% | 0.90 | 0.90% |
| Resolution (from API) | 2.8 | 3.1 | 2.9 | 2.93 | 0.15 | 5.1% |
| Tailing Factor | 1.1 | 1.2 | 1.1 | 1.13 | 0.06 | 5.1% |
Interpretation:
-
Low RSD (<2%) for Assay: Indicates good agreement between labs on the quantification of the main analyte.
-
Slightly Higher RSD for Resolution/Tailing: May point to minor differences in columns or system configurations, but values are still well within acceptable ranges.
-
Statistical Tools: Analysis of Variance (ANOVA) can be used to determine if the differences between laboratory means are statistically significant.
Identifying and Mitigating Sources of Variability
Discrepancies in inter-laboratory results are common and provide valuable learning opportunities. They can almost always be traced back to specific sources of error[12][13][14][15]. Understanding these sources is the first step toward mitigation.
Caption: Key sources of error and variability in pharmaceutical analysis.[12][13][15]
Mitigation Strategies:
-
Methodological: The protocol must be prescriptive and unambiguous. Specify exact vendor and part numbers for critical supplies like columns and filters if necessary. Conduct a thorough method robustness study during validation.
-
Instrumental: Mandate system suitability tests with clear acceptance criteria. Require laboratories to provide recent calibration records for balances and HPLC systems[13].
-
Human Error: Provide training on the method. Use standardized electronic templates for data recording to minimize transcription errors[12][14].
-
Environmental: Specify storage conditions for samples, standards, and reagents. Use freshly prepared mobile phases[12].
Conclusion and Best Practices
A successful inter-laboratory comparison for this compound analysis is a testament to a well-developed, robust, and clearly communicated analytical method. It builds confidence in data integrity across an organization and with regulatory bodies. Key best practices include:
-
A Single, Unambiguous Protocol: The single most critical factor for success.
-
Homogeneous, Stable Samples: All labs must analyze identical material.
-
Certified Reference Standards: Ensure traceability and accuracy in quantification[16][17].
-
Open Communication: Establish a clear point of contact for questions from participating labs.
-
Focus on Improvement: View outlier results not as failures, but as opportunities to strengthen the analytical method and laboratory practices.
By adhering to these principles, organizations can ensure that their analytical results for this critical impurity are reliable, reproducible, and defensible.
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A Senior Application Scientist's Guide to Specificity Testing of Antibodies Against Beclomethasone 21-Acetate 17-Propionate
This guide provides an in-depth comparison of methodologies for validating the specificity of antibodies against BAP. We will move beyond simple validation checks to a comprehensive strategy that ensures the antibody you select is truly fit-for-purpose. Our approach is grounded in the principle that every protocol must be a self-validating system, providing clear, interpretable, and trustworthy data.
The Core Challenge: Structural Analogs and Metabolites
The specificity of an antibody is its ability to distinguish its target antigen from other molecules.[1] For small molecules (haptens) like BAP, this is particularly challenging due to the existence of a constellation of structurally similar compounds.[2][3][4] An effective specificity testing panel must therefore include the most likely interferents: the parent drug, its known metabolites, and other corticosteroids that might be co-administered or endogenously present.
The key compounds for testing an anti-BAP antibody include:
-
Beclomethasone Dipropionate (BDP): The prodrug from which BAP is derived.
-
Beclomethasone 17-Monopropionate (B17MP): A primary active metabolite.[5]
-
Beclomethasone 21-Monopropionate (B21MP): Another potential metabolite.
-
Beclomethasone: The core steroid structure following hydrolysis of all ester groups.
-
Structurally Related Corticosteroids: Compounds like Fluticasone Propionate, Budesonide, and Prednisolone, which share the core steroid nucleus.
Below is a visualization of the structural relationships that necessitate rigorous specificity testing.
Caption: Structural relationships between the target analyte (BAP) and potential cross-reactants.
Comparative Methodologies for Specificity Assessment
We will compare two orthogonal, industry-standard techniques for a robust assessment of antibody specificity: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR) . ELISA provides a quantitative measure of cross-reactivity, while SPR offers a deeper dive into the kinetics of the binding interaction, revealing the 'how' and 'why' behind the observed specificity.
Method 1: Competitive ELISA for Cross-Reactivity Profiling
Competitive ELISA is a high-throughput method ideal for screening multiple compounds to determine the percentage of cross-reactivity. The principle relies on the competition between the free analyte (in the sample or standard) and a labeled or coated antigen for a limited number of antibody binding sites.[6][7] A lower signal indicates a higher concentration of the free analyte.
Experimental Workflow: Competitive ELISA
Caption: Workflow for an SPR competition assay to determine binding kinetics.
Detailed Experimental Protocol: SPR
-
Antibody Immobilization: Covalently immobilize the anti-BAP antibody onto a CM5 sensor chip using standard amine coupling chemistry. Aim for an immobilization level that will yield a response of ~100-200 Response Units (RU) for the analyte to minimize mass transport limitations.
-
Analyte Preparation: Prepare a series of solutions in SPR running buffer (e.g., HBS-EP+). Each solution will contain a fixed, low concentration of BAP (near the expected Kₙ) and a range of concentrations of the test compound (e.g., B17MP) spanning from well below to well above its expected Kₙ.
-
Binding Analysis:
-
Inject the prepared mixtures over the sensor surface at a constant flow rate (e.g., 30 µL/min).
-
Record the sensorgram, which shows the binding response over time (association phase) followed by the dissociation of the complex when buffer is flowed over the chip (dissociation phase).
-
-
Surface Regeneration: After each binding cycle, inject a pulse of a low-pH regeneration solution (e.g., glycine-HCl, pH 2.0) to remove all bound analyte, preparing the surface for the next injection. Causality Note: Effective regeneration is critical for the reproducibility of SPR data, ensuring that each binding cycle starts from an identical baseline.
-
Data Analysis:
-
Fit the association and dissociation curves from the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding).
-
This analysis will yield the association rate (kₐ, units M⁻¹s⁻¹), the dissociation rate (kₔ, units s⁻¹), and the equilibrium dissociation constant (Kₙ = kₔ/kₐ, units M). A lower Kₙ value indicates a higher binding affinity.
-
Comparative Data: SPR Kinetic Analysis
| Antibody | Analyte | kₐ (1x10⁵ M⁻¹s⁻¹) | kₔ (1x10⁻³ s⁻¹) | Kₙ (nM) |
| Antibody A | BAP | 5.2 | 1.1 | 2.1 |
| B17MP | 0.08 | 35.0 | 4375.0 | |
| Antibody B | BAP | 4.8 | 1.5 | 3.1 |
| B17MP | 2.1 | 5.5 | 26.2 |
Interpretation: The SPR data provides a kinetic explanation for the ELISA results.
-
Antibody A has a very high affinity for BAP (Kₙ = 2.1 nM). Its affinity for the metabolite B17MP is over 2000-fold weaker (Kₙ = 4375.0 nM), driven by both a slower on-rate and a much faster off-rate. This confirms its exceptional specificity.
-
Antibody B has a high affinity for BAP (Kₙ = 3.1 nM), but it also retains a significantly high affinity for B17MP (Kₙ = 26.2 nM), only about 8-fold weaker than for the target analyte. This confirms that Antibody B cannot reliably distinguish between the parent drug and its major metabolite.
Synthesizing the Results: An Expert's Conclusion
The combination of competitive ELISA and SPR provides a powerful, multi-dimensional assessment of antibody specificity. The ELISA serves as an excellent initial screen, rapidly identifying antibodies with problematic cross-reactivity. The SPR analysis then delivers the mechanistic insight, quantifying the precise affinity and kinetic differences that govern that specificity.
Based on the comprehensive data presented:
-
Antibody A is the superior reagent. Its high affinity for BAP and extremely low affinity for key metabolites and related steroids make it a reliable tool for developing a specific and accurate quantitative immunoassay.
-
Antibody B is not fit-for-purpose. Its significant cross-reactivity with Beclomethasone 17-Monopropionate would lead to a dangerous overestimation of BAP concentrations in any sample where this metabolite is present.
Final Recommendation: The validation of an antibody, particularly for a small molecule, is not a one-time event but a continuous process of characterization. [8][9]We strongly advocate for a two-tiered approach: using competitive ELISA for broad screening against a panel of structurally related compounds, followed by in-depth kinetic characterization via SPR for the lead candidates. This rigorous, evidence-based strategy is the only way to ensure the data generated in your research and development programs is accurate, reproducible, and trustworthy.
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Comparative Efficacy and Pharmacological Profile of Beclomethasone Dipropionate and its Active Metabolite, Beclomethasone-17-Monopropionate
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Prodrug Strategy in Inhaled Corticosteroid Therapy
Beclomethasone Dipropionate (BDP) is a second-generation synthetic corticosteroid that has been a cornerstone in the management of inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD) since its introduction in 1972.[1] It is administered as a prodrug, a pharmacologically less active compound that undergoes metabolic conversion to its active form.[1] The therapeutic efficacy of BDP is not derived from the parent molecule itself, but rather from its rapid and extensive transformation into the highly potent active metabolite, Beclomethasone-17-Monopropionate (17-BMP).[1][2]
This guide provides an in-depth comparative analysis of BDP and 17-BMP, exploring the critical differences in their receptor affinity, anti-inflammatory potency, and pharmacokinetic profiles. Understanding the relationship between the prodrug and its active metabolite is fundamental for appreciating the drug's design, which aims to maximize topical anti-inflammatory activity within the lungs while minimizing systemic corticosteroid exposure and associated side effects.
The Activation Pathway: From BDP to 17-BMP
Beclomethasone Dipropionate's journey from administration to therapeutic action is a classic example of targeted bioactivation. The parent molecule, BDP, possesses a diester structure that renders it relatively inert. Its therapeutic potential is unlocked through hydrolysis, a process catalyzed by esterase enzymes widely present in the body.[3][4]
This conversion is remarkably efficient and occurs predominantly at the desired site of action—the lungs.[2][3][4] Upon inhalation, up to 97% of the deposited BDP is rapidly hydrolyzed at the C-21 ester position to form the pharmacologically potent 17-BMP.[3][5] This presystemic activation is a key feature of its design. Significant hydrolysis also occurs in intestinal fluid and plasma, ensuring that any swallowed portion of the inhaled dose is also converted.[2] Conversely, the drug is stable in the acidic environment of the stomach.[2] Further metabolism can lead to the formation of Beclomethasone-21-Monopropionate (21-BMP) and Beclomethasone (BOH), both of which have negligible affinity for the glucocorticoid receptor and are considered inactive metabolites.[2][6]
Caption: Metabolic activation of BDP to its active form, 17-BMP.
Comparative Pharmacology: A Tale of Two Affinities
The stark difference in therapeutic activity between BDP and 17-BMP is most evident at the molecular level, specifically in their interaction with the glucocorticoid receptor (GR).
Glucocorticoid Receptor (GR) Binding Affinity
The anti-inflammatory effects of corticosteroids are mediated through their binding to the GR. The affinity of this binding is a primary determinant of the drug's potency. Experimental data consistently show that 17-BMP binds to the GR with exceptionally high affinity, whereas the parent prodrug, BDP, has a much weaker interaction.[7][8]
Studies have quantified this difference, revealing that 17-BMP is approximately 13 times more potent than the reference glucocorticoid, dexamethasone, in binding to the GR.[2] In contrast, BDP's affinity is roughly half that of dexamethasone.[2] When compared directly, 17-BMP exhibits a receptor binding affinity that is over 25 times greater than that of BDP.[3] This profound increase in affinity post-hydrolysis is the cornerstone of BDP's efficacy, confirming that the metabolism to 17-BMP is an essential activation step.[2][7]
| Compound | Relative Receptor Affinity (RRA) vs. Dexamethasone=100 | Reference |
| Beclomethasone-17-Monopropionate (17-BMP) | 1345 | [5][9] |
| Beclomethasone Dipropionate (BDP) | 53 | [5][9] |
| Beclomethasone-21-Monopropionate (21-BMP) | No Affinity | [2] |
| Dexamethasone (Reference) | 100 | [5] |
In Vitro Anti-inflammatory Potency
The superior receptor affinity of 17-BMP translates directly to enhanced anti-inflammatory potency. In vitro studies using human lung macrophages, key cells in airway inflammation, demonstrate that 17-BMP is a powerful inhibitor of pro-inflammatory cytokine production.[7][10][11]
When stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger, lung macrophages from COPD patients showed significant, concentration-dependent reductions in the release of CXCL8, TNF-α, and IL-6 when treated with 17-BMP.[7][11] The potency of 17-BMP is highlighted by its low half-maximal effective concentration (EC₅₀) and half-maximal inhibitory concentration (IC₅₀) values, which are in the nanomolar and even sub-nanomolar range for key cytokines.[7][10]
| Inflammatory Mediator | Potency Measure (17-BMP) | Value (nM) | Reference |
| Interleukin-6 (IL-6) | EC₅₀ | 0.05 | [7] |
| Tumor Necrosis Factor α (TNF-α) | EC₅₀ | 0.01 | [7] |
| CXCL8 (Interleukin-8) | EC₅₀ | 0.1 | [7] |
| Interleukin-6 (IL-6) | IC₅₀ | 0.36 | [10] |
| Tumor Necrosis Factor α (TNF-α) | IC₅₀ | 0.21 | [10] |
| CXCL8 (Interleukin-8) | IC₅₀ | 2.04 | [10] |
Mechanism of Action at the Glucocorticoid Receptor
Once 17-BMP binds to the cytoplasmic GR, the activated GR-ligand complex undergoes a conformational change.[12] This allows it to translocate into the cell nucleus, where it exerts its anti-inflammatory effects primarily through two mechanisms:
-
Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes, such as those for FKBP51 and GILZ.[7]
-
Transrepression: The complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1. This suppresses the expression of numerous inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[12]
Caption: Simplified glucocorticoid receptor signaling pathway.
Comparative Pharmacokinetics: Local Action, Limited Systemic Impact
The pharmacokinetic profiles of BDP and 17-BMP are intricately linked and optimized for inhaled delivery. The goal is to achieve high concentrations of the active metabolite (17-BMP) in the lung tissue with minimal systemic absorption to reduce the risk of side effects.
Following inhalation, BDP is rapidly absorbed and metabolized. The parent drug, BDP, is barely detectable in plasma, with a very low absolute bioavailability of around 2%.[13] In stark contrast, the active metabolite, 17-BMP, achieves significant systemic levels, with a total bioavailability of approximately 62% after inhalation.[13] This systemic exposure comes from two sources: direct absorption from the lungs (around 36%) and absorption from the gastrointestinal tract of the swallowed portion of the dose (around 26%).[13]
Once in the systemic circulation, BDP that has escaped presystemic metabolism is rapidly cleared, with a half-life of about 0.5 hours.[13] Its metabolite, 17-BMP, has a considerably longer elimination half-life, generally reported to be between 2.7 and 4 hours, allowing for sustained systemic presence after absorption.[13][14]
| Parameter | Beclomethasone Dipropionate (BDP) | Beclomethasone-17-Monopropionate (17-BMP) | Reference |
| Route | Inhaled | Formed from Inhaled BDP | |
| Absolute Bioavailability | ~2% | ~62% (Total: 36% from lung, 26% from gut) | [13] |
| Systemic Half-life (t½) | ~0.5 hours | ~2.7 - 4 hours | [13][14] |
| Time to Peak Plasma Conc. (Tmax) | Very short / Undetectable | ~10 minutes post-inhalation | [14] |
| Primary Site of Action | Lungs (as a prodrug) | Lungs (as active drug) | [4] |
| Primary Site of Metabolism | Lungs, Liver, Intestine, Plasma | Liver | [2][15] |
Experimental Protocols
Protocol 1: Competitive Glucocorticoid Receptor Binding Assay
This protocol outlines a method to determine the relative binding affinity (RBA) of BDP and 17-BMP for the glucocorticoid receptor.
Objective: To quantify and compare the affinity of BDP and 17-BMP for the GR relative to a standard ligand (Dexamethasone).
Materials:
-
Test compounds: Beclomethasone Dipropionate, Beclomethasone-17-Monopropionate.
-
Radioligand: [³H]-Dexamethasone.
-
Reference standard: Unlabeled Dexamethasone.
-
GR Source: Cytosolic fraction from human lung tissue or A549 cells.
-
Assay Buffer: Tris-HCl buffer with additives (e.g., molybdate, dithiothreitol) to stabilize the receptor.
-
Scintillation fluid and counter.
Methodology:
-
Receptor Preparation: Prepare a cytosolic fraction containing GR from the chosen tissue/cell source through homogenization and ultracentrifugation.
-
Assay Setup: In microcentrifuge tubes, combine a fixed amount of the GR-containing cytosol and a fixed concentration of [³H]-Dexamethasone.
-
Competitive Binding: Add increasing concentrations of unlabeled competitor ligands (Dexamethasone, BDP, or 17-BMP) to the tubes. Include a control for total binding (no competitor) and non-specific binding (a high concentration of unlabeled Dexamethasone).
-
Incubation: Incubate the mixture at 4°C for a sufficient period (e.g., 18-24 hours) to reach equilibrium.
-
Separation: Separate bound from free radioligand using a method like charcoal-dextran adsorption, which pellets the charcoal with the free ligand, leaving the receptor-bound ligand in the supernatant.
-
Quantification: Measure the radioactivity in the supernatant of each sample using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC₅₀ (concentration of ligand that inhibits 50% of specific [³H]-Dexamethasone binding) for each compound. The Relative Binding Affinity (RBA) can be calculated as: (IC₅₀ of Dexamethasone / IC₅₀ of Test Compound) x 100.
Protocol 2: In Vitro Cytokine Inhibition Assay
This protocol describes a method to assess the anti-inflammatory potency of BDP and 17-BMP by measuring their ability to inhibit cytokine release from human lung macrophages.[11]
Objective: To determine the EC₅₀/IC₅₀ values for BDP and 17-BMP in the inhibition of LPS-induced cytokine production.
Materials:
-
Primary human lung macrophages (obtained from bronchoalveolar lavage or resected lung tissue).
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum and antibiotics.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS).
-
Test Compounds: BDP and 17-BMP, dissolved in a suitable vehicle (e.g., DMSO).
-
ELISA kits for target cytokines (e.g., TNF-α, IL-6, CXCL8).
Methodology:
-
Cell Culture: Isolate and culture primary human lung macrophages in 96-well plates until adherent.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of BDP, 17-BMP, or vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add LPS (e.g., at 100 ng/mL) to all wells except the unstimulated control.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified CO₂ incubator.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and CXCL8 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the log concentration of the test compound. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC₅₀/IC₅₀ value for each compound against each cytokine.
Conclusion and Implications
The comparative analysis of Beclomethasone Dipropionate and its active metabolite, 17-BMP, reveals a sophisticated and highly effective prodrug strategy. BDP serves as an efficient delivery vehicle, which upon reaching the target tissue, is rapidly converted into the therapeutically potent 17-BMP. The dramatic increase in glucocorticoid receptor affinity—over 25-fold—and the corresponding surge in anti-inflammatory potency are the defining features of this bioactivation.
This pharmacological design achieves two critical goals for inhaled corticosteroid therapy:
-
Maximizes Topical Efficacy: It concentrates the highly active drug at the site of inflammation in the airways.
-
Minimizes Systemic Risk: It limits systemic exposure to the parent compound and relies on hepatic metabolism for the clearance of the active metabolite that is absorbed, thereby improving the therapeutic index.
For researchers and drug developers, the BDP/17-BMP paradigm serves as a benchmark for prodrug design in inhaled therapies, demonstrating how leveraging endogenous metabolic pathways can optimize drug targeting and enhance the safety and efficacy profile of a therapeutic agent.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Beclomethasone 21-Acetate 17-Propionate
As researchers and drug development professionals, our focus is rightfully on innovation and discovery. However, the entire lifecycle of the chemical entities we handle, extending to their proper disposal, demands our rigorous attention. Beclomethasone 21-Acetate 17-Propionate, a potent synthetic corticosteroid, requires meticulous handling not only during experimentation but critically, at the end of its use. Improper disposal poses risks of environmental contamination and unintended exposure to personnel.
This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of this compound. Our objective is to move beyond mere procedural lists and instill a deep understanding of the causality behind these essential safety protocols. Adherence to these guidelines is a cornerstone of responsible laboratory practice and environmental stewardship.[1][2]
Hazard Identification and Risk Assessment
Understanding the inherent risks of a compound is the first step in managing it safely. This compound is a potent pharmaceutical compound with specific biological activity. While not always classified as a RCRA (Resource Conservation and Recovery Act) hazardous waste, its potential health effects necessitate that it be handled with a high degree of caution.[3] Safety Data Sheets (SDS) classify the compound as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[4] Furthermore, some corticosteroids are flagged for potential reproductive toxicity.[5][6][7]
Therefore, the guiding principle for its disposal is to prevent its release into the environment, particularly into sewer systems and waterways.[8][9] The most secure and environmentally responsible disposal method is controlled incineration by a licensed chemical destruction facility.[3][8]
Table 1: Hazard Profile of this compound
| Hazard Category | GHS Classification | Key Considerations |
| Acute Toxicity, Oral | Category 4 (H302) | Harmful if swallowed.[4] |
| Skin Corrosion/Irritation | Category 2 (H315) | Causes skin irritation. Avoid contact.[4] |
| Eye Damage/Irritation | Category 2A (H319) | Causes serious eye irritation.[4] |
| Reproductive Toxicity | Reproductive 1B (H360) | May damage fertility or the unborn child.[5][6] |
| STOT, Single Exposure | Category 3 (H335) | May cause respiratory irritation. Avoid dust formation.[4] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any form, including for disposal, the appropriate PPE must be worn. The causality is clear: to prevent dermal, ocular, and respiratory exposure to this potent compound.
-
Hand Protection: Wear suitable, chemical-impermeable gloves (e.g., nitrile) that comply with EN 374 standards.[8] Contaminated gloves should be disposed of as hazardous waste.[10]
-
Eye/Face Protection: Use safety glasses with side-shields or goggles.[10]
-
Skin and Body Protection: A lab coat or other suitable protective clothing is mandatory to prevent skin contact.[5][8]
-
Respiratory Protection: When handling the pure powder or if there is a risk of generating aerosols, use a full-face respirator or work within a certified chemical fume hood to ensure adequate ventilation.[8][10]
Spill Management Protocol
Accidents happen, but a robust spill protocol can mitigate the immediate risks. The primary objectives are to contain the spill, protect personnel, and decontaminate the area.
Step-by-Step Spill Cleanup:
-
Secure the Area: Immediately alert personnel in the vicinity and restrict access to the spill area.[8]
-
Don Appropriate PPE: Before approaching the spill, ensure you are wearing the full PPE detailed in Section 2.
-
Contain the Spill: For solid spills, gently cover with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[3] Do not use high-pressure water streams.[5] For liquid spills, use absorbent pads.
-
Collect Contaminated Material: Carefully sweep or scoop the contained material into a designated, clearly labeled hazardous waste container.[8] Use spark-proof tools if a solvent is involved.[8]
-
Decontaminate the Area: Clean the spill surface thoroughly with a suitable detergent and water. Collect all cleaning materials (wipes, absorbent pads) for disposal as hazardous waste.
-
Dispose of Waste: All materials used in the cleanup, including the absorbent and PPE, must be placed in a sealed, labeled container for hazardous waste disposal.[3]
Caption: Spill response workflow for this compound.
Waste Segregation and Step-by-Step Disposal Procedures
Proper segregation is the most critical step in the disposal process. Mixing pharmaceutical waste with non-hazardous trash or pouring it down the drain is prohibited and environmentally irresponsible.[8][9] All waste streams contaminated with this compound must be collected for disposal via a licensed hazardous waste contractor, preferably by incineration.[3]
Caption: Decision workflow for segregating this compound waste.
Protocol 4.1: Disposal of Unused/Expired Pure Compound
-
Do Not Discard as Regular Trash: Pure this compound must never be placed in standard laboratory or office trash.
-
Containerize: Keep the compound in its original, tightly sealed container if possible. If repackaging is necessary, use a new, suitable, and sealable container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Collection: Store the labeled container in a designated, secure secondary containment area for hazardous waste pickup.
-
Arrange Disposal: Coordinate with your institution's Environmental Health & Safety (EHS) office for collection by a licensed chemical waste disposal contractor.[8][10]
Protocol 4.2: Disposal of Contaminated Labware and Consumables
This category includes items such as pipette tips, serological pipettes, vials, flasks, and any other disposable equipment that has come into direct contact with the compound.
-
Segregate at Point of Use: Immediately place all contaminated items into a dedicated hazardous waste container. Do not mix with non-hazardous lab waste.
-
Container Type: Use a rigid, puncture-resistant container that can be securely sealed. The container must be compatible with the waste type (e.g., no reactive materials).
-
Labeling: The container must be clearly labeled "Hazardous Waste" and specify the contents (e.g., "Lab Debris contaminated with this compound").
-
Storage and Disposal: Store the sealed container in the designated hazardous waste accumulation area and arrange for disposal through your EHS office.
Protocol 4.3: Disposal of Contaminated PPE
All PPE worn while handling the compound should be considered contaminated.
-
Careful Removal: Doff PPE carefully to avoid self-contamination.
-
Immediate Containment: Place all used gloves, disposable lab coats, and other contaminated items into a dedicated, labeled hazardous waste bag or container.[11]
-
Final Disposal: This container should be sealed and disposed of via the hazardous chemical waste stream, not as biohazardous or regular waste.
Regulatory Adherence: A Non-Negotiable Requirement
Disposal procedures for pharmaceutical compounds are governed by federal, state, and local regulations.[12] In the United States, the Environmental Protection Agency (EPA) sets the framework under the Resource Conservation and Recovery Act (RCRA).[13][14] It is imperative that you consult and adhere to your institution's specific waste management policies, which are designed to comply with these regulations. Your EHS department is your primary resource for ensuring compliance.
By implementing these scientifically sound and regulation-compliant disposal procedures, we uphold our professional responsibility to protect ourselves, our colleagues, and the environment.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Beclomethasone 21-Acetate 17-Propionate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Beclomethasone 21-Acetate 17-Propionate. As a potent synthetic corticosteroid, meticulous handling procedures are paramount to ensure personnel safety and prevent occupational exposure. This document moves beyond a simple checklist, delving into the causality behind each recommendation to foster a deeply ingrained culture of safety.
Understanding the Hazard: Why Specialized PPE is Non-Negotiable
This compound is a potent active pharmaceutical ingredient (API). The primary risks associated with this compound are its reproductive toxicity and potential for harm if inhaled or absorbed through the skin.[1][2][3][4][5] Corticosteroids, as a class, can cause significant metabolic alterations and affect a range of organs with systemic exposure.[3][6][7][8] Therefore, handling this compound requires more than standard laboratory PPE; it necessitates a comprehensive containment strategy where PPE serves as a critical final barrier.
The core principle of handling such potent compounds is to minimize exposure through a hierarchy of controls. While engineering controls like fume hoods and isolators are the first line of defense, the appropriate selection and use of Personal Protective Equipment (PPE) is a crucial secondary measure to protect against residual exposure.[9][10][11]
Core PPE Requirements for this compound
The selection of PPE is dictated by a risk assessment of the specific procedure being performed. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Handling Stock Containers | Not typically required if container is sealed and undamaged. | Nitrile or neoprene gloves. | Safety glasses with side shields. | Lab coat. |
| Weighing and Aliquoting (Solid) | Powered Air-Purifying Respirator (PAPR) is strongly recommended, especially for quantities >1g. At minimum, a full-face respirator with P100/FFP3 cartridges.[10][12][13][14] | Double nitrile or neoprene gloves. | Tightly fitting safety goggles or face shield.[4][12][14][15] | Disposable coverall over lab coat, with disposable shoe covers.[9] |
| Preparing Solutions (Liquid) | Work within a certified chemical fume hood. Respirator may not be required if working with dilute solutions and good technique. | Double nitrile or neoprene gloves. | Tightly fitting safety goggles.[4][12][14][15] | Lab coat. |
| Spill Cleanup | Full-face respirator with appropriate cartridges or PAPR. | Heavy-duty nitrile or neoprene gloves over inner nitrile gloves. | Face shield over safety goggles. | Disposable, chemical-resistant coverall and shoe covers. |
| Waste Disposal | Dependent on the nature of the waste being handled. Follow guidelines for active handling if exposure to powder is possible. | Double nitrile or neoprene gloves. | Safety goggles. | Lab coat or coverall as needed. |
Experimental Protocol: Safe Weighing and Solution Preparation
This protocol details a self-validating system for safely weighing solid this compound and preparing a stock solution. The causality behind each step is explained to reinforce safe practices.
Objective: To accurately weigh 10 mg of this compound and prepare a 10 mg/mL stock solution in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Analytical balance within a ventilated balance enclosure or fume hood
-
Spatula
-
Weigh paper or boat
-
Glass vial with a screw cap
-
Pipettor and appropriate tips
-
Vortex mixer
Step-by-Step Methodology:
-
Preparation and Gowning:
-
Step 1.1: Don the appropriate PPE as specified in the table above for "Weighing and Aliquoting (Solid)". This includes a disposable coverall, shoe covers, double gloves, and a PAPR.
-
Causality: This level of PPE is necessary because weighing solid powder has the highest potential for generating airborne particles, which are harmful if inhaled.[1] Double gloving provides an extra layer of protection against dermal absorption.[10]
-
-
Weighing Procedure:
-
Step 2.1: Perform all weighing operations within a certified chemical fume hood or a ventilated balance enclosure to contain any generated dust.[9][14]
-
Causality: Engineering controls are the primary method to reduce exposure. The negative airflow prevents particles from entering the operator's breathing zone.
-
Step 2.2: Carefully open the stock container. Use a clean spatula to transfer a small amount of the powder to the weigh boat on the analytical balance. Avoid any sudden movements that could aerosolize the powder.
-
Step 2.3: Once the target weight is achieved, securely close the main stock container.
-
-
Solution Preparation:
-
Step 3.1: Carefully transfer the weighed powder into the pre-labeled glass vial.
-
Step 3.2: Using a calibrated pipettor, add 1 mL of anhydrous DMSO to the vial.
-
Causality: Preparing the solution immediately after weighing minimizes the time the potent powder is exposed.
-
Step 3.3: Securely cap the vial.
-
Step 3.4: Vortex the vial until the solid is completely dissolved. Visually inspect to ensure no particulates remain.
-
-
Post-Procedure and Decontamination:
-
Step 4.1: Dispose of the weigh boat, spatula tip (if disposable), and outer gloves in a designated hazardous waste container.[12]
-
Causality: All materials that have come into contact with the potent compound are considered contaminated and must be disposed of as hazardous waste to prevent cross-contamination and environmental release.[12]
-
Step 4.2: Wipe down the balance, surrounding surfaces of the fume hood, and any equipment used with a suitable deactivating agent (e.g., 70% ethanol followed by a mild detergent solution).
-
Step 4.3: Carefully doff the disposable coverall and shoe covers, turning them inside out to contain any potential contamination, and dispose of them in the hazardous waste stream.
-
Step 4.4: Remove the inner gloves and dispose of them. Wash hands thoroughly with soap and water.
-
Visualization of Safe Handling Workflow
The following diagram illustrates the logical flow of operations for the safe handling of this compound, from preparation to disposal.
Sources
- 1. lgcstandards.com [lgcstandards.com]
- 2. This compound | C27H35ClO7 | CID 11179692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. droracle.ai [droracle.ai]
- 7. Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A practical guide to the monitoring and management of the complications of systemic corticosteroid therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 11. agnopharma.com [agnopharma.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 14. cdnisotopes.com [cdnisotopes.com]
- 15. s3.amazonaws.com [s3.amazonaws.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
